molecular formula C13H11N3 B1358681 3-Phenyl-1H-indazol-5-amine CAS No. 395099-05-5

3-Phenyl-1H-indazol-5-amine

Katalognummer: B1358681
CAS-Nummer: 395099-05-5
Molekulargewicht: 209.25 g/mol
InChI-Schlüssel: MOBJHQPTGMYKCJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

3-Phenyl-1H-indazol-5-amine is a useful research compound. Its molecular formula is C13H11N3 and its molecular weight is 209.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

3-phenyl-1H-indazol-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c14-10-6-7-12-11(8-10)13(16-15-12)9-4-2-1-3-5-9/h1-8H,14H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOBJHQPTGMYKCJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NNC3=C2C=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90626016
Record name 3-Phenyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

395099-05-5
Record name 3-Phenyl-1H-indazol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90626016
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

The 1H-Indazole-3-Amine Scaffold as a Privileged Motif in Oncology: A Mechanistic Deep Dive into AXL Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Prepared by: Gemini, Senior Application Scientist

Abstract

The 1H-indazole-3-amine chemical scaffold has emerged as a "privileged" structure in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics. Its unique geometry and hydrogen bonding capabilities allow it to serve as an efficient hinge-binding template for a variety of protein kinases, which are often dysregulated in cancer. This guide provides an in-depth exploration of the mechanism of action for this class of compounds, with a primary focus on their role as potent inhibitors of AXL receptor tyrosine kinase. We will dissect the molecular interactions, the downstream effects on critical signaling pathways, and the resulting cellular consequences, including the overcoming of drug resistance, induction of apoptosis, and cell cycle arrest. Furthermore, this document furnishes detailed, field-proven experimental protocols to enable researchers to validate and expand upon these findings. Our objective is to provide a comprehensive technical resource that bridges the gap between chemical structure and biological mechanism for drug development professionals in oncology.

The TAM Kinase Family: Critical Mediators of Oncogenesis and Drug Resistance

To comprehend the mechanism of indazole-based inhibitors, one must first understand their primary targets: the TAM family of receptor tyrosine kinases (RTKs), comprising TYRO3, AXL, and MERTK.[1][2] These transmembrane proteins share a characteristic extracellular domain structure and an intracellular kinase domain.[3]

In normal physiology, TAM kinases are involved in processes like the clearance of apoptotic cells and the regulation of the innate immune system.[1][2] However, in numerous malignancies, their overexpression and aberrant activation are correlated with poor prognosis.[4] The TAM kinases, particularly AXL, are key drivers of:

  • Tumor Growth and Proliferation: Activation of AXL by its ligand, Growth Arrest-Specific 6 (Gas6), stimulates downstream signaling cascades, including the PI3K-AKT and MEK-ERK pathways, which promote cell survival and proliferation.[5]

  • Metastasis and Invasion: AXL is a pivotal player in the Epithelial-to-Mesenchymal Transition (EMT), a process that endows cancer cells with migratory and invasive properties essential for metastasis.[4][6]

  • Acquired Drug Resistance: AXL overexpression has been identified as a central mechanism of acquired resistance to a wide range of cancer therapies, including EGFR inhibitors like erlotinib and gefitinib in non-small cell lung cancer (NSCLC).[7] By activating survival pathways, AXL provides a bypass route for cancer cells when their primary oncogenic driver is inhibited.

  • Immune Evasion: Within the tumor microenvironment, TAM kinases suppress anti-tumor immunity by promoting an immunosuppressive milieu, thereby helping cancer cells evade immune surveillance.[6][8][9]

This multifaceted role in promoting aggressive cancer phenotypes makes the TAM kinases, and AXL in particular, highly attractive targets for therapeutic intervention.[8]

The 1H-Indazole-3-Amine Scaffold: A Versatile Kinase Hinge-Binder

The efficacy of many kinase inhibitors hinges on their ability to bind to the ATP-binding pocket of the kinase domain, competing with endogenous ATP. The "hinge region" of this pocket is a flexible loop of amino acids that is critical for inhibitor binding. The 1H-indazole-3-amine structure is exceptionally well-suited for this role.[10][11] Its nitrogen atoms and amino group can form crucial hydrogen bonds with the backbone atoms of the hinge region, anchoring the inhibitor in the active site and ensuring potent and often selective inhibition.[12] This foundational interaction is the basis for the development of numerous indazole-based kinase inhibitors targeting various oncogenic drivers.[10][13][14][15]

Core Mechanism of Action: Potent Inhibition of AXL Signaling

The primary mechanism of action for anticancer compounds based on the 3-Phenyl-1H-indazol-5-amine scaffold, exemplified by the well-characterized AXL inhibitor Bemcentinib (BGB324), is the direct inhibition of the AXL receptor tyrosine kinase.[4][16]

Upon administration, these small molecules target and bind to the intracellular catalytic kinase domain of AXL.[4][17] This competitive inhibition prevents the autophosphorylation of the kinase domain that would normally occur upon Gas6 binding. The blockade of AXL phosphorylation is the central event that disrupts all downstream signaling.[18]

The two major signaling pathways abrogated by this action are:

  • The PI3K/AKT/mTOR Pathway: This is a critical pro-survival pathway. AXL inhibition prevents the phosphorylation and activation of AKT, leading to decreased cell survival and a halt in anti-apoptotic signaling.

  • The RAS/RAF/MEK/ERK Pathway: This pathway is a primary driver of cellular proliferation. By blocking AXL, the downstream activation of ERK1/2 is suppressed, resulting in diminished proliferative signals.[5][7]

The following diagram illustrates this core mechanism.

AXL_Inhibition_Pathway cluster_membrane Cell Membrane cluster_downstream Downstream Signaling cluster_outcomes Cellular Outcomes AXL AXL Receptor P P AXL->P Autophosphorylation Gas6 Gas6 Ligand Gas6->AXL Activates Indazole_Inhibitor 3-Phenyl-1H-indazol -5-amine Derivative Indazole_Inhibitor->AXL Inhibits PI3K PI3K P->PI3K MEK MEK P->MEK AKT AKT PI3K->AKT Survival Survival AKT->Survival Drug_Resistance Drug_Resistance AKT->Drug_Resistance ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation

Figure 1: Inhibition of the AXL Signaling Cascade.

Cellular Consequences of AXL Inhibition

The direct inhibition of AXL kinase activity translates into several profound anti-cancer effects at the cellular level.

Induction of Apoptosis

Evasion of apoptosis is a hallmark of cancer.[19] By suppressing the pro-survival AKT pathway, indazole-based AXL inhibitors can shift the cellular balance towards programmed cell death. Some 1H-indazole-3-amine derivatives have been shown to induce apoptosis in a dose-dependent manner.[11][20] This is often accompanied by molecular changes such as the upregulation of the pro-apoptotic protein Bax and the downregulation of the anti-apoptotic protein Bcl-2, leading to the activation of executioner caspases like caspase-3.[13][21]

Cell Cycle Arrest

In addition to promoting cell death, these compounds can halt cell proliferation by inducing cell cycle arrest. Studies on related indazole carboxamides have demonstrated an ability to cause a block in the G0/G1 phase of the cell cycle.[22][23] This arrest is mechanistically linked to the retinoblastoma protein (pRb). The inhibitors increase the ratio of underphosphorylated (active) pRb to total pRb.[22][23] Active pRb prevents cells from progressing from the G1 to the S phase, effectively stopping proliferation.

Reversal of Drug Resistance

A key therapeutic application of AXL inhibitors is their ability to overcome acquired resistance to other targeted therapies.[7] In NSCLC models that have become resistant to EGFR inhibitors, the upregulation of AXL is a common escape mechanism.[24] Pharmacological inhibition of AXL with an indazole-based compound can restore sensitivity to the original EGFR-targeted drug, offering a powerful combination therapy strategy.[5][7]

Experimental Protocols for Mechanistic Validation

Validating the mechanism of action of a novel indazole-based compound requires a systematic and multi-faceted experimental approach. The following protocols provide a robust framework for this purpose.

Experimental Workflow

The logical flow of experiments begins with confirming direct target engagement and progresses to characterizing the downstream cellular consequences.

Experimental_Workflow A Step 1: In Vitro Kinase Assay (Target Engagement) B Step 2: Cell Viability Assay (Determine GI50/IC50) A->B Confirm Potency C Step 3: Western Blot Analysis (Pathway Modulation) B->C Use GI50 concentration D Step 4: Apoptosis Assay (Annexin V/PI Staining) C->D Validate Downstream Effects E Step 5: Cell Cycle Analysis (Propidium Iodide Staining) C->E Validate Downstream Effects

Figure 2: Workflow for MoA Elucidation.
Protocol: In Vitro AXL Kinase Assay

Causality: This assay directly measures the ability of the compound to inhibit the enzymatic activity of purified AXL kinase. It is the definitive first step to confirm target engagement and determine the inhibitor's potency (IC50).

Methodology:

  • Reagents: Recombinant human AXL kinase, ATP, a suitable kinase substrate (e.g., a poly-Glu-Tyr peptide), kinase assay buffer, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Preparation: Prepare a serial dilution of the this compound derivative (e.g., from 1 nM to 100 µM) in DMSO.

  • Kinase Reaction: In a 96-well plate, add the AXL enzyme, the substrate, and the serially diluted inhibitor.

  • Initiation: Initiate the kinase reaction by adding ATP. Incubate at 30°C for 60 minutes.

  • Detection: Stop the reaction and measure the amount of ADP produced (which is proportional to kinase activity) using the ADP-Glo™ system according to the manufacturer's instructions. A luminometer is used for detection.

  • Analysis: Plot the percentage of kinase inhibition against the log of the inhibitor concentration. Fit the data to a four-parameter logistic curve to calculate the IC50 value.

Protocol: Western Blot for Phospho-AXL and Downstream Targets

Causality: This experiment validates that the compound inhibits AXL signaling within a cellular context. Observing a decrease in the phosphorylated (active) forms of AXL, AKT, and ERK provides direct evidence of on-target pathway modulation.

Methodology:

  • Cell Culture: Plate a cancer cell line known to express AXL (e.g., A549 NSCLC cells) and grow to 70-80% confluency.

  • Treatment: Treat the cells with the indazole derivative at its IC50 concentration (determined from the viability assay) for a specified time (e.g., 2, 6, 24 hours). Include a vehicle control (DMSO).

  • Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking & Probing: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate overnight at 4°C with primary antibodies against phospho-AXL, total AXL, phospho-AKT, total AKT, phospho-ERK, and total ERK. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify band intensities using software like ImageJ. Normalize phospho-protein levels to their respective total protein levels.

Protocol: Cell Cycle Analysis via Propidium Iodide Staining

Causality: This assay quantifies the effect of the compound on cell cycle progression. An accumulation of cells in the G0/G1 phase provides direct evidence of a cell cycle block, corroborating the anti-proliferative mechanism.

Methodology:

  • Cell Culture and Treatment: Plate cells (e.g., K562 leukemia cells) and treat with the vehicle (DMSO) or the indazole derivative at 1x and 2x its IC50 concentration for 24 or 48 hours.

  • Harvesting: Harvest both adherent and floating cells and wash with PBS.

  • Fixation: Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing. Incubate at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS to remove ethanol, and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A.

  • Analysis: Incubate in the dark for 30 minutes. Analyze the samples using a flow cytometer. The DNA content, as measured by PI fluorescence, is directly proportional to the stage of the cell cycle (G0/G1, S, G2/M).

  • Data Interpretation: Use cell cycle analysis software (e.g., FlowJo) to model the cell populations in each phase and determine the percentage of cells in G0/G1, S, and G2/M.

Quantitative Data Summary

The potency of indazole-based inhibitors can vary based on the specific substitutions on the core scaffold. The following table summarizes representative data for Bemcentinib (R428), a well-studied AXL inhibitor with a related chemical structure.

Parameter Target Kinase Value Assay Type Reference
IC50 AXL14 nMCell-free enzymatic assay[18]
Selectivity Mer>50-fold vs AXLCell-free enzymatic assay[18]
Selectivity Tyro3>100-fold vs AXLCell-free enzymatic assay[18]
Selectivity EGFR, HER2, PDGFRβ>100-fold vs AXLCell-free enzymatic assay[18]
Cellular IC50 Primary CLL B-cells~2.0 µMCell Viability (24h)[18]

Conclusion and Future Directions

The this compound scaffold and its close analogs represent a powerful class of kinase inhibitors with a clear and validated mechanism of action against oncogenic drivers like AXL. By directly inhibiting the AXL kinase, these compounds disrupt pro-survival and pro-proliferative signaling, leading to tangible anti-cancer effects such as apoptosis, cell cycle arrest, and the crucial reversal of acquired drug resistance. The detailed experimental workflows provided herein offer a clear path for researchers to investigate novel derivatives and further elucidate their therapeutic potential.

Future research should focus on optimizing the scaffold to enhance selectivity against AXL versus other TAM kinases, which may help to mitigate potential off-target effects. Furthermore, exploring the synergy of these inhibitors in combination with immunotherapy is a promising avenue, given the role of TAM kinases in suppressing the anti-tumor immune response.[3][8] The continued development of these indazole-based agents holds significant promise for expanding the arsenal of targeted therapies available to cancer patients.

References

biological activity of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Activity of Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the synthesis, biological activities, and structure-activity relationships of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides. It is intended for researchers, scientists, and professionals in the field of drug discovery and development, offering insights into the therapeutic potential of this versatile chemical scaffold.

Introduction: The Therapeutic Promise of the Indazole Scaffold

The 1H-indazole core is a privileged bicyclic heteroaromatic system that has garnered significant attention in medicinal chemistry due to its presence in numerous biologically active compounds. Its unique structural features allow it to serve as a versatile scaffold for interacting with a wide range of biological targets. The 3-amino-N-phenyl-1H-indazole-1-carboxamide derivatives, in particular, have emerged as a promising class of compounds with a diverse pharmacological profile, exhibiting potent anticancer, antimicrobial, anti-inflammatory, and analgesic properties.

The core structure, characterized by a fused benzene and pyrazole ring system with a carboxamide linkage at the N1 position, provides a rigid framework that can be strategically modified with various substituents. These substitutions on both the indazole ring and the N-phenyl moiety allow for the fine-tuning of the molecule's physicochemical properties and its affinity for specific biological targets, making this class of compounds a fertile ground for the development of novel therapeutic agents.

Synthetic Strategies for 3-amino-N-phenyl-1H-indazole-1-carboxamides

The synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides typically involves a multi-step process. A common and efficient method begins with the commercially available isatin, which undergoes a series of transformations to yield the desired indazole core.

General Synthetic Protocol

A representative synthetic route is outlined below. The choice of reagents and reaction conditions can be adapted to introduce specific substituents on the indazole and phenyl rings.

Step 1: Synthesis of 3-amino-1H-indazole

  • Isatin is treated with hydrazine hydrate in a suitable solvent, such as ethanol, under reflux conditions.

  • The reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield 3-amino-1H-indazole.

Step 2: Synthesis of Substituted Phenyl Isocyanates

  • A substituted aniline is dissolved in an inert solvent like dichloromethane.

  • Triphosgene is added portion-wise at 0°C, followed by the slow addition of a base, such as triethylamine.

  • The reaction is stirred at room temperature until completion, and the resulting phenyl isocyanate is purified.

Step 3: Coupling of 3-amino-1H-indazole with Phenyl Isocyanate

  • 3-amino-1H-indazole is dissolved in a polar aprotic solvent, such as dimethylformamide (DMF).

  • The substituted phenyl isocyanate is added dropwise to the solution.

  • The reaction mixture is stirred at room temperature for several hours.

  • The product is precipitated by the addition of water, filtered, washed, and purified by recrystallization or column chromatography to afford the target 3-amino-N-phenyl-1H-indazole-1-carboxamide.

This synthetic approach offers a high degree of flexibility, allowing for the introduction of a wide array of functional groups on both the indazole and phenyl rings, which is crucial for exploring the structure-activity relationships.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer potential of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides. Many of these compounds have been shown to exert their antiproliferative effects through the inhibition of key protein kinases involved in cancer cell growth, proliferation, and survival.

Mechanism of Action: Kinase Inhibition

Several studies have identified these indazole derivatives as potent inhibitors of receptor tyrosine kinases (RTKs) such as vascular endothelial growth factor receptor 2 (VEGFR-2) and c-Met. These kinases are crucial regulators of angiogenesis, cell migration, and invasion, and their aberrant activation is a hallmark of many cancers. By blocking the ATP-binding site of these kinases, the indazole-carboxamides can effectively shut down downstream signaling pathways, leading to the inhibition of tumor growth and metastasis.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor PI3K PI3K cMet->PI3K RAS RAS cMet->RAS VEGFR2 VEGFR-2 Receptor VEGFR2->PI3K HGF HGF (Ligand) HGF->cMet Binds VEGF VEGF (Ligand) VEGF->VEGFR2 Binds Indazole Indazole-carboxamide (Inhibitor) Indazole->cMet Inhibits Indazole->VEGFR2 Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation, Angiogenesis, Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation

Caption: Simplified signaling pathway of c-Met and VEGFR-2 and their inhibition by indazole-carboxamides.

Structure-Activity Relationship (SAR) Studies

The anticancer activity of these compounds is highly dependent on the nature and position of the substituents on the N-phenyl ring. SAR studies have revealed several key trends:

Substitution on Phenyl Ring Effect on Anticancer Activity Example IC50 (µM) against A549 Lung Cancer Cells Reference
UnsubstitutedModerate activity8.5
4-ChloroIncreased activity2.1
4-FluoroIncreased activity3.5
4-TrifluoromethylPotent activity0.9
3,4-DichloroHigh activity1.2
4-MethoxyDecreased activity15.2

This table is a representative summary, and specific values may vary depending on the assay conditions and cell line.

These findings suggest that electron-withdrawing groups at the para-position of the phenyl ring generally enhance the antiproliferative activity. This is likely due to the modulation of the electronic properties of the molecule, which can influence its binding affinity to the target kinases.

Experimental Protocol: MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity of potential medicinal agents.

Principle: The yellow tetrazolium salt, MTT, is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents such as NADH and NADPH. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometric means.

Step-by-Step Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds (substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides) and a vehicle control (e.g., DMSO). Incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to each well.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

G cluster_workflow MTT Assay Workflow A 1. Seed Cells in 96-well plate B 2. Treat with Indazole Compounds A->B C 3. Add MTT Reagent (Incubate 4h) B->C D 4. Solubilize Formazan Crystals C->D E 5. Measure Absorbance at 570 nm D->E F 6. Calculate IC50 Values E->F

Caption: Workflow for determining cell viability using the MTT assay.

Antimicrobial Activity: A New Frontier

In addition to their anticancer properties, certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated promising antimicrobial activity against a range of bacterial and fungal pathogens. This dual activity makes them particularly interesting scaffolds for the development of novel agents that could potentially address the growing problem of antimicrobial resistance.

Structure-Activity Relationship (SAR) Studies

The antimicrobial SAR of these compounds appears to differ from that observed for their anticancer activity.

Substitution on Phenyl Ring Effect on Antibacterial Activity (MIC in µg/mL against S. aureus) Reference
4-NitroPotent activity (8)
2,4-DichloroHigh activity (16)
4-BromoModerate activity (32)
4-MethylWeak activity (64)

This table is a representative summary, and specific values may vary depending on the microbial strain and assay conditions.

These results suggest that substitutions with strong electron-withdrawing and lipophilic character may be favorable for antimicrobial activity.

Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standard laboratory technique used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent.

Step-by-Step Protocol:

  • Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus) in a suitable broth medium.

  • Serial Dilutions: Perform serial two-fold dilutions of the test compounds in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include positive (microorganism without compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Other Reported Biological Activities

The therapeutic potential of this indazole scaffold extends beyond anticancer and antimicrobial applications. Various derivatives have also been reported to possess:

  • Anti-inflammatory activity: Some compounds have shown the ability to inhibit the production of pro-inflammatory cytokines.

  • Analgesic activity: Certain derivatives have demonstrated pain-relieving effects in animal models.

  • Anticonvulsant activity: A few studies have explored their potential in controlling seizures.

These diverse activities highlight the remarkable versatility of the 3-amino-N-phenyl-1H-indazole-1-carboxamide scaffold and underscore the need for further investigation into its full therapeutic potential.

Conclusion and Future Directions

Substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides represent a highly promising class of compounds with a wide spectrum of biological activities. Their synthetic accessibility and the ease with which their structure can be modified make them an attractive starting point for the development of novel drugs targeting a variety of diseases.

Future research in this area should focus on:

  • Lead Optimization: Further refinement of the lead compounds through medicinal chemistry approaches to improve their potency, selectivity, and pharmacokinetic properties.

  • Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying their diverse biological activities.

  • In Vivo Efficacy: Evaluation of the most promising candidates in relevant animal models of cancer, infectious diseases, and inflammation.

The continued exploration of this versatile scaffold holds great promise for the discovery of new and effective therapeutic agents to address unmet medical needs.

The Indazole Scaffold: A Privileged Framework for Antiproliferative Agents – An In-Depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Rise of Indazoles in Oncology

The indazole core, a bicyclic heteroaromatic system, has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of novel anticancer agents.[1][2] Its structural versatility and ability to form key interactions with biological targets have led to the successful development of several FDA-approved drugs, including Axitinib and Pazopanib, for the treatment of various cancers.[1][3] This guide provides an in-depth exploration of the in vitro antiproliferative activity of indazole derivatives, focusing on their mechanisms of action, key experimental assays for their evaluation, and the rationale behind these methodologies.

The therapeutic potential of indazole derivatives stems from their ability to modulate a wide array of biological processes crucial for cancer cell proliferation, survival, and metastasis.[1][2][4][5] These compounds have been extensively investigated as inhibitors of protein kinases, enzymes that play a central role in cellular signaling pathways often dysregulated in cancer.[3][4][6][7][8] By targeting these kinases, indazole derivatives can effectively disrupt the signaling cascades that drive tumor growth.

This guide will delve into the core mechanisms of action of antiproliferative indazole derivatives, provide detailed protocols for essential in vitro assays, and present data on the activity of notable compounds, thereby serving as a comprehensive resource for researchers in the field of cancer drug discovery.

Mechanisms of Antiproliferative Activity: Targeting the Pillars of Cancer Progression

The antiproliferative effects of indazole derivatives are multifaceted, primarily revolving around the inhibition of key signaling pathways and the induction of programmed cell death.

Kinase Inhibition: A Primary Mode of Action

A significant body of research has demonstrated that indazole derivatives exert their anticancer effects by targeting various protein kinases.[3][4][6] These enzymes are critical regulators of cell signaling, and their aberrant activity is a hallmark of many cancers.

  • Receptor Tyrosine Kinases (RTKs): Many indazole derivatives are potent inhibitors of RTKs such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Fibroblast Growth Factor Receptor (FGFR).[4][8][9][10] By blocking the activity of these receptors, they can inhibit angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen, thereby impeding tumor growth and metastasis.[9]

  • Non-Receptor Tyrosine Kinases: The indazole scaffold has also been successfully incorporated into inhibitors of non-receptor tyrosine kinases, which are involved in intracellular signaling pathways that control cell proliferation, survival, and migration.

  • Serine/Threonine Kinases: Indazole derivatives have been shown to inhibit serine/threonine kinases, including Aurora kinases and Polo-like kinases (PLKs), which are essential for mitotic progression.[5][6] Inhibition of these kinases leads to defects in cell division and can trigger apoptosis. Other targeted serine/threonine kinases include those in the MAPK and PI3K pathways.[5][7]

Signaling Pathway Targeted by Indazole Derivatives

Indazole_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Apoptosis Apoptosis CellCycle Cell Cycle Arrest Indazole Indazole Derivatives Indazole->RTK Inhibition Indazole->PI3K Inhibition Indazole->Apoptosis Indazole->CellCycle

Caption: Key signaling pathways targeted by antiproliferative indazole derivatives.

Induction of Apoptosis and Cell Cycle Arrest

Beyond kinase inhibition, certain indazole derivatives can directly induce apoptosis (programmed cell death) and cause cell cycle arrest in cancer cells.

  • Apoptosis Induction: Some compounds have been shown to promote apoptosis by upregulating pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating anti-apoptotic proteins such as Bcl-2.[11][12][13] This disruption of the delicate balance between pro- and anti-apoptotic factors pushes the cell towards self-destruction.

  • Cell Cycle Arrest: Indazole derivatives can also halt the cell cycle at various checkpoints (e.g., G1, S, or G2/M phases), preventing cancer cells from dividing and proliferating.[14][15] This effect is often a consequence of inhibiting kinases that regulate cell cycle progression.

In Vitro Evaluation of Antiproliferative Activity: Core Methodologies

A robust in vitro testing cascade is essential to identify and characterize the antiproliferative potential of novel indazole derivatives. The following assays are fundamental to this process.

Cell Viability and Cytotoxicity Assays

These assays are the first-line screening tools to determine the concentration-dependent effect of a compound on cell viability.

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] In viable cells, mitochondrial NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals.[16][17] The amount of formazan produced is directly proportional to the number of living cells.

Experimental Workflow: MTT Assay

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with Indazole Derivatives (24-72h) A->B C 3. Add MTT reagent (2-4h incubation) B->C D 4. Solubilize formazan crystals (e.g., DMSO) C->D E 5. Measure absorbance at ~570 nm D->E F 6. Calculate % viability and IC50 value E->F

Caption: A streamlined workflow for the MTT cell viability assay.

Detailed Protocol: MTT Assay for Adherent Cells [16][17][18]

  • Cell Seeding:

    • Harvest logarithmically growing cells and determine the cell density using a hemocytometer or automated cell counter.

    • Seed the cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compound in complete culture medium to achieve the desired final concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically <0.5%).

    • Remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compound. Include vehicle control (medium with solvent) and untreated control wells.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10-50 µL of MTT solution (typically 5 mg/mL in sterile PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in viable cells.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO, acidified isopropanol, or 10% SDS in 0.01 M HCl) to each well.[17]

    • Gently pipette or shake the plate to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance of the solution in each well using a microplate reader at a wavelength between 550 and 600 nm.[16] A reference wavelength of >650 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the untreated control.

    • Plot the percentage of viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) value from the dose-response curve.

The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[19][20][21] The bright pink aminoxanthene dye, sulforhodamine B, binds to basic amino acid residues in cellular proteins under mildly acidic conditions.[19][20] The amount of bound dye is proportional to the total protein mass, which is directly related to the number of cells.

Detailed Protocol: SRB Assay [19][20][21][22][23]

  • Cell Seeding and Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Cell Fixation:

    • After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells.

    • Incubate the plate at 4°C for at least 1 hour.

  • Washing:

    • Carefully discard the supernatant and wash the plates four to five times with slow-running tap water or distilled water to remove TCA and unbound serum proteins.

    • Allow the plates to air-dry completely at room temperature.

  • SRB Staining:

    • Add 100 µL of 0.057% or 0.4% (w/v) SRB solution in 1% acetic acid to each well.[22][23]

    • Incubate at room temperature for 30 minutes.

  • Removal of Unbound Dye:

    • Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye.[22]

    • Allow the plates to air-dry completely.

  • Solubilization of Bound Dye:

    • Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[22]

    • Shake the plate on a shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at approximately 510 nm using a microplate reader.[22]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and the IC₅₀ value as described for the MTT assay.

Cell Cycle Analysis by Flow Cytometry

To investigate whether an indazole derivative induces cell cycle arrest, flow cytometry with a DNA-staining dye like propidium iodide (PI) is the gold standard method.[24][25][26][27][28] PI is a fluorescent intercalating agent that binds to DNA, and the fluorescence intensity is directly proportional to the DNA content.[24] This allows for the discrimination of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[24][27]

Experimental Workflow: Cell Cycle Analysis

Cell_Cycle_Workflow A 1. Treat cells with Indazole Derivatives B 2. Harvest and fix cells (e.g., 70% ethanol) A->B C 3. Treat with RNase A B->C D 4. Stain with Propidium Iodide (PI) C->D E 5. Analyze by Flow Cytometry D->E F 6. Quantify cell population in G0/G1, S, and G2/M phases E->F

Caption: Workflow for analyzing cell cycle distribution using flow cytometry.

Detailed Protocol: Cell Cycle Analysis with Propidium Iodide [24][26]

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates or culture flasks and treat with the indazole derivative at the desired concentrations for a specified time.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells).

    • Wash the cells once with ice-cold PBS.

    • Fix the cells by slowly adding the cell suspension dropwise into ice-cold 70% ethanol while gently vortexing.

    • Store the fixed cells at -20°C or 4°C for at least 2 hours (can be stored for longer periods).

  • Staining:

    • Centrifuge the fixed cells to remove the ethanol.

    • Wash the cell pellet with cold PBS.

    • Resuspend the cells in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS. RNase A is crucial to degrade RNA and ensure that PI only stains DNA.[24]

    • Incubate the cells in the dark at room temperature for 30 minutes or at 37°C for 15 minutes.[26]

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Acquire data for at least 10,000-20,000 events per sample.

    • Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Data Presentation: Summarizing Antiproliferative Activity

The antiproliferative activity of indazole derivatives is typically summarized by their IC₅₀ values against a panel of cancer cell lines.

Table 1: In Vitro Antiproliferative Activity (IC₅₀, µM) of Selected Indazole Derivatives

CompoundA549 (Lung)K562 (Leukemia)PC-3 (Prostate)HepG2 (Hepatoma)MCF-7 (Breast)Reference
Compound 2f 1.15--0.800.34[11][12][13]
Compound 6o >505.1529.518.3-[14][15]
Compound 13a 0.012---0.010[29]
Compound 13b 0.021---0.018[29]
Compound 6e 1.05----[9]
Compound 6f 1.55----[9]
Doxorubicin 0.19--0.620.75[12]
5-Fluorouracil 15.60.3422.525.4-[15]

Data represents a selection from the cited literature and is for illustrative purposes. IC₅₀ values can vary depending on the specific experimental conditions.

Conclusion: A Promising Avenue in Cancer Therapy

Indazole derivatives represent a highly promising class of compounds with significant antiproliferative activity against a broad range of cancer types. Their ability to target key oncogenic pathways, particularly protein kinases, and to induce apoptosis and cell cycle arrest underscores their therapeutic potential. The in vitro assays detailed in this guide provide a robust framework for the initial screening and mechanistic characterization of novel indazole-based drug candidates. As our understanding of the molecular drivers of cancer deepens, the rational design and development of new indazole derivatives will undoubtedly continue to be a fruitful area of research in the quest for more effective and targeted cancer therapies.

References

A Technical Guide to the Structure-Activity Relationship of 3-Aminoindazole Compounds in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of the 3-aminoindazole scaffold, a cornerstone in modern medicinal chemistry. We will dissect the intricate structure-activity relationships (SAR) that govern its biological activity, focusing primarily on its role in the development of potent and selective kinase inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.

The 3-Aminoindazole: A Privileged Scaffold for Kinase Inhibition

The indazole ring system, particularly the 3-aminoindazole isomer, has emerged as a highly successful "privileged scaffold" in drug discovery. Its rigid bicyclic structure provides a robust framework for presenting substituents in a well-defined three-dimensional orientation. The key to its success, especially in kinase inhibition, lies in the 3-amino group. This group is perfectly positioned to form critical hydrogen bond interactions with the "hinge" region of the ATP-binding pocket of many kinases, a fundamental anchoring point for competitive inhibitors.[1] This hinge-binding motif serves as the foundation upon which complex and highly potent inhibitors are built.

The general strategy involves using the 3-aminoindazole as the hinge-binding element, while substitutions at other positions of the ring system (C4, C5, C6, C7, and N1) are used to achieve potency, selectivity, and desirable pharmacokinetic properties.

Caption: General binding mode of a 3-aminoindazole inhibitor in a kinase ATP pocket.

Core Synthesis: Establishing the Foundation

The reliable synthesis of the 3-aminoindazole core is paramount for any SAR campaign. A prevalent and robust method involves the condensation of a 2-halobenzonitrile derivative with hydrazine. This approach allows for the introduction of substituents on the benzene ring portion of the scaffold at an early stage.

Experimental Protocol: Synthesis of 4-Iodo-1H-indazol-3-amine

This protocol is representative of a common method for synthesizing a substituted 3-aminoindazole core, which can then be used in subsequent coupling reactions.[2]

Materials:

  • 2-Fluoro-6-iodobenzonitrile

  • Hydrazine hydrate (N₂H₄·H₂O)

  • n-Butanol (n-BuOH)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a solution of 2-fluoro-6-iodobenzonitrile (1.0 eq) in n-butanol (approx. 0.2 M), add hydrazine hydrate (5.0 eq).

  • Heating: Heat the reaction mixture to reflux (approx. 110-120 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the starting material is consumed, cool the reaction mixture to room temperature.

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • Add water to the residue, which should induce precipitation of the product.

    • Collect the solid product by vacuum filtration.

    • Wash the solid with cold water and then a minimal amount of cold ethanol or diethyl ether to remove impurities.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be further purified by recrystallization or column chromatography on silica gel.

  • Characterization: Confirm the structure and purity of the resulting 4-iodo-1H-indazol-3-amine using ¹H NMR, ¹³C NMR, and MS analysis.

SAR Analysis by Kinase Target Family

The versatility of the 3-aminoindazole scaffold is best demonstrated by examining its application against different kinase targets. The following sections break down the SAR for several clinically relevant kinases.

Anaplastic Lymphoma Kinase (ALK) and ROS1 Inhibitors

ALK and ROS1 are receptor tyrosine kinases whose chromosomal rearrangements are oncogenic drivers in subsets of non-small cell lung cancer (NSCLC). The discovery of Entrectinib, a potent ALK, ROS1, and pan-Trk inhibitor, provides a compelling case study.[3][4]

The development started from a 3-aminoindazole lead compound.[4] SAR studies revealed several key insights:

  • C5-Substitution: Introduction of a substituted pyrazole at the C5 position was explored, but ultimately, a more compact and brain-penetrant linker and solubilizing group were required.

  • N1-Substitution: Alkylation at the N1 position was generally detrimental to activity.

  • C6-Substitution: Aryl groups at the C6 position were found to be crucial for inhibitory activity.[3]

  • The Entrectinib Solution: The final structure of Entrectinib features a key C5-linked ether and a piperazine moiety. This combination optimized potency, selectivity, and crucial physicochemical properties like blood-brain barrier penetration.[4]

Compound/Modification Target IC₅₀ (nM) Key SAR Insight
Lead Compound (1)[4]ALK25A simple 3-aminoindazole core with activity.
Entrectinib [3][4]ALK 12 Optimized C5-substituent enhances potency and PK properties.
Entrectinib [4]ROS1 7 The scaffold shows potent activity against the closely related ROS1 kinase.
Entrectinib [4]TrkA 1 Pan-Trk activity is a key feature of the final molecule.
BCR-ABL and the Challenge of the T315I Mutation

The BCR-ABL fusion protein is the driver of Chronic Myeloid Leukemia (CML).[2] While first-generation inhibitors like Imatinib were revolutionary, their efficacy is compromised by resistance mutations, most notably the T315I "gatekeeper" mutation. 3-aminoindazole-based inhibitors have been designed to overcome this challenge.

SAR studies focused on creating compounds that could inhibit both wild-type (WT) and T315I mutant BCR-ABL.[2][5][6]

  • Core Structure: A 4-ethynyl-3-aminoindazole core was identified as a potent starting point.

  • Diarylamide Linker: A diarylamide linker connecting the indazole to a substituted phenyl ring was found to be optimal.

  • Terminal Moiety: The substituent on the terminal phenyl ring proved critical for T315I activity. Replacing a morpholine group with a (4-ethylpiperazin-1-yl)methyl "tail" dramatically improved potency against the T315I mutant.[2] This larger, more flexible group is thought to better accommodate the bulkier isoleucine gatekeeper residue and form additional favorable interactions.

Compound BCR-ABL WT IC₅₀ (nM) BCR-ABL T315I IC₅₀ (nM) Key SAR Insight
Compound I[2]4.6227Potent on WT, but moderate activity against T315I mutant.
AKE-72 (5) [2][5]< 0.5 9 Replacing morpholine with an ethylpiperazine tail dramatically boosts T315I potency.

This demonstrates a classic medicinal chemistry strategy: identifying a liability (poor activity against a mutant) and systematically modifying a specific region of the molecule (the solvent-exposed tail) to overcome it.

c-Met, FLT3, and PDGFRα Inhibitors

The 3-aminoindazole scaffold has also been successfully applied to other tyrosine kinases like c-Met, FLT3, and PDGFRα.[1][7]

  • c-Met: A SAR study identified compound 28a with an IC₅₀ of 1.8 nM. The study highlighted the importance of specific substitutions on a phenyl ring attached to the indazole core.[7]

  • FLT3/PDGFRα/Kit: A structure-based design approach led to 3-amino-1H-indazol-6-yl-benzamides as "DFG-out" (inactive conformation) inhibitors.[1]

    • Acylation of 3-amino group: Acylation with groups like cyclopropanecarbonyl chloride was a key step.

    • C6-Substitution: Suzuki coupling was used to attach various substituted phenyl rings at the C6 position, which proved essential for targeting the DFG-out conformation and achieving spectrum selectivity.[1]

Compound Target Cellular EC₅₀ (nM) Key SAR Insight
Compound 4[1]FLT3 (MOLM13 cells)5Potent inhibitor targeting the inactive DFG-out conformation.
Compound 4[1]PDGFRα-T674M17Active against a common gatekeeper mutation in PDGFRα.
Compound 28a[7]c-Met (enzymatic)1.8Optimized substitutions lead to highly potent c-Met inhibition.

Methodologies for SAR Elucidation

A robust SAR campaign relies on validated and reproducible assays. Below are generalized workflows and protocols for the biological evaluation of 3-aminoindazole inhibitors.

Workflow for SAR Evaluation

cluster_bio Biology synthesis Synthesis of Analogs purification Purification & Characterization synthesis->purification biochem Biochemical Assay (e.g., Kinase IC50) purification->biochem Test Compounds cell_prolif Cellular Assay (Proliferation EC50) biochem->cell_prolif selectivity Selectivity Profiling (Kinase Panel) cell_prolif->selectivity adme In Vitro ADME (Solubility, Permeability, Metabolic Stability) selectivity->adme adme->synthesis Data for Next Design Cycle

Caption: A typical iterative workflow for a structure-activity relationship study.

Protocol: In Vitro Kinase Inhibition Assay (IC₅₀ Determination)

This protocol describes a common method to determine the concentration of an inhibitor required to block 50% of a target kinase's activity.

Materials:

  • Recombinant purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP (Adenosine triphosphate), often radiolabeled [γ-³²P]ATP or used in a luminescence-based system (e.g., ADP-Glo™).

  • Assay buffer (containing MgCl₂, DTT, etc.)

  • Test compounds (3-aminoindazole derivatives) dissolved in DMSO

  • Microplates (e.g., 96-well or 384-well)

  • Detection reagents and instrument (e.g., scintillation counter or luminometer)

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 1 µL) of each dilution into the wells of the microplate. Include controls for 0% inhibition (DMSO only) and 100% inhibition (no enzyme or a known potent inhibitor).

  • Enzyme/Substrate Addition: Prepare a master mix of the kinase and its substrate in the assay buffer. Add this mix to all wells containing the test compounds.

  • Pre-incubation: Gently mix and incubate the plate at room temperature for 15-30 minutes to allow the inhibitors to bind to the kinase.

  • Initiation of Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at a controlled temperature (e.g., 30 °C) for a predetermined time (e.g., 60 minutes). Ensure the reaction is in the linear range.

  • Termination and Detection: Stop the reaction using a stop solution (e.g., EDTA). Proceed with the detection method. For ADP-Glo™, this involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then measured via a luciferase reaction.

  • Data Analysis:

    • Subtract the background signal (100% inhibition control) from all measurements.

    • Normalize the data relative to the 0% inhibition control.

    • Plot the percent inhibition versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC₅₀ value.

Conclusion and Future Perspectives

The 3-aminoindazole scaffold has proven to be a remarkably effective and adaptable core for the design of small molecule inhibitors, particularly against protein kinases. The key to its utility is the reliable hydrogen-bonding interaction of the 3-amino group with the kinase hinge region, providing a stable anchor for further optimization.

Successful SAR campaigns have consistently demonstrated that:

  • C6 and C5 positions are critical for installing substituents that confer potency and selectivity by accessing deeper hydrophobic pockets.[1][3]

  • C4 and C7 positions can be modified to fine-tune properties or block potential metabolic soft spots.

  • N1-alkylation must be approached with caution as it can disrupt the planarity or key interactions within the ATP pocket.

  • The scaffold is highly amenable to modern synthetic methods like Suzuki and Sonogashira couplings, allowing for rapid library generation.

Future work in this area will likely focus on developing inhibitors with novel resistance-breaking profiles, improving selectivity to minimize off-target effects, and exploring covalent or allosteric inhibitors based on this versatile core. The continued application of structure-based drug design will undoubtedly unlock new therapeutic agents built upon the robust and effective 3-aminoindazole foundation.

References

Unraveling the Tautomeric Landscape of 1H-Indazoles: A Theoretical and Spectroscopic Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The indazole scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide array of biological activities.[1] The therapeutic efficacy and physicochemical properties of these compounds are intrinsically linked to their tautomeric forms. This in-depth technical guide provides a comprehensive exploration of the tautomerism of 1H-indazoles, with a focus on the theoretical underpinnings that govern the delicate equilibrium between the 1H- and 2H-tautomers. We will delve into the computational methodologies employed to predict tautomeric stability, the influence of substituents and solvent effects, and the spectroscopic techniques essential for experimental validation. This guide is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of indazole chemistry to inform rational drug design and development.

The Significance of Tautomerism in Indazole Chemistry

Indazole, a bicyclic aromatic heterocycle, can exist in two primary annular tautomeric forms: the benzenoid 1H-indazole and the quinonoid 2H-indazole.[1][2] While the 1H-tautomer is generally the more thermodynamically stable and predominant form, the energy difference between the two can be subtle and is influenced by various factors.[3][4] This tautomeric equilibrium is not merely an academic curiosity; it has profound implications for a molecule's biological activity, as the two tautomers present different hydrogen bonding patterns, dipole moments, and overall shapes for receptor interaction. A thorough understanding of the factors governing this equilibrium is therefore paramount in the design of indazole-based therapeutics.

Theoretical Approaches to Understanding Indazole Tautomerism

Computational chemistry provides a powerful lens through which to examine the tautomeric preferences of indazole derivatives. A variety of theoretical methods have been successfully applied to this problem, ranging from semi-empirical to high-level ab initio and density functional theory (DFT) calculations.[5][6]

The Hierarchy of Computational Methods

The choice of computational method is a critical determinant of the accuracy of the predicted tautomeric energies. While semi-empirical methods like AM1 can provide qualitative insights, more robust methods are required for quantitative predictions.[5] Hartree-Fock (HF) calculations with Pople-style basis sets such as 6-31G* and 6-31G** offer a step up in accuracy.[5][6]

However, DFT methods, particularly those employing hybrid functionals like B3LYP, have emerged as the workhorse for studying such systems, offering a favorable balance between computational cost and accuracy.[3][6] For even higher accuracy, post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and coupled-cluster methods, or composite methods like G2, can be employed, though at a significantly greater computational expense.[3]

The Crucial Role of Basis Sets and Solvation Models

The selection of an appropriate basis set is as important as the choice of the theoretical method. Basis sets like 6-311++G(d,p) and correlation-consistent basis sets (e.g., cc-pVTZ) are often necessary to accurately describe the electronic structure and subtle energy differences between tautomers.[3]

Furthermore, as many biological processes occur in aqueous environments, accounting for solvent effects is essential. Implicit solvation models, such as the Polarizable Continuum Model (PCM), are commonly used to approximate the influence of the solvent on the tautomeric equilibrium.[3]

Below is a logical workflow for a typical computational study on indazole tautomerism:

computational_workflow cluster_setup 1. System Setup cluster_gas_phase 2. Gas-Phase Calculations cluster_solvation 3. Solvation Effects cluster_analysis 4. Analysis start Define Indazole Derivative build Build 3D Structures of 1H and 2H Tautomers start->build geom_opt Geometry Optimization (e.g., B3LYP/6-311++G(d,p)) build->geom_opt freq_calc Frequency Calculation (Confirm Minima) geom_opt->freq_calc energy_calc Single-Point Energy Calculation (Higher Level of Theory, e.g., MP2/cc-pVTZ) freq_calc->energy_calc solv_model Apply Solvation Model (e.g., PCM) energy_calc->solv_model solv_energy Calculate Solvated Energies solv_model->solv_energy rel_energy Determine Relative Stabilities (ΔE = E(2H) - E(1H)) solv_energy->rel_energy properties Calculate Properties (Dipole Moment, etc.) rel_energy->properties

Caption: A typical workflow for the computational study of indazole tautomerism.

Factors Influencing Tautomeric Stability

The Inherent Stability of the 1H-Tautomer

For the parent indazole molecule, the 1H-tautomer is consistently found to be more stable than the 2H-tautomer in the gas phase.[3][4] Theoretical calculations at the MP2/cc-pVTZ level indicate that the 1H-tautomer is more stable by approximately 13.6 kJ/mol.[3] This preference is often attributed to the greater aromaticity of the benzenoid system in the 1H-form compared to the quinonoid structure of the 2H-form.[3]

Substituent Effects: Tuning the Tautomeric Equilibrium

The electronic nature of substituents on the indazole ring can significantly modulate the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can differentially stabilize or destabilize the 1H and 2H forms. In some cases, substitution can even lead to the 2H-tautomer being the more stable form.[3][7] A systematic theoretical study on 52 NH-indazoles found several instances where the 2H-tautomer was predicted to be more stable.[3][7]

The Role of the Solvent

The surrounding solvent environment can play a crucial role in shifting the tautomeric equilibrium. Polar solvents tend to stabilize the tautomer with the larger dipole moment. Theoretical calculations have shown that while the 1H-tautomer is generally favored, the energy difference between the tautomers can be modulated by the solvent.[5] For instance, in some tetrahydro-4H-indazol-4-ones, the 2H-tautomer is experimentally observed to be more stable in DMSO solution, a finding that is reproduced by theoretical calculations that include solvent effects.[5][8]

Quantitative Insights from Theoretical Studies

The following table summarizes representative theoretical data on the relative energies and dipole moments of 1H- and 2H-indazole tautomers.

Method/Basis SetPhaseΔE (E2H - E1H) (kJ/mol)Dipole Moment (1H) (Debye)Dipole Moment (2H) (Debye)
MP2/cc-pVTZ[3]Gas13.6--
B3LYP/6-31G*[3]Gas21.4--
G2[3]Gas20.3--
B3LYP/6-31G**[5]Gas (Tetrahydroindazolone)Varies with substitutionVaries with substitutionVaries with substitution
AM1[5]Gas (Tetrahydroindazolone)Varies with substitutionVaries with substitutionVaries with substitution

Experimental Validation: A Spectroscopic Approach

Theoretical predictions must be corroborated by experimental evidence. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy, are indispensable tools for characterizing indazole tautomers.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 13C NMR spectroscopy can provide unambiguous structural information to differentiate between 1H- and 2H-indazoles.[9]

Key Differentiating Features in 1H NMR:

  • N-H Proton: Unsubstituted 1H-indazoles typically exhibit a broad N-H signal at a high chemical shift (e.g., ~13.40 ppm in CDCl3), which is absent in 2H-indazole derivatives.[9]

  • H-3 Proton: The H-3 proton in 2H-indazoles is generally more deshielded and appears at a higher chemical shift compared to the H-3 proton in 1H-indazoles.[9]

Experimental Protocol: 1H NMR Analysis

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Sample Preparation: Dissolve approximately 5-10 mg of the indazole sample in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).

  • Acquisition: Acquire a standard one-dimensional 1H NMR spectrum. Ensure the spectral width is sufficient to cover the expected range of chemical shifts (typically 0-15 ppm).

  • Data Processing: Process the acquired FID (Free Induction Decay) with appropriate Fourier transformation, phasing, and baseline correction.

  • Analysis: Integrate the signals and assign the chemical shifts based on characteristic patterns and coupling constants. Compare the observed spectra with theoretically predicted chemical shifts (e.g., using GIAO calculations) for both tautomers to aid in assignment.[10][11]

Ultraviolet-Visible (UV-Vis) Spectroscopy

The electronic transitions of 1H- and 2H-indazoles differ, leading to distinct UV-Vis absorption spectra. The 2H-tautomer of indazole generally absorbs light more strongly and at longer wavelengths than the 1H-tautomer.[12][13] This difference in absorption properties can be exploited, for instance, in photochemical reactions where selective excitation of one tautomer is desired.[12][14]

Experimental Protocol: UV-Vis Spectrophotometry

  • Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Prepare a dilute solution of the indazole sample in a suitable UV-transparent solvent (e.g., acetonitrile, methanol) at a known concentration (e.g., 125 µM).[12][13]

  • Measurement: Record the absorption spectrum over a relevant wavelength range (e.g., 200-400 nm).

  • Analysis: Identify the wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) for the sample and compare it to known spectra of 1H- and 2H-indazole derivatives.[13]

The following diagram illustrates the relationship between theoretical prediction and experimental validation.

validation_workflow cluster_theoretical Theoretical Prediction cluster_experimental Experimental Validation cluster_correlation Correlation and Refinement comp_chem Computational Chemistry (DFT, MP2, etc.) pred_props Predicted Properties (Relative Energies, NMR Shifts, UV-Vis Spectra) comp_chem->pred_props comparison Comparison of Predicted and Experimental Data pred_props->comparison synthesis Synthesis of Indazole Derivatives spectroscopy Spectroscopic Analysis (NMR, UV-Vis) synthesis->spectroscopy spectroscopy->comparison refinement Refinement of Theoretical Model or Structural Assignment comparison->refinement

Caption: The interplay between theoretical prediction and experimental validation in indazole tautomerism studies.

Conclusion and Future Perspectives

The tautomerism of 1H-indazoles is a multifaceted phenomenon with significant implications for drug discovery and development. Theoretical calculations, particularly DFT methods, have proven to be invaluable for predicting the relative stabilities of tautomers and understanding the influence of substituents and solvent effects. These computational insights, when coupled with rigorous experimental validation through spectroscopic techniques like NMR and UV-Vis, provide a robust framework for the rational design of indazole-based molecules with desired physicochemical and pharmacological properties. As computational power continues to grow and theoretical models become more sophisticated, we can anticipate an even greater synergy between theory and experiment, paving the way for the accelerated discovery of novel indazole-based therapeutics.

References

solubility and stability of 3-Phenyl-1H-indazol-5-amine in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Solubility and Stability of 3-Phenyl-1H-indazol-5-amine in DMSO

Abstract

This technical guide provides a comprehensive analysis of the solubility and stability of this compound when dissolved in dimethyl sulfoxide (DMSO), a common practice in drug discovery and development. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and actionable experimental protocols. Key areas covered include the determination of solubility, potential degradation pathways under various stress conditions, and the development of stability-indicating analytical methods. The causality behind experimental choices is explained to provide a deeper understanding of the methodologies. All protocols are designed as self-validating systems, and all claims are supported by authoritative references.

Introduction

This compound is a heterocyclic compound belonging to the indazole class of molecules. Indazole derivatives are recognized as privileged scaffolds in medicinal chemistry due to their wide range of biological activities, including anti-tumor, anti-inflammatory, and anti-bacterial properties.[1][2] As such, this compound and its analogues are frequently synthesized and evaluated for their therapeutic potential.[3][4][5]

In the early stages of drug discovery, it is standard practice to create stock solutions of test compounds in DMSO for high-throughput screening and other biological assays. Therefore, a thorough understanding of the is paramount to ensure the integrity of experimental data. Compound precipitation or degradation can lead to inaccurate concentration measurements, resulting in misleading structure-activity relationships (SAR) and potentially causing promising lead candidates to be overlooked.

This guide will provide a detailed exploration of these critical parameters, offering both foundational knowledge and practical, step-by-step protocols for in-lab assessment.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential before delving into its behavior in solution.

PropertyValueSource
Molecular Formula C₁₃H₁₁N₃[6]
Molecular Weight 209.25 g/mol [6]
Appearance Solid[6]
InChI Key MOBJHQPTGMYKCJ-UHFFFAOYSA-N[6]
SMILES NC1=CC=C2NN=C(C2=C1)C3=CC=CC=C3[6]

Solubility in Dimethyl Sulfoxide (DMSO)

The solubility of a compound in DMSO is a critical parameter for its use in screening libraries and biological assays. While DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules, solubility limits can still be encountered, particularly at the high concentrations often required for stock solutions (e.g., 10-20 mM).

Experimental Determination of DMSO Solubility

While predictive models for DMSO solubility exist, experimental determination remains the gold standard for accuracy.[7] A reliable method for quantifying solubility in DMSO utilizes Nuclear Magnetic Resonance (NMR) spectroscopy with an internal standard.[8]

This protocol outlines a method for the quantitative determination of the solubility of this compound in deuterated DMSO (DMSO-d6).

Materials:

  • This compound

  • DMSO-d6

  • Isoleucine (or other suitable internal standard with known concentration and non-overlapping peaks)

  • NMR tubes

  • Vortex mixer

  • Centrifuge

  • NMR spectrometer

Procedure:

  • Prepare a Saturated Solution:

    • Accurately weigh an excess amount of this compound (e.g., 5-10 mg) into a microcentrifuge tube.

    • Add a precise volume of DMSO-d6 (e.g., 1 mL).

    • Vortex the mixture vigorously for 2-5 minutes.

    • Equilibrate the solution at a constant temperature (e.g., 25°C) for 24 hours to ensure equilibrium is reached. Periodically agitate the sample during this time.

  • Sample Preparation for NMR:

    • Centrifuge the saturated solution at high speed (e.g., 14,000 rpm) for 15-20 minutes to pellet the undissolved solid.

    • Carefully transfer a known volume of the supernatant (e.g., 600 µL) to a clean NMR tube.

    • Add a known volume of a stock solution of the internal standard (e.g., isoleucine in DMSO-d6) to the NMR tube.

  • NMR Data Acquisition:

    • Acquire a quantitative ¹H NMR spectrum of the sample. Ensure a sufficient relaxation delay (D1) is used to allow for full relaxation of all protons, which is critical for accurate integration.

  • Data Analysis:

    • Integrate a well-resolved, non-overlapping peak of this compound and a known peak of the internal standard.

    • Calculate the concentration of this compound using the following equation:

    Where:

    • Integral_analyte is the integral of the analyte peak.

    • N_protons_analyte is the number of protons giving rise to the analyte peak.

    • Integral_standard is the integral of the internal standard peak.

    • N_protons_standard is the number of protons giving rise to the standard peak.

    • Concentration_standard is the known concentration of the internal standard.

Expected Solubility and Influencing Factors

The solubility of this compound in DMSO will be influenced by its crystal lattice energy and the intermolecular forces between the solute and the solvent. The presence of the amine and indazole moieties, which can act as hydrogen bond donors and acceptors, will contribute to its solubility in the polar aprotic DMSO.

Table for Reporting Solubility Data:

Temperature (°C)Solubility (mg/mL)Molar Solubility (mM)
25[Insert experimentally determined value][Insert calculated value]

Stability in DMSO and Degradation Pathways

The chemical stability of this compound in DMSO is not guaranteed, and degradation can occur over time, accelerated by factors such as water content, temperature, and light exposure. Understanding the potential degradation pathways is crucial for designing appropriate storage conditions and for developing stability-indicating analytical methods.

General Considerations for Stability in DMSO
  • Water Content: DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Water can act as a reactant in hydrolysis reactions.[9]

  • Temperature: Elevated temperatures can accelerate the rate of degradation reactions.[10]

  • Light Exposure: Photochemical reactions can be a significant degradation pathway for certain functional groups.[11]

  • pH: Although DMSO is aprotic, the presence of acidic or basic impurities can catalyze degradation.

Potential Degradation Pathways

Based on the structure of this compound, the following degradation pathways are plausible:

  • Oxidative Degradation: The aromatic amine group is susceptible to oxidation, which can lead to the formation of colored products, dimers, and complex polymeric materials.[12][13] The indazole ring itself can also undergo oxidation.[11]

  • Photodegradation: A known photochemical reaction for 1H-indazoles is a phototransposition to form benzimidazoles upon exposure to UV light.[10][14] This rearrangement is thought to proceed through the 2H-tautomer.

  • Hydrolytic Degradation: While generally stable, the indazole ring can be susceptible to hydrolysis under harsh acidic or basic conditions, although this is less common than for other heterocyclic systems.[11]

Diagram: Photodegradation of 1H-Indazole to Benzimidazole

G Indazole 1H-Indazole (e.g., this compound) Tautomer 2H-Indazole Tautomer Indazole->Tautomer Tautomerization ExcitedState Excited State Tautomer->ExcitedState UV Light (UVA/UVB) Intermediate Dewar-like Intermediate ExcitedState->Intermediate 4π-Electrocyclization Benzimidazole Benzimidazole Derivative Intermediate->Benzimidazole Rearrangement G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis Stock 10 mM Stock in DMSO Acid Acid Hydrolysis (HCl, 60°C) Stock->Acid Base Base Hydrolysis (NaOH, 60°C) Stock->Base Oxidation Oxidation (H₂O₂, RT) Stock->Oxidation Thermal Thermal (70°C) Stock->Thermal Photo Photolytic (ICH Q1B) Stock->Photo Neutralize Neutralization (if applicable) Acid->Neutralize Base->Neutralize HPLC Stability-Indicating HPLC-UV Analysis Oxidation->HPLC Thermal->HPLC Photo->HPLC Neutralize->HPLC LCMS LC-MS/MS for Degradant ID HPLC->LCMS If degradants observed

References

Methodological & Application

cell cycle analysis of cancer cells treated with 3-Phenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Analyzing Cell Cycle Perturbations in Cancer Cells Induced by 3-Phenyl-1H-indazol-5-amine

For: Researchers, scientists, and drug development professionals in oncology.

Abstract

The aberrant proliferation of cancer cells is fundamentally linked to a dysregulated cell cycle.[1] Targeting the cell cycle machinery is a cornerstone of modern cancer therapy.[2] Indazole derivatives have emerged as a promising class of small molecules with potent anti-tumor activities.[3][4] This document provides a comprehensive guide for the analysis of cell cycle alterations in cancer cells following treatment with this compound, a representative member of this scaffold. We will detail the underlying scientific principles, provide a validated, step-by-step protocol for cell treatment and flow cytometric analysis, and offer insights into data interpretation. The methodologies described herein are designed to be robust and reproducible, enabling researchers to effectively characterize the cytostatic or cytotoxic effects of this and similar investigational compounds.

Introduction: The Rationale for Targeting the Cell Cycle with Indazole Derivatives

The cell division cycle is an ordered series of events that leads to the duplication of a cell's DNA and its division into two daughter cells.[5] This process is tightly regulated by a complex network of proteins, including cyclin-dependent kinases (CDKs) and their cyclin partners.[6] In cancer, mutations in genes that control the cell cycle can lead to uncontrolled cell proliferation, a hallmark of the disease.[1][7]

The 1H-indazole-3-amine scaffold has been identified as a privileged structure in medicinal chemistry, with several derivatives demonstrating significant anti-proliferative activity against a range of cancer cell lines.[8][9][10] Mechanistic studies on related compounds suggest that they can induce cell cycle arrest, often at the G0/G1 checkpoint, and promote apoptosis.[8][10][11] For instance, certain substituted N-phenyl-1H-indazole-1-carboxamides have been shown to cause a marked increase of cells in the G0-G1 phase in K562 leukemia cells.[9][10] The proposed mechanisms of action for some indazole derivatives involve the modulation of key regulatory pathways such as the p53/MDM2 axis and the Bcl2 family of proteins.[8][11]

Therefore, a detailed analysis of the cell cycle distribution in cancer cells treated with this compound is a critical step in elucidating its mechanism of action and evaluating its therapeutic potential. The primary and most robust method for this analysis is flow cytometry utilizing propidium iodide (PI) staining, which stoichiometrically binds to DNA, allowing for the quantification of DNA content per cell.[12][13]

Experimental Workflow: From Cell Culture to Data Analysis

The overall experimental workflow is designed to ensure reproducible results and clear data interpretation. It begins with the careful culture and treatment of a suitable cancer cell line, followed by sample preparation for flow cytometry, data acquisition, and finally, detailed cell cycle analysis.

experimental_workflow cluster_prep Phase 1: Preparation cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis A Select and Culture Cancer Cell Line B Determine IC50 of This compound A->B Establish dose C Seed Cells for Experiment B->C Proceed to experiment D Treat with Compound (Vehicle, IC50, 2x IC50) C->D Adherent or suspension E Incubate for 24, 48, 72 hours D->E Time-course F Harvest and Fix Cells (70% Ethanol) E->F Collect samples G Stain with Propidium Iodide (with RNase) F->G Prepare for staining H Acquire Data via Flow Cytometry G->H Label DNA I Analyze DNA Content Histograms H->I Quantify fluorescence

Caption: Experimental workflow for cell cycle analysis.

Detailed Protocols

Materials and Reagents
  • Cell Lines: A well-characterized cancer cell line is crucial. For initial studies, consider lines where related indazole compounds have shown activity, such as K562 (chronic myeloid leukemia) or A549 (lung carcinoma).[8][14] Ensure cells are in a logarithmic growth phase and free of contamination.

  • Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Culture Medium: As recommended for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Reagents for Cell Cycle Analysis:

    • Phosphate-Buffered Saline (PBS), pH 7.4

    • Trypsin-EDTA (for adherent cells)

    • 70% Ethanol (ice-cold)

    • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS with 0.1% Triton X-100 and 100 µg/mL RNase A).[15]

Step-by-Step Protocol: Cell Treatment and Preparation

Rationale: This protocol is optimized for treating cells with the investigational compound and preparing them for PI staining. The use of a vehicle control is essential to distinguish compound-specific effects from solvent effects. Multiple concentrations and time points are necessary to understand the dose- and time-dependency of the observed effects.[16][17]

  • Cell Seeding:

    • For adherent cells, seed 1-2 x 10^5 cells per well in a 6-well plate. Allow cells to attach and resume proliferation for 24 hours.

    • For suspension cells, seed 2-3 x 10^5 cells per mL in a suitable culture flask.

  • Compound Preparation and Treatment:

    • Prepare serial dilutions of the this compound stock solution in complete culture medium. It is recommended to test concentrations around the previously determined IC50 value (e.g., 0.5x, 1x, and 2x IC50).

    • Include a "vehicle control" group treated with the same final concentration of the solvent (e.g., DMSO) as the highest compound concentration.

    • Aspirate the old medium from the cells and add the medium containing the compound or vehicle.

  • Incubation:

    • Incubate the cells for desired time points (e.g., 24, 48, and 72 hours) under standard culture conditions (37°C, 5% CO2).

  • Cell Harvesting:

    • Adherent cells: Aspirate the medium, wash once with PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete medium and transfer the cell suspension to a 15 mL conical tube.

    • Suspension cells: Directly transfer the cell suspension to a 15 mL conical tube.

    • Centrifuge the cell suspension at 300 x g for 5 minutes.

  • Fixation:

    • Discard the supernatant. Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.[18] This step is critical for proper fixation and permeabilization while preventing cell clumping.[15]

    • Incubate the cells for at least 1 hour at 4°C. For longer storage, cells can be kept in 70% ethanol at -20°C for several weeks.[15]

Step-by-Step Protocol: Propidium Iodide Staining and Flow Cytometry

Rationale: This protocol ensures stoichiometric staining of DNA for accurate cell cycle analysis. RNase A is included to digest cellular RNA, which can also be bound by PI, thereby reducing background noise and improving the resolution of the DNA histogram.[19]

  • Washing:

    • Centrifuge the fixed cells at a slightly higher speed (e.g., 500 x g) for 5 minutes to pellet.

    • Discard the ethanol and wash the cells once with 5 mL of PBS.

  • Staining:

    • Centrifuge the washed cells and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of the PI staining solution containing RNase A.

    • Incubate for at least 30 minutes at room temperature, protected from light.[18]

  • Flow Cytometry Acquisition:

    • Analyze the samples on a flow cytometer. PI is typically excited by a 488 nm or 561 nm laser, and its emission is collected in the red fluorescence channel (e.g., ~610/20 nm bandpass filter).

    • Use a forward scatter (FSC) vs. side scatter (SSC) plot to gate on the main cell population and exclude debris.

    • To exclude cell doublets and aggregates, which can be misinterpreted as G2/M cells, use a pulse-width vs. pulse-area plot for the fluorescence signal.[18][20]

    • Collect data for at least 10,000-20,000 single-cell events for robust statistical analysis.

Data Analysis and Interpretation

The output of the flow cytometry experiment is a DNA content histogram, where the x-axis represents fluorescence intensity (proportional to DNA content) and the y-axis represents the number of events (cells).

  • G0/G1 Peak: The first major peak represents cells with a 2N DNA content.

  • G2/M Peak: The second peak, ideally at twice the fluorescence intensity of the G1 peak, represents cells with a 4N DNA content.

  • S Phase: The region between the G1 and G2 peaks represents cells actively synthesizing DNA, with a DNA content between 2N and 4N.

  • Sub-G1 Peak: A peak to the left of the G1 peak indicates apoptotic cells with fragmented DNA.

Specialized software (e.g., FlowJo, ModFit LT) should be used to deconvolute the histogram and quantify the percentage of cells in each phase of the cell cycle.[18]

Example Data Presentation

The quantitative data should be summarized in a table for easy comparison across different conditions.

Treatment Condition% Cells in G0/G1% Cells in S Phase% Cells in G2/M% Sub-G1 (Apoptosis)
Vehicle Control (24h)45.2 ± 2.135.1 ± 1.819.7 ± 1.51.5 ± 0.3
Compound (IC50, 24h)68.5 ± 3.515.3 ± 2.016.2 ± 1.93.1 ± 0.5
Compound (2x IC50, 24h)75.1 ± 4.08.9 ± 1.516.0 ± 2.28.5 ± 1.1
Vehicle Control (48h)44.8 ± 2.536.0 ± 2.219.2 ± 1.82.0 ± 0.4
Compound (IC50, 48h)72.3 ± 3.810.1 ± 1.717.6 ± 2.09.8 ± 1.2
Compound (2x IC50, 48h)78.9 ± 4.25.5 ± 1.115.6 ± 1.915.4 ± 2.0

Data are represented as mean ± standard deviation from three independent experiments.

An increase in the G0/G1 population with a concomitant decrease in the S phase population, as shown in the hypothetical data above, would strongly suggest that this compound induces a G1 cell cycle arrest.[8][11]

Mechanistic Insights: Connecting Cell Cycle Arrest to Signaling Pathways

The observed cell cycle arrest provides a phenotypic endpoint that can be linked to underlying molecular mechanisms. Based on literature for related indazole compounds, a G1 arrest could be mediated by the activation of cell cycle checkpoints.[6]

signaling_pathway compound This compound mdm2 MDM2 Inhibition compound->mdm2 Potential Target (Hypothesized) p53 p53 Activation p21 p21 (CDK Inhibitor) Upregulation p53->p21 Induces transcription mdm2->p53 Inhibits degradation of cdk46 Cyclin D / CDK4/6 Complex p21->cdk46 Inhibits g1_arrest G1 Phase Arrest p21->g1_arrest rb Rb Phosphorylation (Inactive) cdk46->rb Phosphorylates e2f E2F Release rb->e2f Sequesters s_phase S-Phase Entry e2f->s_phase Drives transcription for

Caption: Hypothesized pathway for G1 arrest.

This diagram illustrates a potential mechanism where the compound inhibits MDM2, leading to p53 stabilization.[8] Activated p53 then transcriptionally upregulates the CDK inhibitor p21, which in turn inhibits Cyclin/CDK complexes, preventing the phosphorylation of the Retinoblastoma protein (Rb).[6] Hypophosphorylated Rb remains bound to the transcription factor E2F, preventing the expression of genes required for S-phase entry and thus causing an arrest in the G1 phase.[10] This hypothesis can be tested experimentally by Western blotting for key proteins like p53, p21, and phosphorylated Rb.

Conclusion and Future Directions

This application note provides a robust framework for investigating the effects of this compound on the cancer cell cycle. By following the detailed protocols for treatment and flow cytometric analysis, researchers can reliably quantify changes in cell cycle distribution. The resulting data not only helps to characterize the compound's anti-proliferative activity but also provides a crucial foundation for deeper mechanistic studies into the signaling pathways it modulates. Future experiments could involve exploring the expression of specific cyclins and CDKs, or assessing the DNA damage response, to further pinpoint the molecular targets of this promising class of anti-cancer agents.

References

using 1H NMR and 13C NMR to characterize 3-Phenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Structural Characterization of 3-Phenyl-1H-indazol-5-amine using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Abstract

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique in modern chemistry, providing unparalleled insight into molecular structure. This application note presents a comprehensive guide to the structural characterization of this compound, a key heterocyclic scaffold prevalent in medicinal chemistry and drug development.[1] We provide detailed, field-proven protocols for sample preparation and data acquisition for both ¹H and ¹³C NMR. The core of this document is an in-depth analysis of the expected spectra, explaining the causal relationships between the molecule's electronic architecture and the resulting chemical shifts and coupling patterns. This guide is designed for researchers, scientists, and drug development professionals, offering a robust framework for the unambiguous structural elucidation of this important compound class.

Introduction: The Significance of the Indazole Scaffold

The 1H-indazole core is a privileged scaffold in pharmaceutical science, forming the structural basis for a wide range of biologically active compounds, including agents with anticancer, anti-inflammatory, and anti-HIV properties.[1] this compound, in particular, combines the indazole moiety with a phenyl group and a primary amine, offering multiple points for synthetic modification and interaction with biological targets. Accurate and definitive structural characterization is the bedrock of any chemical research or drug development program. NMR spectroscopy stands as the gold standard for this purpose, allowing for the precise mapping of atomic connectivity and the electronic environment of each nucleus within the molecule.

This guide moves beyond a simple listing of expected peaks. It aims to provide the user with a deep, mechanistic understanding of why the protons and carbons of this compound resonate at their specific frequencies. By understanding the interplay of inductive effects, resonance delocalization, and through-bond couplings, researchers can confidently assign spectra, identify impurities, and verify the successful synthesis of their target compounds.

Experimental Methodology and Protocols

The quality of an NMR spectrum is directly dependent on meticulous sample preparation and appropriate data acquisition parameters.

Protocol: NMR Sample Preparation

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent for this compound. Its high polarity ensures excellent solubility, and its ability to participate in hydrogen bonding allows for the consistent observation of exchangeable protons (N-H), which might otherwise be broadened or absent in less polar solvents like chloroform (CDCl₃).[2][3]

Step-by-Step Protocol:

  • Weighing: Accurately weigh 10-15 mg of high-purity this compound. For ¹³C NMR, a more concentrated sample (20-30 mg) is preferable to reduce acquisition time.

  • Solvent Addition: Add approximately 0.6-0.7 mL of DMSO-d₆ to the sample vial.

  • Internal Standard: Add a minimal amount of tetramethylsilane (TMS) as an internal reference (δ = 0.00 ppm). Note: Many modern spectrometers can reference the residual solvent peak, but TMS provides an absolute standard.

  • Dissolution: Gently agitate the vial or use a vortex mixer until the sample is completely dissolved. A brief, gentle warming can aid dissolution if necessary.

  • Filtration: To remove any particulate matter which can degrade spectral resolution, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

  • Final Check: Ensure the final sample height in the NMR tube is approximately 4-5 cm, consistent with the active volume of the spectrometer's probe.

Data Acquisition Workflow

The following diagram outlines the logical flow from sample preparation to final spectral analysis.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis A Weigh 10-15 mg of Compound B Add ~0.6 mL DMSO-d6 + TMS A->B C Dissolve and Filter into NMR Tube B->C D Tune and Shim Spectrometer C->D E Acquire 1H NMR Spectrum (16-32 scans) D->E F Acquire 13C{1H} NMR Spectrum (1024-4096 scans) E->F G Optional: Acquire 2D Spectra (COSY, HSQC, HMBC) F->G H Fourier Transform & Phase Correction G->H I Baseline Correction & Integration (1H) H->I J Peak Picking & Chemical Shift Assignment I->J K Structural Confirmation J->K

Caption: Experimental workflow for NMR characterization.

Spectral Analysis and Interpretation

The unique electronic structure of this compound gives rise to a distinct and predictable NMR signature. The electron-donating amine group (-NH₂) strongly influences the chemical shifts of the indazole ring, while the phenyl group at the C3 position introduces its own set of characteristic signals.

¹H NMR Spectrum: A Detailed Prediction

The proton NMR spectrum will feature signals from the indazole core, the phenyl ring, and the exchangeable amine and imine protons.

  • Indazole N1-H Proton: This proton is acidic and its signal is typically observed as a broad singlet in the downfield region, often around δ 12.0-13.0 ppm . Its chemical shift is highly dependent on concentration and temperature.[3][4]

  • Phenyl Group Protons (C3-Ph): The protons on the phenyl ring will appear in the aromatic region (δ 7.0-8.5 ppm ). The ortho-protons (H2'/H6') are expected to be the most deshielded due to their proximity to the heterocyclic ring and will likely appear as a multiplet or doublet of doublets around δ 8.0-8.2 ppm . The meta- (H3'/H5') and para- (H4') protons will resonate further upfield, typically as a complex multiplet between δ 7.3-7.6 ppm .[4][5]

  • Indazole Ring Protons (H4, H6, H7):

    • H4: This proton is ortho to the powerful electron-donating amine group, causing significant shielding. It is expected to appear as a doublet around δ 7.2-7.4 ppm . It will be coupled to H6, but this is a 4-bond coupling and may not be resolved. It will primarily show coupling to H7 if the molecule existed in the 2H-tautomer form, but the 1H-tautomer is known to be dominant.[2]

    • H7: This proton is adjacent to the fused benzene ring and will be the most downfield of the indazole protons, appearing as a doublet around δ 7.5-7.7 ppm , coupled to H6.

    • H6: This proton is meta to the amine group and will appear as a doublet of doublets around δ 6.8-7.0 ppm , showing coupling to both H7 and H4.

  • Amine Protons (-NH₂): The two protons of the C5-amine group will typically appear as a broad singlet around δ 5.0-5.5 ppm . The broadness is due to rapid chemical exchange and quadrupolar broadening from the ¹⁴N nucleus.[6]

Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities

Proton Assignment Predicted Chemical Shift (δ, ppm) Multiplicity Integration Coupling Constant (J, Hz)
N1-H 12.0 - 13.0 br s 1H -
H2', H6' (Phenyl) 8.0 - 8.2 m 2H -
H7 7.5 - 7.7 d 1H J = ~8.5-9.0 Hz
H3', H4', H5' (Phenyl) 7.3 - 7.6 m 3H -
H4 7.2 - 7.4 d 1H J = ~1.5-2.0 Hz
H6 6.8 - 7.0 dd 1H J = ~8.5-9.0, ~2.0 Hz

| 5-NH₂ | 5.0 - 5.5 | br s | 2H | - |

¹³C NMR Spectrum: Probing the Carbon Skeleton

The proton-decoupled ¹³C NMR spectrum provides a count of the unique carbon environments. For this compound, 13 distinct signals are expected (7 for the indazole core and 6 for the phenyl ring, assuming free rotation).

  • Indazole Core Carbons:

    • C3: Attached to a nitrogen and the phenyl group, this carbon will be significantly deshielded, appearing around δ 145-148 ppm .[2]

    • C5: Directly bonded to the electron-donating amine group, this carbon will be strongly shielded, resonating upfield around δ 135-140 ppm . The effect of an amino group on an aromatic ring is a significant upfield shift for the attached carbon.[7][8]

    • C7a & C3a: These are the bridgehead carbons. C7a is typically found around δ 140-142 ppm , while C3a is usually more shielded, around δ 120-125 ppm .

    • C4, C6, C7: The chemical shifts of these carbons are strongly influenced by the C5-amine substituent. C4 and C6 (ortho and para positions relative to the point of fusion, influenced by the amine) will be shielded, appearing in the δ 110-120 ppm range. C7 will be less affected and appear around δ 120-125 ppm .[9]

  • Phenyl Group Carbons:

    • C1' (ipso-C): The carbon directly attached to the indazole ring will be found around δ 130-133 ppm .

    • C2'/C6' (ortho-C), C3'/C5' (meta-C), C4' (para-C): These will appear in the typical aromatic region between δ 125-130 ppm , with C4' often being the most shielded.[9]

Table 2: Predicted ¹³C NMR Chemical Shifts

Carbon Assignment Predicted Chemical Shift (δ, ppm)
C3 145 - 148
C7a 140 - 142
C5 135 - 140
C1' (ipso) 130 - 133
C2'/C6', C3'/C5', C4' 125 - 130
C3a 120 - 125
C7 120 - 125

| C4, C6 | 110 - 120 |

Structural Verification with 2D NMR

While 1D NMR provides a strong foundation, 2D NMR techniques like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment.

Caption: Key HMBC correlations for structural verification.

An HMBC experiment is particularly powerful. For example, a correlation from the exchangeable amine protons (~δ 5.0-5.5 ppm) to carbons C4, C5, and C6 would provide unequivocal proof of the amine's location at the C5 position. Similarly, correlations from the phenyl protons H2'/H6' to the indazole carbon C3 would confirm the connectivity of the two ring systems.

Conclusion

The comprehensive application of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides an unambiguous and robust method for the structural characterization of this compound. By understanding the predictable electronic effects of the amine and phenyl substituents on the indazole core, researchers can confidently interpret the resulting spectra. The protocols and predictive data presented in this note serve as a reliable guide for scientists engaged in the synthesis and development of indazole-based compounds, ensuring the foundational structural integrity required for subsequent research.

References

Application Note: High-Resolution Mass Spectrometry (HRMS) for the Structural Elucidation and Profiling of Novel Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

<Step>

Introduction: The Ascending Role of Indazole Derivatives and HRMS in Modern Drug Discovery

Indazole derivatives represent a privileged scaffold in medicinal chemistry, exhibiting a wide spectrum of pharmacological activities, including but not limited to, anti-cancer, anti-inflammatory, and antiviral properties.[1] The continual emergence of novel indazole-based compounds necessitates robust and precise analytical methodologies for their comprehensive characterization. High-Resolution Mass Spectrometry (HRMS) has become an indispensable tool in this endeavor, offering unparalleled accuracy in mass measurement and the ability to elucidate complex structures.[1][2] This application note provides a detailed guide for researchers, scientists, and drug development professionals on the application of HRMS for the analysis of novel indazole derivatives. We will delve into sample preparation, chromatographic separation, HRMS data acquisition, and interpretation, with a focus on providing both theoretical understanding and practical, field-proven protocols.

The high mass accuracy and resolving power of HRMS instruments, such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap systems, enable the determination of elemental compositions with high confidence.[1][3] This capability is crucial for identifying unknown compounds, differentiating between isomers, and profiling metabolites.[1][4][5]

Experimental Design: A Strategic Approach

A successful HRMS analysis of indazole derivatives hinges on a well-designed experiment, encompassing sample preparation, liquid chromatography (LC) conditions, and mass spectrometry parameters.

Sample Preparation: Ensuring Clean and Concentrated Analytes

The primary goal of sample preparation is to isolate the analytes of interest from the sample matrix, which can range from relatively clean reaction mixtures to complex biological fluids.[6][7] The choice of technique depends on the matrix complexity and the physicochemical properties of the indazole derivatives.

Protocol 1: Solid-Phase Extraction (SPE) for Complex Matrices (e.g., Plasma, Urine)

This protocol is effective for extracting a broad range of indazole derivatives and their metabolites from biological fluids.[1]

  • Conditioning: Condition a mixed-mode cation exchange (MCX) SPE cartridge with 2 mL of methanol followed by 2 mL of deionized water.

  • Loading: Dilute the sample (e.g., 1 mL of plasma) with 1 mL of 4% phosphoric acid and load it onto the conditioned cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1 M hydrochloric acid, followed by 2 mL of methanol to remove interferences.

  • Elution: Elute the analytes with 2 mL of 5% ammonium hydroxide in methanol.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 100 µL of the initial mobile phase for LC-HRMS analysis.

Protocol 2: Protein Precipitation (PPT) for High-Protein Matrices (e.g., Serum, Plasma)

A simpler and faster method for high-protein samples.[7][8]

  • Precipitation: To 100 µL of sample, add 300 µL of cold acetonitrile containing an internal standard.

  • Vortexing: Vortex the mixture for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

Protocol 3: "Dilute and Shoot" for Low-Protein Matrices (e.g., Urine, CSF)

The most straightforward approach for clean samples.[8]

  • Dilution: Dilute the sample 1:10 with the initial mobile phase.

  • Centrifugation: Centrifuge to remove any particulates.

  • Analysis: Inject the supernatant directly into the LC-HRMS system.

Liquid Chromatography: Separating Isomers and Analogs

Liquid chromatography is crucial for separating the target indazole derivatives from isomers and other matrix components before they enter the mass spectrometer.[1]

Parameter Condition Rationale
Column C18 reverse-phase, 2.1 x 100 mm, 1.8 µmProvides good retention and separation for a wide range of small molecules.
Mobile Phase A 0.1% Formic Acid in WaterPromotes protonation for positive ion ESI.[1]
Mobile Phase B 0.1% Formic Acid in AcetonitrileElutes compounds based on hydrophobicity.
Gradient 5% B to 95% B over 15 minutesA typical gradient for separating compounds with varying polarities.[1]
Flow Rate 0.3 mL/minCompatible with standard ESI sources.
Column Temperature 40 °CEnsures reproducible retention times.
Injection Volume 5 µLA standard volume for analytical LC-HRMS.

HRMS Data Acquisition and Analysis: Unraveling Molecular Identity

Ionization: The Gateway to the Mass Analyzer

Electrospray ionization (ESI) is the most common ionization technique for indazole derivatives, typically operated in positive ion mode to form protonated molecules ([M+H]^+).[1]

Mass Analyzer: The Heart of High Resolution

Quadrupole Time-of-Flight (Q-TOF) mass spectrometers are widely used for their high resolution, mass accuracy, and rapid acquisition speeds, making them ideal for both qualitative and quantitative analyses of indazole derivatives.[3][9][10]

Table 2: Typical Q-TOF HRMS Parameters

Parameter Setting Purpose
Ionization Mode ESI PositiveGenerates protonated molecules ([M+H]^+).[1]
Capillary Voltage 3.5 kVOptimizes ion generation.
Sampling Cone Voltage 30 VFacilitates ion transfer into the mass analyzer.
Source Temperature 120 °CAids in desolvation.
Desolvation Temperature 350 °CCompletes the desolvation process.
Mass Range m/z 50-1000Covers the expected mass range of indazole derivatives and their fragments.
Acquisition Mode MS^E or Data-Dependent Acquisition (DDA)Acquires both precursor and fragment ion data in a single run.
Collision Energy Ramped 10-40 eVProvides a range of fragmentation energies for structural elucidation.
Data Analysis: From Spectra to Structure

Accurate Mass Measurement and Elemental Composition: The high mass accuracy of HRMS allows for the determination of the elemental composition of the parent ion and its fragments. This is a critical first step in identifying an unknown indazole derivative.

Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments provide valuable structural information by inducing fragmentation of the precursor ion. The resulting fragment ions can be used to piece together the structure of the molecule. The fragmentation of the indazole core often involves characteristic losses that can aid in identification.[11]

dot

fragmentation_workflow cluster_acquisition Data Acquisition cluster_analysis Data Analysis Precursor_Ion Precursor Ion Selection (e.g., [M+H]+) CID Collision-Induced Dissociation (CID) Precursor_Ion->CID Isolation Fragment_Ions Fragment Ion Detection CID->Fragment_Ions Fragmentation Accurate_Mass Accurate Mass Measurement Fragment_Ions->Accurate_Mass Elemental_Composition Elemental Composition Determination Accurate_Mass->Elemental_Composition Fragmentation_Pathway Fragmentation Pathway Analysis Elemental_Composition->Fragmentation_Pathway Structure_Elucidation Structure Elucidation Fragmentation_Pathway->Structure_Elucidation

Caption: Workflow for HRMS-based structural elucidation.

Common Adducts: In ESI-MS, it is common to observe adduct ions in addition to the protonated molecule. Recognizing these adducts is crucial for correct data interpretation.[12][13][14]

Table 3: Common Adducts in Positive Ion ESI-MS

Adduct IonMass Difference (Da)
([M+H]^+)+1.0078
([M+Na]^+)+22.9898
([M+K]^+)+38.9637
([M+NH_4]^+)+18.0344
([M+ACN+H]^+)+42.0343

dot

experimental_workflow Sample Sample (e.g., Plasma, Reaction Mixture) Preparation Sample Preparation (SPE, PPT, or Dilution) Sample->Preparation LC_Separation Liquid Chromatography (LC) Separation Preparation->LC_Separation Ionization Electrospray Ionization (ESI) LC_Separation->Ionization HRMS_Analysis High-Resolution Mass Spectrometry (HRMS) Analysis (Q-TOF) Ionization->HRMS_Analysis Data_Processing Data Processing and Interpretation HRMS_Analysis->Data_Processing Report Report Generation Data_Processing->Report

Caption: General experimental workflow for HRMS analysis.

Method Validation: Ensuring Trustworthy Results

Validation of the analytical method is a critical step to ensure that the results are reliable and reproducible.[15][16] Key validation parameters include:

  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.[17]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[17]

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[17]

  • Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.[15]

  • Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[15][18]

Conclusion

High-Resolution Mass Spectrometry is a powerful and indispensable technique for the comprehensive analysis of novel indazole derivatives. By following the detailed protocols and guidelines presented in this application note, researchers can confidently characterize their compounds, leading to accelerated drug discovery and development efforts. The combination of high mass accuracy, fragmentation analysis, and robust method validation provides a solid foundation for obtaining high-quality, reliable data.

References

Mastering the Molecular Architecture: An Application Note and Protocol for X-ray Crystallography of 3-amino-N-phenyl-1H-indazole-1-carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Three-Dimensional Landscape of Novel Indazole Derivatives

The 3-amino-N-phenyl-1H-indazole-1-carboxamide scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting promising antiproliferative and antiviral activities.[1][2] A profound understanding of the three-dimensional arrangement of these molecules is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-target interactions, and guiding rational drug design. Single-crystal X-ray diffraction (SCXRD) stands as the definitive method for determining the precise atomic coordinates within a crystalline solid, providing unparalleled insight into molecular conformation, stereochemistry, and intermolecular interactions.

This comprehensive guide provides a detailed protocol for the X-ray crystallographic analysis of 3-amino-N-phenyl-1H-indazole-1-carboxamides, from the critical initial step of crystal growth to the final stages of structure solution, refinement, and validation. The methodologies outlined herein are designed to be both robust and adaptable, empowering researchers, scientists, and drug development professionals to confidently determine the crystal structures of this important class of compounds.

The Crystallographic Workflow: A Conceptual Overview

The journey from a powdered sample to a fully elucidated crystal structure is a multi-step process that demands meticulous attention to detail. The following diagram illustrates the logical flow of the experimental and computational stages involved.

Crystallography_Workflow cluster_synthesis Compound Synthesis & Purification cluster_crystallization Crystal Growth cluster_diffraction X-ray Diffraction cluster_analysis Structure Determination & Analysis Synthesis Synthesis of 3-amino-N- phenyl-1H-indazole-1-carboxamide Purification Purification (e.g., Column Chromatography, Recrystallization) Synthesis->Purification Solvent_Screening Solvent System Screening Purification->Solvent_Screening Crystal_Growth Crystal Growth Experiments (Slow Evaporation, Vapor Diffusion, etc.) Solvent_Screening->Crystal_Growth Crystal_Mounting Crystal Selection & Mounting Crystal_Growth->Crystal_Mounting Data_Collection Diffraction Data Collection Crystal_Mounting->Data_Collection Structure_Solution Structure Solution (e.g., SHELXT) Data_Collection->Structure_Solution Structure_Refinement Structure Refinement (e.g., SHELXL) Structure_Solution->Structure_Refinement Validation Structure Validation & Analysis (e.g., checkCIF) Structure_Refinement->Validation Visualization Visualization (e.g., Mercury) Validation->Visualization

Caption: A schematic overview of the X-ray crystallography workflow.

Part 1: From Powder to Priceless Crystal - The Art of Crystallization

The successful growth of single crystals of sufficient size and quality is often the most challenging and critical step in the entire crystallographic process. For 3-amino-N-phenyl-1H-indazole-1-carboxamides, a systematic approach to screening various crystallization conditions is essential.

Synthesis and Purity: The Foundation of Success

The journey begins with the synthesis of the target 3-amino-N-phenyl-1H-indazole-1-carboxamide derivative. Several synthetic routes have been reported, often involving the reaction of a 3-amino-1H-indazole with a substituted phenyl isocyanate.[1] It is imperative that the synthesized compound is of high purity, as impurities can significantly inhibit crystal nucleation and growth. Standard purification techniques such as column chromatography and recrystallization should be employed to achieve a purity of >98%.

Crystallization Techniques: A Matter of Patience and Precision

The choice of crystallization method is dictated by the solubility characteristics of the compound. For the indazole derivatives , which are typically organic small molecules, the following techniques are most likely to yield success:

  • Slow Evaporation: This is often the simplest and first method to attempt.[3][4] It is suitable for compounds that are stable at room temperature. The principle relies on the slow removal of solvent from a saturated or near-saturated solution, leading to supersaturation and subsequent crystal formation.[4]

  • Vapor Diffusion: This technique is particularly effective when only small amounts of the compound are available.[5][6] A solution of the compound is placed in a small, open vial, which is then enclosed in a larger, sealed container holding a more volatile "anti-solvent" in which the compound is poorly soluble. The vapor from the anti-solvent slowly diffuses into the compound's solution, reducing its solubility and inducing crystallization.[6][7]

Protocol 1: Crystal Growth of 3-amino-N-phenyl-1H-indazole-1-carboxamides

Materials:

  • Purified 3-amino-N-phenyl-1H-indazole-1-carboxamide derivative

  • A selection of analytical grade solvents (see Table 1)

  • Small glass vials (1-2 mL)

  • Crystallization dishes or small beakers

  • Parafilm or aluminum foil

Procedure:

  • Solvent Screening (Small Scale):

    • Place a small amount (1-2 mg) of the purified compound into several different vials.

    • Add a single solvent (e.g., acetone, ethanol, ethyl acetate) dropwise until the solid just dissolves.

    • If the compound is highly soluble, prepare a near-saturated solution.

    • Cover the vials with parafilm, punch a few small holes with a needle, and leave them undisturbed in a vibration-free location.

    • Observe the vials daily for crystal growth.

  • Slow Evaporation (Scaling Up):

    • Based on the results of the solvent screening, prepare a larger volume (1-3 mL) of a saturated or near-saturated solution in the most promising solvent or solvent mixture.[4]

    • Filter the solution through a syringe filter (0.22 µm) into a clean crystallization dish or vial to remove any particulate matter that could act as unwanted nucleation sites.

    • Cover the container with aluminum foil and pierce a few small holes to control the rate of evaporation.[4]

    • Allow the solvent to evaporate slowly over several days to weeks.

  • Vapor Diffusion:

    • Dissolve the compound in a minimal amount of a "good" solvent (one in which it is readily soluble) in a small, open vial.

    • Place this vial inside a larger, sealed container (e.g., a beaker sealed with parafilm) containing a layer of a volatile "anti-solvent" (a solvent in which the compound is poorly soluble).

    • The anti-solvent vapor will slowly diffuse into the inner vial, inducing crystallization.

Solvent System Rationale
Single Solvents
AcetoneGood starting point for many organic compounds.
Ethanol / MethanolSolvents with hydrogen bonding capabilities.
Ethyl AcetateA moderately polar solvent.
DichloromethaneA less polar solvent, often yields good quality crystals.
AcetonitrileA polar aprotic solvent.
Binary Solvent Systems
Dichloromethane/HexaneA common combination for increasing insolubility gradually.
Acetone/WaterCan be effective if the compound has some water solubility.
Ethanol/WaterSimilar to acetone/water, leveraging differential solubility.
Table 1: Suggested starting solvents and solvent systems for crystallization screening.

Part 2: From Crystal to Data - The Diffraction Experiment

Once suitable single crystals have been obtained, the next stage is to subject them to X-ray diffraction to collect the data that will ultimately reveal the molecular structure.

The Theoretical Foundation: Bragg's Law

The diffraction of X-rays by a crystal is governed by Bragg's Law, which relates the wavelength of the X-rays (λ), the distance between crystal lattice planes (d), and the angle of incidence (θ) at which constructive interference occurs.[8][9]

nλ = 2d sin(θ)

By systematically rotating the crystal in the X-ray beam and measuring the angles and intensities of the diffracted beams, a three-dimensional map of the diffraction pattern can be recorded.[10]

Protocol 2: Single-Crystal X-ray Diffraction Data Collection

Equipment:

  • Single-crystal X-ray diffractometer (e.g., equipped with a CCD or CMOS detector)

  • Microscope with polarized light filters

  • Cryo-cooling system (e.g., nitrogen or helium stream)

  • Crystal mounting tools (e.g., MiTeGen mounts, oil)

Procedure:

  • Crystal Selection and Mounting:

    • Under a microscope, select a single crystal with well-defined faces and no visible cracks or defects. Ideal dimensions are typically in the range of 0.1-0.3 mm in each dimension.

    • Carefully mount the selected crystal onto a suitable holder (e.g., a MiTeGen loop) using a small amount of cryoprotectant oil (e.g., paratone-N).

  • Data Collection:

    • Mount the crystal on the goniometer head of the diffractometer.

    • Cool the crystal to a low temperature (typically 100 K) using a cryo-stream. This minimizes thermal motion of the atoms and reduces radiation damage.

    • Perform an initial set of diffraction images to determine the unit cell parameters and crystal system.

    • Based on the unit cell and crystal symmetry, devise a data collection strategy to ensure complete and redundant data are collected. Modern diffractometer software often automates this process.

    • Execute the full data collection run, which may take several hours.

Part 3: From Data to Structure - The Computational Workflow

The raw diffraction data is a collection of reflection intensities. The subsequent computational steps are aimed at converting this information into a three-dimensional model of the electron density within the crystal, from which the atomic positions can be determined.

The Role of the Fourier Transform

The relationship between the diffraction pattern and the electron density in the crystal is described by the Fourier transform.[11][12] The measured diffraction intensities are related to the amplitudes of the structure factors, but the phase information is lost in the experiment. This is known as the "phase problem" in crystallography.

Fourier_Transform Electron_Density Electron Density (Real Space) Diffraction_Pattern Diffraction Pattern (Reciprocal Space) Electron_Density->Diffraction_Pattern Fourier Transform Diffraction_Pattern->Electron_Density Inverse Fourier Transform (Requires Amplitudes + Phases)

Caption: The relationship between electron density and the diffraction pattern.

Protocol 3: Structure Solution and Refinement

Software:

  • Structure Solution: SHELXT (part of the SHELX suite) or similar direct methods program.

  • Structure Refinement: SHELXL (part of the SHELX suite).[13]

  • Graphical User Interface: Olex2 provides an intuitive interface for running SHELX programs and visualizing the structure.[14][15]

Procedure:

  • Data Reduction and Integration:

    • The raw diffraction images are processed to integrate the intensities of each reflection and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This is typically performed by the diffractometer's control software.

  • Structure Solution:

    • Using a program like SHELXT, which employs "direct methods" or Patterson methods, an initial set of phases is generated.

    • These initial phases, combined with the measured amplitudes, are used to calculate an initial electron density map.[16]

    • The program then attempts to build an initial atomic model into this map.

  • Structure Refinement:

    • The initial model is refined against the experimental data using a least-squares minimization procedure in a program like SHELXL.[13]

    • This iterative process adjusts the atomic coordinates, displacement parameters (describing thermal motion), and other parameters to improve the agreement between the calculated and observed diffraction data.

    • Difference Fourier maps (Fo-Fc maps) are calculated to identify missing atoms (positive density) or incorrectly placed atoms (negative density).[16] Hydrogen atoms can often be located in this manner.

  • Model Completion and Validation:

    • The model is completed by adding hydrogen atoms and refining their positions.

    • Anisotropic displacement parameters are typically introduced for non-hydrogen atoms.

    • The final model is validated using tools like checkCIF to ensure it is chemically reasonable and conforms to crystallographic standards.

Refinement Parameter Typical Target Value Significance
R1 < 0.05 for good dataA measure of the agreement between observed and calculated structure factor amplitudes.
wR2 < 0.15 for good dataA weighted R-factor based on squared structure factor amplitudes.
Goodness of Fit (GooF) ~1.0Should be close to 1 for a good model and correct weighting scheme.
Max/Min Residual Density < ±0.5 e⁻/ųIndicates the absence of significant unmodeled electron density.
Table 2: Key crystallographic refinement parameters and their typical target values.

Part 4: From Structure to Insight - Visualization and Analysis

The final step is to visualize and analyze the refined crystal structure to extract meaningful chemical and biological insights.

Protocol 4: Structure Visualization and Interpretation

Software:

  • CCDC Mercury: A powerful and free tool for visualizing crystal structures, exploring intermolecular interactions, and generating publication-quality images.[17][18][19]

Procedure:

  • Loading the Structure:

    • The final refined structure is typically saved in a Crystallographic Information File (CIF) format.[1][20][21]

    • Open the CIF file in Mercury to view the three-dimensional structure of the molecule.

  • Analysis of Molecular Conformation:

    • Examine the bond lengths, bond angles, and torsion angles to understand the molecule's conformation.

    • For 3-amino-N-phenyl-1H-indazole-1-carboxamides, pay particular attention to the relative orientation of the indazole and phenyl rings.

  • Analysis of Intermolecular Interactions:

    • Use Mercury's tools to identify and visualize hydrogen bonds, π-π stacking interactions, and other non-covalent interactions that govern the crystal packing.

    • Understanding these interactions is crucial for rationalizing the solid-state properties of the compound and can provide insights into its potential interactions with biological targets.

Conclusion: A Gateway to Structure-Based Drug Discovery

The protocol detailed in this application note provides a comprehensive framework for the successful X-ray crystallographic analysis of 3-amino-N-phenyl-1H-indazole-1-carboxamides. By following these guidelines, researchers can confidently determine the precise three-dimensional structures of these medicinally important compounds. The resulting structural information is invaluable for advancing our understanding of their biological activity and for guiding the design of new and improved therapeutic agents.

References

Application Notes and Protocols for In Vivo Tumor Growth Inhibition Studies with Indazole Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Critical Role of In Vivo Models in Oncology Drug Discovery

The journey of an anticancer agent from a laboratory concept to a clinical reality is a rigorous and multi-faceted process. While in vitro assays provide essential preliminary data on a compound's activity, they cannot fully replicate the complex biological environment of a living organism. It is within this context that in vivo animal models become indispensable tools in cancer research.[1] These models allow for the evaluation of a drug candidate's efficacy, toxicity, and pharmacokinetic profile in a systemic setting, providing crucial insights that guide further development.[2][3] This is particularly true for promising classes of molecules like indazole compounds, which have demonstrated significant potential as anticancer agents.[4][5] Several indazole-based drugs, such as axitinib and pazopanib, are already utilized in cancer therapy, underscoring the therapeutic promise of this chemical scaffold.[5][6]

This document serves as a comprehensive guide to the experimental setup for in vivo tumor growth inhibition studies with a focus on indazole compounds. It is designed to provide researchers with the foundational knowledge and detailed protocols necessary to conduct robust and reproducible experiments, ultimately accelerating the translation of promising indazole derivatives into effective cancer therapies.

I. Strategic Experimental Design: Laying the Groundwork for Success

A well-designed in vivo study is paramount to obtaining meaningful and translatable results. The choices made at this stage directly impact the validity and interpretation of the experimental outcome.

The Foundational Choice: Selecting the Appropriate Animal Model

The selection of an appropriate animal model is a critical first step and depends heavily on the specific research question.[7] Mice are the most commonly used animals in cancer research due to their genetic similarity to humans, short life cycles, and the availability of immunodeficient strains.[7]

  • Syngeneic Models: In these models, tumor cells from a specific mouse strain are implanted into mice of the same strain, which have a competent immune system. This allows for the study of immunomodulatory effects of the test compound, a crucial aspect for many modern cancer therapies.

  • Xenograft Models: These models involve the transplantation of human tumor cells or tissues into immunodeficient mice, such as nude or NOD/SCID mice.[8][9]

    • Cell-Derived Xenografts (CDX): Established human cancer cell lines are implanted subcutaneously. These models are widely used for initial efficacy screening due to their reproducibility and relatively low cost.[10]

    • Patient-Derived Xenografts (PDX): Tumor fragments from a patient are directly implanted into immunodeficient mice.[1] PDX models are considered more clinically relevant as they better retain the heterogeneity and microenvironment of the original human tumor.[1][11]

For initial efficacy studies of novel indazole compounds, subcutaneous CDX models using immunodeficient mice are often the preferred starting point due to their simplicity and cost-effectiveness.[10]

Cell Line Selection and Preparation: Ensuring a Robust Tumor Challenge

The choice of cancer cell line should be guided by the intended therapeutic target of the indazole compound. For instance, if the compound targets a specific kinase, a cell line known to be dependent on that kinase should be selected.

Key Considerations for Cell Handling: [8]

  • Mycoplasma Testing: Regularly test cell cultures for mycoplasma contamination, as it can significantly alter cellular responses and experimental outcomes.

  • Logarithmic Growth Phase: Always use cells that are in the logarithmic (exponential) growth phase for implantation to ensure high viability and consistent tumor take rates.

  • Cell Viability: Perform a viability test (e.g., trypan blue exclusion) immediately before injection. Viability should be above 90%.

  • Passage Number: Use cells with a low passage number to minimize genetic drift and maintain the original characteristics of the cell line.

Dosing and Administration: Optimizing Therapeutic Delivery

The route and frequency of administration of the indazole compound should mimic the intended clinical application as closely as possible.[2]

  • Route of Administration: Common routes include oral gavage (p.o.), intraperitoneal (i.p.), and intravenous (i.v.) injection.[12] The choice depends on the physicochemical properties of the compound and its intended clinical use. For many small molecule inhibitors like indazoles, oral administration is often the goal.[13]

  • Dose Determination: A maximum tolerated dose (MTD) study should be conducted prior to the efficacy study to determine the highest dose that can be administered without causing unacceptable toxicity.[14]

  • Vehicle Selection: The vehicle used to dissolve or suspend the indazole compound must be non-toxic and inert. Common vehicles include saline, phosphate-buffered saline (PBS), or solutions containing solubilizing agents like DMSO and Tween 80. A vehicle-only control group is an essential component of the experimental design.[15]

  • Dosing Schedule: The dosing schedule (e.g., daily, twice daily, every other day) should be informed by pharmacokinetic (PK) studies that determine the compound's half-life and bioavailability.[2]

Experimental Groups and Controls: The Framework for Statistical Validity

A well-controlled experiment is crucial for data interpretation. The following groups are typically included:

Group NumberTreatment GroupNumber of Animals (n)Purpose
1Vehicle Control8-10To assess tumor growth in the absence of the therapeutic agent.
2Indazole Compound (Low Dose)8-10To evaluate the dose-response relationship.
3Indazole Compound (Mid Dose)8-10To further characterize the dose-response curve.
4Indazole Compound (High Dose)8-10To determine the maximum efficacy.
5Positive Control (Standard-of-Care)8-10To benchmark the efficacy of the test compound against a known therapeutic agent.

Ethical Considerations and the 3Rs: All animal experiments must be conducted in strict accordance with institutional and national guidelines for animal welfare.[16][17] The principles of the 3Rs (Replacement, Reduction, and Refinement) should be applied to all studies.[18] This includes using the minimum number of animals necessary to obtain statistically significant results and refining procedures to minimize any potential pain or distress.[16][19]

II. Detailed Protocols: From Implantation to Data Collection

The following protocols provide a step-by-step guide for conducting a subcutaneous tumor growth inhibition study.

Protocol for Subcutaneous Tumor Cell Implantation

This protocol describes the subcutaneous injection of cancer cells into the flank of immunodeficient mice.[8][20]

Materials:

  • Cancer cells in logarithmic growth phase

  • Sterile phosphate-buffered saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • (Optional) Matrigel® Basement Membrane Matrix

  • 1 mL syringes with 25-27 gauge needles

  • Hemocytometer or automated cell counter

  • Trypan blue solution

  • 70% ethanol

  • Sterile centrifuge tubes

Procedure:

  • Cell Preparation:

    • Harvest cells from culture flasks using trypsin.

    • Neutralize the trypsin with complete media and centrifuge the cells.

    • Wash the cell pellet twice with sterile PBS or HBSS.

    • Resuspend the cells in a known volume of cold, sterile PBS or HBSS to achieve the desired final concentration (typically 1 x 10^6 to 1 x 10^7 cells per 100 µL).

    • Perform a cell count and viability assessment.

    • If using Matrigel, mix the cell suspension 1:1 with cold Matrigel just prior to injection. Keep the cell/Matrigel suspension on ice at all times.

  • Animal Preparation:

    • Anesthetize the mouse using an approved method (e.g., isoflurane inhalation).

    • Wipe the injection site (typically the right flank) with 70% ethanol.

  • Injection:

    • Gently tent the skin at the injection site.

    • Insert the needle subcutaneously, being careful not to puncture the underlying muscle.

    • Slowly inject 100 µL of the cell suspension.

    • Slowly withdraw the needle to prevent leakage.

  • Post-Injection Monitoring:

    • Return the mouse to its cage and monitor for recovery from anesthesia.

    • Observe the animals daily for any adverse reactions.

Protocol for Tumor Growth Monitoring and Compound Administration

Materials:

  • Digital calipers

  • Animal scale

  • Indazole compound formulated in the appropriate vehicle

  • Dosing syringes and needles (appropriate for the route of administration)

Procedure:

  • Tumor Growth Monitoring:

    • Once tumors become palpable (typically 50-100 mm³), begin measuring tumor dimensions with digital calipers 2-3 times per week.[10]

    • Measure the length (L) and width (W) of the tumor.

    • Calculate the tumor volume using the formula: Tumor Volume (mm³) = (L x W²) / 2 .[15]

  • Animal Randomization:

    • When the average tumor volume reaches the desired size (e.g., 100-150 mm³), randomize the animals into treatment groups based on their tumor volumes to ensure an even distribution.

  • Compound Administration:

    • Administer the indazole compound or vehicle according to the predetermined dose, route, and schedule.

    • Record the body weight of each animal 2-3 times per week as an indicator of general health and toxicity.[21]

  • Endpoint Determination:

    • Continue treatment and monitoring until the tumors in the control group reach the predetermined endpoint (e.g., 1500-2000 mm³) or until the study duration is complete.

    • Humane endpoints, such as significant weight loss (>20%), tumor ulceration, or signs of distress, must be strictly followed, and animals reaching these endpoints should be euthanized.[22]

  • Data Collection at Study Termination:

    • At the end of the study, euthanize all animals.

    • Excise the tumors and measure their final weight.

    • (Optional) Collect tumors and other tissues for further analysis (e.g., histology, biomarker analysis).

III. Data Analysis and Interpretation: Translating Numbers into Insights

The primary endpoint of a tumor growth inhibition study is the assessment of the antitumor efficacy of the indazole compound.

Key Efficacy Parameters
  • Tumor Growth Inhibition (TGI): This is a common metric used to express the efficacy of a treatment.[23] It is calculated at the end of the study using the following formula: TGI (%) = [1 - (Mean Tumor Volume of Treated Group / Mean Tumor Volume of Control Group)] x 100 [23]

  • Tumor Growth Delay: This parameter measures the time it takes for tumors in the treated group to reach a specific size compared to the control group.

  • Tumor Regression: In some cases, a highly effective compound may cause tumors to shrink. This is often reported as the percentage of tumors that have regressed.

Statistical Analysis

Statistical analysis is essential to determine if the observed differences between treatment groups are significant.[24]

  • Tumor Volume Data: A repeated-measures two-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) is commonly used to compare tumor growth curves between groups.

  • Final Tumor Weight: A one-way ANOVA or a t-test can be used to compare the final tumor weights between groups.

  • Survival Analysis: If survival is a primary endpoint, Kaplan-Meier survival curves should be generated and compared using the log-rank test.[15]

Example Data Presentation
Treatment GroupDose (mg/kg)Mean Final Tumor Volume (mm³) ± SEMTumor Growth Inhibition (TGI) (%)Mean Final Body Weight Change (%) ± SEM
Vehicle Control-1850 ± 150-+5.2 ± 1.5
Indazole Compound101100 ± 12040.5+4.8 ± 1.8
Indazole Compound30650 ± 9064.9+2.1 ± 2.0
Indazole Compound100250 ± 5086.5-3.5 ± 2.5
Positive Control20400 ± 7078.4-1.5 ± 2.2

IV. Visualizing the Workflow and Potential Mechanisms

Diagrams can be powerful tools for illustrating complex experimental processes and biological pathways.

experimental_workflow cluster_prep Phase 1: Preparation cluster_implant Phase 2: Implantation & Growth cluster_treatment Phase 3: Treatment & Monitoring cluster_analysis Phase 4: Analysis Cell_Culture Cell Line Culture & Expansion Harvest Cell Harvesting & Viability Check Cell_Culture->Harvest Preparation Cell Suspension Preparation Harvest->Preparation Implantation Subcutaneous Implantation in Mice Preparation->Implantation Tumor_Growth Tumor Growth to Palpable Size Implantation->Tumor_Growth Randomization Randomization into Treatment Groups Tumor_Growth->Randomization Dosing Compound/Vehicle Administration Randomization->Dosing Monitoring Tumor Volume & Body Weight Measurement Dosing->Monitoring Repeated Cycles Monitoring->Dosing Endpoint Study Termination & Endpoint Collection Monitoring->Endpoint Reaching Endpoint Data_Analysis Data Analysis & Statistical Evaluation Endpoint->Data_Analysis

Caption: Experimental workflow for an in vivo tumor growth inhibition study.

Many indazole compounds exert their anticancer effects by inhibiting protein kinases involved in cell signaling pathways crucial for tumor growth and survival.[25]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_output Cellular Response RTK Receptor Tyrosine Kinase (RTK) Kinase Downstream Kinase (e.g., MEK, AKT) RTK->Kinase Activation Indazole Indazole Compound Indazole->Kinase Inhibition Proliferation Cell Proliferation Survival Cell Survival Transcription Transcription Factors Kinase->Transcription Activation Gene_Expression Gene Expression Transcription->Gene_Expression Gene_Expression->Proliferation Gene_Expression->Survival

Caption: Simplified signaling pathway showing inhibition by an indazole compound.

V. Conclusion: A Stepping Stone to Clinical Translation

In vivo tumor growth inhibition studies are a cornerstone of preclinical cancer drug development.[14] By carefully designing and executing these experiments, researchers can generate the critical data needed to advance promising indazole compounds through the development pipeline. The protocols and considerations outlined in this document provide a robust framework for conducting these studies with scientific rigor and ethical responsibility, ultimately contributing to the development of new and effective cancer therapies.

References

Application Notes & Protocols: Characterizing 3-Phenyl-1H-indazol-5-amine for FLT3 Kinase Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: The Rationale for Targeting FLT3 with Novel Scaffolds

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] The gene encoding FLT3 is one of the most frequently mutated in Acute Myeloid Leukemia (AML), with internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD) occurring in approximately one-third of patients.[3][4][5] These mutations lead to constitutive, ligand-independent activation of the kinase, driving uncontrolled cell growth through downstream pathways like PI3K/AKT, RAS/MAPK, and STAT5.[1][6] This makes FLT3 a high-priority therapeutic target for AML.[3]

While several FLT3 inhibitors have been developed, challenges such as acquired resistance necessitate the discovery of new chemical entities with diverse modes of action and improved selectivity profiles.[6][7][8] The indazole core is a privileged scaffold in medicinal chemistry, known for its ability to interact with the ATP-binding pocket of various kinases.[9][10][11] This document provides a comprehensive guide for researchers to evaluate the inhibitory potential of novel compounds based on this scaffold, using 3-Phenyl-1H-indazol-5-amine as a representative test article. We will detail both biochemical and cell-based protocols to determine its potency, selectivity, and mechanism of action against FLT3 kinase.

The FLT3 Signaling Pathway and Point of Inhibition

Under normal conditions, FLT3 activation is tightly regulated by its ligand (FL). In FLT3-mutated AML, the receptor is constitutively active, leading to aberrant downstream signaling. Small molecule inhibitors, such as the one proposed here, are designed to bind to the ATP-binding site of the FLT3 kinase domain, preventing the phosphorylation events that initiate these pro-survival signals.

FLT3_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor PI3K PI3K FLT3->PI3K P RAS RAS FLT3->RAS P JAK JAK FLT3->JAK P Inhibitor 3-Phenyl-1H- indazol-5-amine Inhibitor->FLT3 Inhibits ATP Binding AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Figure 1: Simplified FLT3 signaling pathway and the intervention point for an ATP-competitive inhibitor.

Principle of Kinase Inhibition Assays

To comprehensively evaluate a potential inhibitor, a multi-faceted approach is required, typically progressing from a direct enzymatic assay to a more physiologically relevant cellular context.

  • Biochemical Assays: These assays utilize purified, recombinant FLT3 kinase enzyme to measure the direct inhibitory effect of a compound on its catalytic activity. A common and robust method is the ADP-Glo™ Kinase Assay, which quantifies the amount of ADP produced during the phosphorylation reaction.[5][12] A decrease in ADP production corresponds to an increase in kinase inhibition. This method is ideal for determining a compound's intrinsic potency (IC50) against the isolated enzyme.

  • Cell-Based Assays: These are critical for confirming that the compound can penetrate the cell membrane, engage its target in the complex intracellular environment, and exert a biological effect.

    • Proliferation/Viability Assays: These experiments use FLT3-dependent AML cell lines (e.g., MV4-11, MOLM-13) which harbor FLT3-ITD mutations and rely on its activity for survival.[1][13][14] A potent inhibitor will decrease the viability of these cells.

    • Target Engagement Assays: To confirm that the observed anti-proliferative effect is due to on-target activity, the phosphorylation status of FLT3 and its downstream effectors (like STAT5) is measured, typically by Western Blot.[3][14] A successful inhibitor will reduce the levels of phosphorylated FLT3 (p-FLT3).

Experimental Protocols & Methodologies

Disclaimer: this compound is a chemical compound. Researchers must consult the specific Safety Data Sheet (SDS) provided by the supplier before handling.[15][16][17] Standard laboratory personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. All work should be performed in a well-ventilated area or chemical fume hood.

Protocol 1: Biochemical FLT3 Kinase Inhibition Assay

This protocol is designed to measure the direct inhibition of recombinant FLT3 kinase activity using the ADP-Glo™ assay format.[18]

Materials:

  • Recombinant Human FLT3 (Promega, Cat. #V3961 or similar)

  • ADP-Glo™ Kinase Assay Kit (Promega, Cat. #V9101)

  • FLT3 Substrate (e.g., ABLtide peptide)

  • Kinase Buffer: 40mM Tris, pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT[18]

  • ATP (10 mM stock)

  • This compound (Test Compound), dissolved in 100% DMSO to create a 10 mM stock

  • White, opaque 384-well assay plates

  • Plate reader capable of measuring luminescence

Biochemical_Workflow Start Start PrepCompound 1. Prepare Serial Dilution of this compound in DMSO, then Kinase Buffer Start->PrepCompound AddKinase 2. Add FLT3 Kinase & Substrate to Plate PrepCompound->AddKinase AddCompound 3. Add Diluted Compound or DMSO (Control) AddKinase->AddCompound Incubate1 4. Pre-incubate 10 min at Room Temp (RT) AddCompound->Incubate1 InitiateRxn 5. Initiate Reaction with ATP Incubate1->InitiateRxn Incubate2 6. Incubate 60 min at 30°C InitiateRxn->Incubate2 StopRxn 7. Add ADP-Glo™ Reagent (Stops Rxn, Depletes ATP) Incubate2->StopRxn Incubate3 8. Incubate 40 min at RT StopRxn->Incubate3 Detect 9. Add Kinase Detection Reagent (Converts ADP to Light) Incubate3->Detect Incubate4 10. Incubate 30 min at RT Detect->Incubate4 Read 11. Measure Luminescence Incubate4->Read End End Read->End

Figure 2: Workflow for the biochemical FLT3 kinase inhibition assay.

Procedure:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the 10 mM this compound stock in DMSO. Then, further dilute these concentrations in Kinase Buffer to achieve the desired final assay concentrations (e.g., 10 µM to 0.5 nM). Ensure the final DMSO concentration in the assay does not exceed 1%.[19]

  • Reaction Setup: To each well of a 384-well plate, add 2.5 µL of the diluted compound or DMSO vehicle control.

  • Kinase/Substrate Addition: Add 5 µL of a solution containing FLT3 kinase and substrate peptide in Kinase Buffer. The optimal enzyme concentration should be empirically determined to produce a signal within the linear range of the assay.

  • Pre-incubation: Gently mix and incubate the plate for 10 minutes at room temperature to allow the compound to bind to the kinase.

  • Reaction Initiation: Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be near the Km for FLT3, typically 10-50 µM).

  • Kinase Reaction: Incubate the plate for 60 minutes at 30°C.

  • Reaction Termination: Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Signal Generation: Add 10 µL of Kinase Detection Reagent to convert the generated ADP into a luminescent signal. Incubate for 30 minutes at room temperature, protected from light.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

Protocol 2: Cellular Proliferation Assay (FLT3-ITD)

This protocol assesses the effect of the test compound on the viability of FLT3-dependent AML cells.

Materials:

  • MV4-11 cell line (ATCC® CRL-9591™), which is homozygous for the FLT3-ITD mutation.[20]

  • Cell Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • CellTiter-Glo® Luminescent Cell Viability Assay (Promega, Cat. #G7570) or similar (e.g., MTT).[3]

  • This compound (Test Compound), dissolved in 100% DMSO.

  • Sterile, white-walled, clear-bottom 96-well plates.

  • Humidified incubator at 37°C with 5% CO₂.

Procedure:

  • Cell Seeding: Seed MV4-11 cells in a 96-well plate at a density of 5,000-10,000 cells per well in 90 µL of culture medium.[3]

  • Compound Addition: Prepare serial dilutions of the test compound in culture medium. Add 10 µL of the diluted compound to the respective wells. Include a DMSO-only vehicle control.

  • Incubation: Incubate the plate for 72 hours in a humidified incubator.[3]

  • Assay Reagent Addition: Equilibrate the plate to room temperature for approximately 30 minutes. Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.[3]

  • Data Acquisition: Measure the luminescence of each well. The signal is directly proportional to the amount of ATP present, which is an indicator of metabolically active (viable) cells.

Protocol 3: Cellular FLT3 Phosphorylation Assay (Western Blot)

This protocol directly measures on-target activity by quantifying the inhibition of FLT3 autophosphorylation.

Cellular_Workflow Start Start SeedCells 1. Seed MV4-11 Cells Start->SeedCells Treat 2. Treat with Compound (2-4 hours) SeedCells->Treat Lyse 3. Lyse Cells & Quantify Protein Concentration Treat->Lyse SDS_PAGE 4. Separate Proteins by SDS-PAGE Lyse->SDS_PAGE Transfer 5. Transfer Proteins to PVDF Membrane SDS_PAGE->Transfer Block 6. Block Membrane (e.g., 5% BSA) Transfer->Block PrimaryAb 7. Incubate with Primary Ab (anti-p-FLT3 or anti-p-STAT5) Block->PrimaryAb SecondaryAb 8. Incubate with HRP-conjugated Secondary Ab PrimaryAb->SecondaryAb Detect 9. Add ECL Substrate & Image Chemiluminescence SecondaryAb->Detect Reprobe 10. (Optional) Strip and Re-probe for Total FLT3 or Loading Control (Actin) Detect->Reprobe Analyze 11. Densitometry Analysis Reprobe->Analyze End End Analyze->End

Figure 3: General workflow for Western blot analysis of FLT3 phosphorylation.

Procedure:

  • Cell Treatment: Seed MV4-11 cells in a 6-well plate and grow to ~80% confluency. Treat the cells with increasing concentrations of this compound for 2-4 hours.

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk in TBST.

    • Incubate with a primary antibody specific for phosphorylated FLT3 (p-FLT3 Tyr591) or a downstream target like p-STAT5 (Tyr694).

    • Wash and incubate with an appropriate HRP-conjugated secondary antibody.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Normalization: To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total FLT3 and/or a loading control like β-Actin or GAPDH.[3]

Data Analysis and Interpretation

For both biochemical and cellular proliferation assays, the data should be analyzed to determine the half-maximal inhibitory concentration (IC50).

  • Calculate Percent Inhibition:

    • % Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

  • Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the compound concentration.

  • Determine IC50: Use a non-linear regression analysis (e.g., four-parameter logistic fit) in software like GraphPad Prism to calculate the IC50 value, which is the concentration of inhibitor required to reduce kinase activity or cell viability by 50%.[21]

For Western blot data, use densitometry software (e.g., ImageJ) to quantify the band intensities. Normalize the phosphorylated protein signal to the total protein or loading control signal to determine the concentration-dependent inhibition of FLT3 phosphorylation.[3]

Table 1: Representative Data Summary for a Hypothetical FLT3 Inhibitor

Assay TypeTarget / Cell LineEndpointIC50 ValueNotes
Biochemical Recombinant FLT3Kinase Activity15 nMMeasures direct enzymatic inhibition.
Cellular MV4-11 (FLT3-ITD)Cell Proliferation50 nMMeasures effect on cancer cell growth. A higher value than the biochemical IC50 is expected due to factors like cell permeability.
Cellular RS4;11 (FLT3-WT)Cell Proliferation>10 µMA control cell line expressing wild-type FLT3. High IC50 suggests selectivity for mutated, constitutively active FLT3.[20]
Target Engagement MV4-11 (FLT3-ITD)FLT3 Phosphorylation25 nMConfirms on-target activity in a cellular context. Should correlate well with the proliferation IC50.

Interpretation: A promising lead compound will exhibit a low nanomolar IC50 in the biochemical assay, which translates to potent inhibition of proliferation in FLT3-dependent cell lines. A significant reduction in FLT3 phosphorylation at similar concentrations confirms that the anti-proliferative effect is mechanism-based. A large window between the IC50 in mutant vs. wild-type cell lines can indicate a desirable therapeutic index.

References

Application Notes & Protocols: Western Blot Analysis of p53 and MDM2 Expression Following Indazole Treatment

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The tumor suppressor protein p53 is a critical regulator of the cell cycle, apoptosis, and genomic stability. Its function is tightly controlled by the E3 ubiquitin ligase MDM2, which targets p53 for proteasomal degradation.[1][2] This interaction forms a negative feedback loop: p53 transcriptionally upregulates MDM2, and MDM2, in turn, promotes p53 degradation, maintaining low cellular levels of p53 under normal conditions.[2][3] In many cancers with wild-type p53, this regulatory axis is hijacked through the overexpression or amplification of MDM2, effectively neutralizing p53's tumor-suppressive functions.[4][5][6]

Small-molecule inhibitors that disrupt the p53-MDM2 interaction are a promising therapeutic strategy to reactivate p53.[2] Indazole derivatives have been identified as a class of compounds that can modulate p53 activity.[7] By inhibiting MDM2, these compounds are expected to stabilize p53, leading to its accumulation and the activation of downstream pathways that can induce cell cycle arrest or apoptosis in cancer cells.[1][8]

This document provides a detailed protocol for performing Western blot analysis to verify the cellular activity of an indazole-based MDM2 inhibitor. The primary endpoints are the detection of increased p53 protein levels and a corresponding increase in the p53 transcriptional target, MDM2, which confirms a functional p53 pathway response.[1]

Principle of the Assay

Western blotting is an indispensable technique for detecting specific proteins in a complex mixture, such as a cell lysate. This protocol uses sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) to separate proteins by molecular weight. The separated proteins are then transferred to a solid support membrane (PVDF), which is subsequently probed with primary antibodies specific to p53 and MDM2. A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is used to generate a signal that can be captured and quantified, allowing for the relative measurement of protein expression.

Signaling Pathway & Experimental Rationale

The diagram below illustrates the p53-MDM2 autoregulatory feedback loop and the mechanism of action for an indazole-based inhibitor. Treatment with the inhibitor is hypothesized to block the MDM2-p53 interaction, leading to p53 stabilization and accumulation. Activated p53 then acts as a transcription factor, increasing the expression of target genes, including MDM2 itself. This results in the observable outcome of increased protein levels for both p53 and MDM2.

Caption: Indazole inhibits MDM2, leading to p53 stabilization and downstream effects.

Materials and Reagents

Equipment:

  • Cell culture incubator (37°C, 5% CO₂)

  • Laminar flow hood

  • Microscope

  • Centrifuge (refrigerated)

  • Sonicator or 27-gauge needles/syringes

  • SDS-PAGE and Western blotting apparatus (e.g., Bio-Rad Mini-PROTEAN system)

  • Power supply for electrophoresis and transfer

  • Imaging system for chemiluminescence detection (e.g., Bio-Rad ChemiDoc)

  • Orbital shaker

  • pH meter and magnetic stirrer

Antibodies & Reagents:

Reagent Recommended Source/Cat. No. Working Dilution
Primary Antibody: anti-p53 Santa Cruz Biotechnology (sc-126) 1:1000
Primary Antibody: anti-MDM2 Santa Cruz Biotechnology (sc-965 or sc-5304)[4][5] 1:500 - 1:1000
Primary Antibody: anti-GAPDH Cell Signaling Technology (#5174) 1:1000
HRP-conjugated anti-mouse IgG Cell Signaling Technology (#7076) 1:2000
HRP-conjugated anti-rabbit IgG Cell Signaling Technology (#7074) 1:2000
Indazole Compound Varies by specific molecule Varies (e.g., 1-10 µM)
DMSO (Vehicle Control) Sigma-Aldrich (D2650) N/A
RIPA Lysis Buffer See Table 2 for recipe N/A
Protease Inhibitor Cocktail Thermo Fisher Scientific (78410) 100X
Phosphatase Inhibitor Cocktail Thermo Fisher Scientific (78420) 100X
BCA Protein Assay Kit Thermo Fisher Scientific (23225) N/A
4x Laemmli Sample Buffer Bio-Rad (1610747) 4X
Acrylamide/Bis-acrylamide Bio-Rad (1610156) Varies (8-10%)
PVDF Membrane (0.45 µm) Millipore (IPVH00010) N/A
Methanol, 100% Fisher Scientific N/A
Non-fat Dry Milk or BSA Varies 5% (w/v)

| ECL Western Blotting Substrate | Thermo Fisher Scientific (32106) | N/A |

Buffer Recipes:

Table 2: Buffer Formulations
RIPA Lysis Buffer (100 mL) [9] 50 mM Tris-HCl, pH 7.4150 mM NaCl1% NP-400.5% Sodium Deoxycholate0.1% SDSAdd Protease/Phosphatase inhibitors fresh.
10x Tris-Buffered Saline (TBS) 200 mM Tris1.5 M NaClAdjust pH to 7.6 with HCl.
Wash Buffer (TBST) 1x TBS0.1% Tween-20

| Transfer Buffer (1 L) | 25 mM Tris192 mM Glycine20% Methanol (v/v) |

Experimental Workflow

The overall process involves treating cultured cells, preparing protein lysates, separating proteins via electrophoresis, transferring them to a membrane, probing with specific antibodies, and finally, detecting the signal.

Workflow A 1. Cell Culture & Treatment (e.g., A375, SJSA-1 cells) Treat with Indazole (0-24h) B 2. Cell Lysis (Ice-cold RIPA buffer with inhibitors) A->B C 3. Protein Quantification (BCA Assay) B->C D 4. Sample Preparation (Add Laemmli buffer, boil 5 min) C->D E 5. SDS-PAGE (Load 20-30 µg protein/lane) (8-10% gel for p53/MDM2) D->E F 6. Protein Transfer (Wet transfer to PVDF membrane) E->F G 7. Immunoblotting (Block -> Primary Ab -> Secondary Ab) F->G H 8. Signal Detection (ECL Substrate & Imaging) G->H I 9. Data Analysis (Densitometry with ImageJ) H->I

Caption: High-level overview of the Western blot protocol.

Detailed Step-by-Step Protocol

Step 1: Cell Culture and Indazole Treatment
  • Cell Seeding: Plate a human cancer cell line with wild-type p53 (e.g., A375 melanoma, SJSA-1 osteosarcoma, or MCF-7 breast cancer) in 6-well plates. Seed at a density that will result in 70-80% confluency at the time of harvest.

  • Treatment: The next day, treat the cells with the indazole compound at various concentrations (e.g., 0.1, 1, 5, 10 µM) for a desired time course (e.g., 6, 12, 24 hours).

    • Expert Tip: Always include a vehicle control (e.g., DMSO) at the highest volume used for the drug treatment. This is the crucial baseline for comparison.[1]

Step 2: Cell Lysis and Protein Quantification
  • Preparation: Prepare fresh RIPA Lysis Buffer and add protease and phosphatase inhibitors immediately before use.[10] Keep all reagents and samples on ice from this point forward to minimize protein degradation.[9][11]

  • Lysis:

    • Aspirate the culture medium and wash the cells twice with ice-cold PBS.

    • Add 100-150 µL of ice-cold RIPA buffer to each well of a 6-well plate.

    • Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Incubate on ice for 15-30 minutes with occasional vortexing.

    • Rationale: RIPA buffer is effective for extracting nuclear proteins like p53.[11] The inhibitors prevent enzymatic degradation of your target proteins.[10]

  • Clarification: Centrifuge the lysates at ~14,000 x g for 15 minutes at 4°C to pellet cell debris.[10]

  • Collection: Carefully transfer the supernatant (which contains the soluble proteins) to a new, pre-chilled tube.

  • Quantification: Determine the protein concentration of each lysate using a BCA protein assay, as it is compatible with the detergents in RIPA buffer.[10] Follow the manufacturer's protocol.

Step 3: SDS-PAGE and Protein Transfer
  • Sample Preparation: Based on the BCA results, normalize the protein concentration for all samples with lysis buffer. Add 4x Laemmli sample buffer to a final concentration of 1x. A typical loading amount is 20-30 µg of total protein per lane.[8]

  • Denaturation: Boil the samples at 95-100°C for 5-10 minutes to denature the proteins.[8]

  • Gel Electrophoresis:

    • Load the denatured samples and a pre-stained protein ladder onto an 8-10% polyacrylamide gel.

    • Rationale: p53 has a molecular weight of ~53 kDa and MDM2 is ~90 kDa. An 8-10% gel provides good resolution for this range.

    • Run the gel according to the manufacturer's instructions until the dye front nears the bottom.

  • Membrane Preparation:

    • Cut a piece of PVDF membrane to the size of the gel.

    • Crucial Step: Activate the PVDF membrane by immersing it in 100% methanol for 15-30 seconds until it becomes translucent.[12][13][14] Failure to do this will result in poor protein transfer.[12]

    • Rinse the membrane briefly in deionized water, then equilibrate it in Transfer Buffer for at least 5 minutes.[13][14]

  • Protein Transfer:

    • Assemble the transfer "sandwich" (fiber pad, filter paper, gel, PVDF membrane, filter paper, fiber pad), ensuring no air bubbles are trapped between the gel and the membrane.[15]

    • Perform a wet transfer according to your system's protocol (e.g., 100V for 60-90 minutes at 4°C).

Step 4: Immunoblotting
  • Blocking: After transfer, rinse the membrane with TBST and place it in a blocking solution (5% w/v non-fat dry milk or BSA in TBST) for 1 hour at room temperature with gentle agitation.[16][17]

    • Rationale: Blocking prevents non-specific binding of the antibodies to the membrane, reducing background noise.[16]

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibodies (anti-p53, anti-MDM2, and anti-GAPDH) diluted in blocking buffer.

    • Incubation can be done for 2-3 hours at room temperature or overnight at 4°C for a stronger signal.

    • Expert Tip: It is often best to cut the membrane based on the molecular weight markers to probe for different proteins simultaneously (e.g., cut between 75 kDa and 50 kDa to separate MDM2 and p53).

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST to remove unbound primary antibody.[16]

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Final Washes: Repeat the washing step (Step 4.3) to remove unbound secondary antibody.

Step 5: Signal Detection and Data Analysis
  • Detection: Prepare the ECL substrate according to the manufacturer's instructions. Incubate the membrane with the substrate for 1-5 minutes. Do not let the membrane dry out.[15]

  • Imaging: Capture the chemiluminescent signal using an imaging system. Adjust the exposure time to obtain a strong signal without saturation.[17]

  • Quantification (Densitometry):

    • Use software like ImageJ to quantify the band intensities.[18][19]

    • For each lane, measure the intensity of the p53 and MDM2 bands.

    • Measure the intensity of the corresponding loading control band (e.g., GAPDH).

    • Normalize the target protein intensity by dividing it by the loading control intensity for that lane.[18][20]

    • Calculate the fold change relative to the vehicle-treated control lane.

Data Interpretation & Expected Results

Treatmentp53 ExpressionMDM2 ExpressionRationale
Vehicle (DMSO) Basal LevelBasal LevelEstablishes the baseline protein expression in untreated cells.[1]
Indazole (Dose-Response) Dose-dependent increaseDose-dependent increaseAccumulation of p53 is a direct result of inhibiting MDM2-mediated degradation. The subsequent increase in MDM2 protein indicates that the stabilized p53 is transcriptionally active.[1]
Indazole (Time-Course) Time-dependent increaseTime-dependent increaseProtein levels for both p53 and MDM2 are expected to increase with longer incubation times (e.g., peaking around 12-24 hours).[1]

A successful experiment will show a clear, dose- and/or time-dependent increase in the ~53 kDa p53 band and the ~90 kDa MDM2 band relative to the vehicle control, while the loading control (e.g., GAPDH at ~37 kDa) remains consistent across all lanes.

Troubleshooting

ProblemPotential CauseSolution
No or Weak Signal [21][22]Inactive antibody.Use a fresh antibody aliquot; check expiration. Perform a dot blot to test antibody activity.[17]
Low protein expression.Load more protein (up to 40 µg). Use a positive control lysate known to express p53/MDM2.
Inefficient transfer.Confirm transfer with Ponceau S staining. Ensure PVDF membrane was activated with methanol.[16]
High Background [21]Insufficient blocking.Increase blocking time to 2 hours or perform overnight at 4°C. Try a different blocking agent (e.g., BSA instead of milk).[16]
Antibody concentration too high.Optimize antibody dilutions; perform a titration.[16]
Insufficient washing.Increase the number and duration of wash steps.[16]
Non-specific Bands [16][22]Primary antibody is not specific.Use a highly cited, monoclonal antibody. Ensure appropriate antibody dilution.
Protein overloading.Reduce the amount of protein loaded per well.[16]
Sample degradation.Always use fresh protease inhibitors in your lysis buffer.
Uneven or "Smeary" Bands Poorly prepared samples.Ensure samples are fully denatured. Sonicate lysates briefly to shear DNA.
Gel polymerization issues.Use fresh APS and TEMED to prepare gels.[16]

References

Application Notes and Protocols for the Use of 3-Phenyl-1H-indazol-5-amine Derivatives in Studying Drug-Resistant Chronic Myeloid Leukemia (CML) Models

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Challenge of Tyrosine Kinase Inhibitor Resistance in CML

Chronic Myeloid Leukemia (CML) is a myeloproliferative neoplasm characterized by the presence of the Philadelphia chromosome, which results from a reciprocal translocation between chromosomes 9 and 22. This translocation creates the BCR-ABL1 fusion gene, encoding a constitutively active tyrosine kinase that drives uncontrolled cell proliferation. The advent of tyrosine kinase inhibitors (TKIs), such as imatinib, has revolutionized CML treatment. However, the emergence of drug resistance, often due to point mutations in the BCR-ABL1 kinase domain (with the T315I "gatekeeper" mutation being notoriously difficult to treat), remains a significant clinical challenge.

The indazole scaffold has emerged as a promising pharmacophore in the development of novel kinase inhibitors. This guide focuses on the application of 3-phenyl-1H-indazol-5-amine derivatives, a class of compounds that have shown significant potential as potent pan-BCR-ABL inhibitors, to study and potentially overcome TKI resistance in CML. For the purpose of providing concrete experimental data and protocols, we will use the well-characterized derivative, 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72) , as a representative molecule of this class. AKE-72 has demonstrated potent inhibitory activity against both wild-type and T315I mutant BCR-ABL.[1][2]

These application notes are intended for researchers, scientists, and drug development professionals engaged in the study of CML and the development of next-generation TKIs.

Mechanism of Action: Targeting the Heart of CML Pathogenesis

The primary molecular target of this compound derivatives like AKE-72 is the constitutively active BCR-ABL1 tyrosine kinase. By competitively binding to the ATP-binding site of the kinase domain, these inhibitors block the autophosphorylation and activation of BCR-ABL1. This, in turn, inhibits the downstream signaling pathways responsible for the malignant phenotype of CML cells, including proliferation and survival.

A key advantage of compounds like AKE-72 is their efficacy against a spectrum of imatinib-resistant BCR-ABL1 mutants, including the formidable T315I mutation.[1][2] This suggests a binding mode that is less susceptible to the conformational changes induced by these mutations. The inhibition of BCR-ABL1 kinase activity leads to the dephosphorylation of its key downstream substrates, such as CRKL and STAT5, ultimately inducing cell cycle arrest and apoptosis in CML cells.

BCR_ABL_Inhibition cluster_0 BCR-ABL1 Signaling in CML cluster_1 Inhibition by this compound Derivative BCR-ABL1 BCR-ABL1 Downstream Pathways Downstream Pathways BCR-ABL1->Downstream Pathways Phosphorylation Inhibited_BCR_ABL1 Inactive BCR-ABL1 Proliferation & Survival Proliferation & Survival Downstream Pathways->Proliferation & Survival Activation Indazole_Derivative This compound Derivative (e.g., AKE-72) Indazole_Derivative->Inhibited_BCR_ABL1 Inhibition Blocked_Pathways Blocked Downstream Pathways Inhibited_BCR_ABL1->Blocked_Pathways Apoptosis Apoptosis Blocked_Pathways->Apoptosis Induction

BCR-ABL1 Signaling and Inhibition Pathway.

Experimental Models for Studying Drug-Resistant CML

To effectively study the activity of this compound derivatives, robust and well-characterized models of drug-resistant CML are essential.

Cell Line Models
  • K562: A human erythroleukemia cell line that is positive for the BCR-ABL1 fusion gene and is sensitive to imatinib. This cell line serves as an excellent baseline control.

  • Imatinib-Resistant K562 (K562-R): These cell lines are developed by culturing parental K562 cells in gradually increasing concentrations of imatinib.[3][4] This process selects for cells with resistance mechanisms, which can include BCR-ABL1 amplification or mutations.

  • Cell Lines with Specific Mutations: Cell lines engineered to express specific BCR-ABL1 mutations, such as the T315I mutant, are invaluable for studying the efficacy of inhibitors against particular resistance mechanisms.

Protocol for Establishing an Imatinib-Resistant K562 Cell Line
  • Initial Culture: Culture K562 cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Initial Imatinib Exposure: Begin by exposing the K562 cells to a low concentration of imatinib (e.g., 0.1 µM).

  • Dose Escalation: Once the cells have adapted and are proliferating at a normal rate, gradually increase the concentration of imatinib in a stepwise manner (e.g., doubling the concentration every 2-3 weeks).

  • Monitoring: Regularly assess cell viability and morphology. A temporary decrease in proliferation is expected after each dose escalation.

  • Selection of Resistant Population: Continue this process until the cells are able to proliferate in a high concentration of imatinib (e.g., 1-5 µM).

  • Characterization: The resulting imatinib-resistant K562 cell line (K562-R) should be characterized to determine the mechanism of resistance (e.g., BCR-ABL1 sequencing, protein expression levels). The IC50 of imatinib for the resistant cell line should be significantly higher than that for the parental K562 line.[3]

In Vitro Efficacy Assessment

A critical step in evaluating a novel inhibitor is to determine its potency and efficacy in cell-based assays.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed K562 and K562-R cells in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Treatment: Prepare serial dilutions of the this compound derivative (e.g., AKE-72) and a reference compound (e.g., imatinib or ponatinib) in culture medium. Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO) to each well and incubate overnight at 37°C to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation) or IC50 (concentration for 50% of maximal inhibition) value by plotting a dose-response curve.

CompoundCell LineGI50 (nM)Reference
AKE-72 K-562< 10[1][2]
ImatinibK-562~200-400
PonatinibK-562~5-10
AKE-72 Ba/F3 BCR-ABL WT9.6[2]
AKE-72 Ba/F3 BCR-ABL T315I290[2]
Apoptosis Assay (Annexin V-FITC/PI Staining)

This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat K562 and K562-R cells with the this compound derivative at various concentrations for 24-48 hours.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Washing: Wash the cells twice with cold PBS.

  • Resuspension: Resuspend the cells in 1X binding buffer.

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[5][6]

  • Flow Cytometry: Analyze the stained cells by flow cytometry. Viable cells are Annexin V- and PI-negative; early apoptotic cells are Annexin V-positive and PI-negative; late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Target Engagement and Downstream Signaling Analysis

To confirm that the this compound derivative is acting on its intended target, it is crucial to analyze the phosphorylation status of BCR-ABL1 and its key downstream substrates.

Western Blotting

Protocol:

  • Cell Lysis: Treat K562 and K562-R cells with the inhibitor for a short period (e.g., 2-4 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-BCR-ABL, total BCR-ABL, phospho-CRKL, total CRKL, phospho-STAT5, and total STAT5 overnight at 4°C. A loading control like β-actin or GAPDH should also be used.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

A dose-dependent decrease in the phosphorylation of BCR-ABL, CRKL, and STAT5 upon treatment with the this compound derivative would confirm target engagement and inhibition of the signaling pathway.

Experimental_Workflow cluster_0 Model Development cluster_1 In Vitro Evaluation Cell_Culture K562 Cell Culture Resistance_Induction Induce Imatinib Resistance (Dose Escalation) Cell_Culture->Resistance_Induction Resistant_Line Characterize K562-R Resistance_Induction->Resistant_Line Treatment Treat K562 & K562-R with This compound Derivative Resistant_Line->Treatment Viability MTT Assay (GI50/IC50) Treatment->Viability Apoptosis Annexin V/PI Staining (Flow Cytometry) Treatment->Apoptosis Signaling Western Blot (p-BCR-ABL, p-CRKL, p-STAT5) Treatment->Signaling

Experimental Workflow for Evaluating Inhibitors in CML Models.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of potent pan-BCR-ABL inhibitors capable of overcoming TKI resistance in CML. The protocols outlined in this guide provide a framework for the comprehensive in vitro evaluation of these compounds. By utilizing well-characterized drug-resistant CML models and a combination of cell-based and biochemical assays, researchers can effectively assess the therapeutic potential of novel inhibitors.

Future studies should extend these findings to in vivo models of drug-resistant CML to evaluate the pharmacokinetic properties, safety, and anti-leukemic efficacy of lead compounds. Further investigation into the precise binding kinetics and structural interactions with both wild-type and mutant BCR-ABL will also be crucial for optimizing the design of next-generation TKIs for CML.

References

Troubleshooting & Optimization

Technical Support Center: Navigating the Challenges of Regioselective N-Substituted Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the regioselective synthesis of N-substituted indazoles. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of indazole functionalization. Direct alkylation of the indazole core frequently results in a mixture of N1 and N2 substituted regioisomers, a significant hurdle that can impact yield, purification efficiency, and the overall success of a synthetic campaign.[1][2][3][4]

This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to empower you to overcome these challenges and achieve predictable, selective control over your indazole syntheses.

Part 1: Frequently Asked Questions (FAQs)

Here we address the fundamental questions that often arise during the synthesis of N-substituted indazoles.

Q1: Why is achieving regioselectivity in the N-alkylation of indazoles so challenging?

The primary challenge stems from the electronic nature of the indazole ring system. The indazole nucleus exhibits annular tautomerism, meaning the N-H proton can reside on either nitrogen, leading to the 1H-indazole and 2H-indazole tautomers.[5][6] The 1H-tautomer is generally the more thermodynamically stable form.[5][7][8]

Upon deprotonation with a base, the resulting indazolide anion is an ambident nucleophile . The negative charge is delocalized across both N1 and N2 atoms, making both susceptible to attack by an electrophile (the alkylating agent).[9][10] This often leads to the formation of a mixture of N1 and N2-alkylated products, complicating purification and reducing the yield of the desired isomer.[1][4][5][6]

Q2: What are the key factors that influence whether N1 or N2 alkylation occurs?

The regiochemical outcome of an indazole alkylation is a delicate balance of several interconnected factors. Understanding and manipulating these variables is the key to achieving selectivity. The primary factors include:

  • Choice of Base and Solvent: This is arguably the most critical parameter. The nature of the base and solvent determines the state of the indazolide anion in solution (e.g., as a tight ion pair or a solvent-separated ion pair), which in turn influences which nitrogen is more accessible for alkylation.[7][8]

  • Substituents on the Indazole Ring: The electronic and steric properties of substituents, particularly at the C3 and C7 positions, can have a profound directing effect on the incoming electrophile.[1][2][7]

  • Nature of the Alkylating Agent: The reactivity and steric bulk of the electrophile can also influence the N1:N2 ratio.

  • Reaction Temperature and Time: These parameters can shift the balance between thermodynamic and kinetic control.

Q3: What is the mechanistic basis for N1 vs. N2 selectivity?

The regioselectivity is often explained by considering the concepts of thermodynamic versus kinetic control and the nature of the ion pair formed after deprotonation.

  • Thermodynamic Control: The N1-substituted indazole is typically the more thermodynamically stable isomer.[7][8] Reactions that allow for equilibration, either of the indazolide tautomers or even reversible alkylation, will favor the formation of the N1 product.[3][7][8]

  • Kinetic Control: The N2 position is often considered the more kinetically favored site of attack in the absence of other directing effects. Kinetically controlled reactions, which are typically faster and run at lower temperatures, may favor the N2 isomer.

  • Ion Pair Effects: In non-polar solvents like THF, a strong base like sodium hydride (NaH) can lead to the formation of a tight ion pair between the indazolide anion and the sodium cation. This cation can then coordinate with the N2 nitrogen and a nearby Lewis basic group (like an ester at C3), sterically blocking the N2 position and directing the alkylating agent to N1.[1][3][9][11] In more polar solvents like DMF, solvent-separated ion pairs are more likely, leaving both nitrogens more accessible and often resulting in mixtures.[7][8]

Part 2: Troubleshooting Guide

This section provides a structured approach to troubleshooting common problems encountered during the N-alkylation of indazoles.

Problem 1: My reaction is producing an inseparable mixture of N1 and N2 isomers (e.g., a ratio of 1.5:1 to 1:1).

This is a frequent outcome, especially when using conditions like potassium carbonate (K₂CO₃) in DMF.[6] For instance, reacting an indazole with methyl iodide and K₂CO₃ in DMF can yield nearly equal amounts of the N1 and N2 products.[1][5]

Troubleshooting Workflow for Poor Regioselectivity

Below is a decision-making workflow to improve the regioselectivity of your indazole N-alkylation.

G start Poor Regioselectivity (Mixture of N1 & N2 isomers) desired_product What is the desired isomer? start->desired_product n1_path N1-Substituted Indazole desired_product->n1_path N1 n2_path N2-Substituted Indazole desired_product->n2_path N2 n1_cond1 Switch to NaH in anhydrous THF. This is the most reliable method for N1 selectivity. n1_path->n1_cond1 n2_cond1 Check for C7 substituents. Does the indazole have a bulky or electron-withdrawing group at C7 (e.g., -NO2, -CO2Me)? n2_path->n2_cond1 n1_cond2 Consider indazole substituents. Does it have a C3 electron-withdrawing group (e.g., -CO2Me, -COMe)? n1_cond1->n1_cond2 n1_cond2_yes Yes: High N1 selectivity is expected with NaH/THF. n1_cond2->n1_cond2_yes Yes n1_cond2_no No: Still the best starting point. Chelation-assisted direction may not be dominant, but steric and thermodynamic factors often still favor N1. n1_cond2->n1_cond2_no No n1_cond3 If mixture persists, consider thermodynamic equilibration. Use α-halo carbonyl or β-halo ester electrophiles to favor the more stable N1 product. n1_cond2_yes->n1_cond3 n1_cond2_no->n1_cond3 n2_cond1_yes Yes: These groups sterically hinder N1 and can provide excellent N2 selectivity, even with NaH/THF. n2_cond1->n2_cond1_yes Yes n2_cond2 For general N2-selectivity, switch to specialized methods. n2_cond1->n2_cond2 No n2_method1 Use alkyl 2,2,2-trichloroacetimidates with a Brønsted or Lewis acid catalyst (e.g., TfOH, Cu(OTf)2). n2_cond2->n2_method1 n2_method2 Use diazo compounds with TfOH catalyst. n2_cond2->n2_method2 n2_method3 Consider Ga/Al-mediated alkylation with α-bromocarbonyl compounds. n2_cond2->n2_method3

Caption: Troubleshooting workflow for poor regioselectivity in indazole N-alkylation.

Problem 2: The N1 and N2 isomers are difficult to separate by column chromatography.

The polarity of N1 and N2 isomers can be very similar, making chromatographic separation challenging and inefficient.

Solutions:

  • Optimize for Selectivity: The best solution is to avoid the problem in the first place by optimizing the reaction to produce a single isomer, as detailed in the workflow above.

  • Advanced Chromatography: If a mixture is unavoidable, consider using high-performance column chromatography with a very shallow solvent gradient to improve resolution.

  • Derivatization: In some cases, it may be possible to selectively derivatize one isomer in the mixture to significantly alter its polarity, facilitate separation, and then remove the derivatizing group.

Part 3: Data-Driven Insights & Experimental Protocols

The following tables summarize the influence of various factors on the regioselectivity of indazole N-alkylation, providing a quick reference for experimental design.

Table 1: Effect of Base and Solvent on N1:N2 Regioselectivity
Base Solvent Typical N1:N2 Ratio Comments Reference(s)
NaHTHFHighly N1-selective (>99:1 in some cases) Considered the gold standard for N1-alkylation, especially with C3-substituted indazoles. Promotes a tight ion pair mechanism.[1][2][3][7][9]
Cs₂CO₃DioxaneHighly N1-selective An effective alternative for achieving N1-selectivity.[9]
K₂CO₃DMFOften a mixture (e.g., 1.5:1 to 1:1) A common condition that frequently leads to poor selectivity.[1][5][6]
NaHMDSTHF/DMSOSolvent-dependent Selectivity can be tuned by the choice of solvent, highlighting the role of ion pair effects.[1][7][8]
Table 2: Influence of Indazole Substituents on Regioselectivity (using NaH in THF)
Substituent Position Substituent Type Example Observed Selectivity Probable Reason Reference(s)
C3Electron-withdrawing (with Lewis basic site)-CO₂Me, -COMe, -CONH₂Excellent N1-selectivity (>99:1) Chelation of the Na⁺ cation between N2 and the substituent's oxygen, sterically blocking N2.[1][2][7][9]
C3Sterically bulky-t-butylExcellent N1-selectivity (>99:1) Steric hindrance at the N2 position.[1][2]
C7Electron-withdrawing-NO₂, -CO₂MeExcellent N2-selectivity (≥96:4) Steric hindrance at the N1 position outweighs other factors.[2][4][6][7]
C7Sterically bulky-BrGood N1-selectivity (but reduced yield) Steric hindrance at N1 reduces overall reactivity.[10]

Key Experimental Protocols

Protocol 1: General Procedure for Highly N1-Selective Alkylation

This protocol is adapted from multiple studies demonstrating high N1-regioselectivity and is particularly effective for indazoles with C3-substituents.[1][2][9][12]

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the substituted 1H-indazole (1.0 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) to dissolve the indazole (a typical concentration is 0.1-0.2 M).

  • Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1-1.2 equiv) portion-wise. The mixture may become a suspension.

  • Stirring: Allow the mixture to stir at 0 °C for 15 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Add the alkylating agent (e.g., alkyl bromide or tosylate, 1.1-1.5 equiv) dropwise to the suspension at room temperature.

  • Reaction Monitoring: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[12][13]

  • Quenching: Carefully quench the reaction at 0 °C by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Extraction: Extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 times).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to isolate the pure N1-alkylated indazole.

Protocol 2: General Procedure for Highly N2-Selective Alkylation

This protocol utilizes alkyl 2,2,2-trichloroacetimidates as the alkylating agent, a method known for its excellent N2-selectivity.[14][15]

  • Preparation: To a solution of the 1H-indazole (1.0 equiv) in a suitable solvent (e.g., dichloromethane or 1,2-dichloroethane), add the alkyl 2,2,2-trichloroacetimidate (1.2-1.5 equiv).

  • Catalyst Addition: Add a catalytic amount of trifluoromethanesulfonic acid (TfOH) or copper(II) triflate (Cu(OTf)₂) (typically 5-10 mol%).

  • Reaction Monitoring: Stir the reaction at room temperature or with gentle heating as required. Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extraction: Extract the product with an organic solvent.

  • Purification: Combine the organic layers, dry, concentrate, and purify by column chromatography to yield the N2-substituted product.

References

Technical Support Center: Troubleshooting Unexpected Side Reactions in Indazole Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for indazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of synthesizing this privileged scaffold. Indazole chemistry is rich and versatile, but it is not without its challenges. Unexpected side reactions, poor regioselectivity, and low yields can often impede progress.

This document moves beyond simple protocols to provide in-depth, mechanism-driven troubleshooting advice in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind the experimental choices, enabling you to diagnose and resolve issues encountered at the bench.

Part 1: FAQs on Regioselectivity in N-Substitution

Controlling the site of substitution on the indazole nitrogen atoms is one of the most common challenges. The thermodynamically favored 1H-indazole can isomerize or react to form the 2H-indazole product, leading to mixtures that are often difficult to separate.

Question: My N-alkylation of an indazole is yielding an inseparable mixture of N1 and N2 isomers. How can I improve the selectivity?

Answer: This is a classic problem in indazole chemistry, governed by a delicate balance of kinetic and thermodynamic factors, as well as steric and electronic effects. The ratio of N1 to N2 isomers is highly dependent on the reaction conditions.[1][2]

Underlying Principles:

  • N1-alkylation (Thermodynamic Control): The N1-substituted product is generally the more thermodynamically stable isomer.[3] Conditions that allow for equilibrium to be reached, such as higher temperatures or longer reaction times, often favor this product. The use of strong, non-coordinating bases like sodium hydride (NaH) in aprotic polar solvents like THF or DMF deprotonates the indazole to form the indazolide anion. This anion's negative charge is delocalized, but alkylation often occurs preferentially at the N1 position.

  • N2-alkylation (Kinetic Control): The N2-substituted product is often the kinetically favored product. Reaction conditions that are irreversible and run at lower temperatures can favor this isomer.[1] Furthermore, specific reaction types are known to favor N2 substitution. For instance, Mitsunobu conditions are reported to favor the N2 isomer.[1]

Troubleshooting Strategies:

  • Choice of Base and Solvent: This is the most critical parameter. For favoring the N1 isomer , a common and effective system is NaH in THF or DMF.[1] For the N2 isomer , consider phase-transfer catalysis or specific conditions like Mitsunobu.

  • Substituent Effects: The electronic nature of substituents on the indazole ring plays a significant role. Electron-withdrawing groups (EWGs) at the C7 position (e.g., -NO₂, -CO₂Me) have been shown to electronically favor N2-alkylation.[1] Conversely, bulky groups at the C3 position can sterically hinder the N2 position, thus promoting N1-alkylation.[1]

  • Temperature Control: Lower temperatures may favor the kinetic N2 product, while higher temperatures can allow the reaction to equilibrate to the more stable N1 product.[1] Monitor your reaction at different temperatures to find the optimal selectivity.

  • Change the Electrophile: Sometimes, changing the leaving group on your alkylating agent (e.g., from an alkyl bromide to a tosylate) can influence the regioselectivity.[1]

Condition Favored Isomer Rationale Reference
Base/Solvent
NaH in THF/DMFN1Forms indazolide anion, thermodynamic control[1]
K₂CO₃ in AcetoneMixture, often N1Milder conditions, can lead to mixtures
Mitsunobu (PPh₃/DEAD)N2Specific mechanism favors N2 attack[1]
Substituents
EWG at C7N2Electronic effect directs to N2[1]
Bulky group at C3N1Steric hindrance at N2[1]
Temperature
Low TemperatureN2 (Kinetic)Prevents equilibration[1]
High TemperatureN1 (Thermodynamic)Allows equilibration to the more stable isomer[1][3]
Part 2: Troubleshooting Guide for Common Side Reactions
Issue 1: Formation of Dimeric Byproducts

Question: During my synthesis of a 1H-indazole from an indole via nitrosation, I am observing a significant amount of a high-molecular-weight byproduct, likely a dimer. What causes this and how can I prevent it?

Answer: Dimer formation is a frequent side reaction, particularly in syntheses that proceed through highly reactive intermediates.[4][5] In the case of indole nitrosation, the electrophilic nitrosonium ion (NO⁺) attacks the electron-rich indole. The resulting intermediate can be attacked by another molecule of the starting indole before it has a chance to cyclize, leading to dimerization.

Mechanism of Dimer Formation: The nucleophilic indole starting material can react with the nitrosated indole intermediate faster than the intermediate can undergo the desired intramolecular cyclization. This is especially problematic with electron-rich indoles, which are highly nucleophilic.[4]

Preventative Measures & Protocol:

The key to preventing dimerization is to keep the concentration of the highly reactive indole starting material low at all times relative to the nitrosating agent. This can be achieved through a "reverse addition" protocol at low temperatures.[4]

Experimental Protocol: Reverse Addition to Minimize Dimerization

  • Prepare Nitrosating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve sodium nitrite (NaNO₂, 8 eq.) in a mixture of water and DMF. Cool the solution to 0 °C in an ice bath.

  • Acidify: Slowly add hydrochloric acid (HCl, 2.7 eq.) to the cooled nitrite solution while stirring vigorously. This generates the active nitrosating species in situ.

  • Prepare Indole Solution: In a separate flask, dissolve the indole starting material (1 eq.) in a minimal amount of DMF.

  • Slow Addition: Using a syringe pump or the dropping funnel, add the indole solution to the vigorously stirred, cold nitrosating mixture over a period of 2-4 hours. Crucially, maintain the internal reaction temperature at 0 °C throughout the addition.

  • Work-up: Once the addition is complete and the reaction has gone to completion (monitor by TLC/LC-MS), quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate until the pH is neutral.

  • Extraction & Purification: Extract the product into an appropriate organic solvent (e.g., ethyl acetate). The crude product can then be purified by column chromatography.[4]

Troubleshooting Workflow for Dimerization

G start Dimer Formation Observed q1 Are you using an 'inverse addition' protocol? start->q1 sol1 Implement Inverse Addition: Add indole solution slowly to the cold nitrosating agent. q1->sol1 No q2 Is the reaction temperature strictly maintained at 0°C? q1->q2 Yes sol1->q2 sol2 Improve Temperature Control: Use an ice-salt bath or cryocooler. Ensure vigorous stirring. q2->sol2 No q3 Is the indole substrate particularly electron-rich? q2->q3 Yes sol2->q3 sol3 Use More Dilute Conditions: Increase solvent volume for both solutions to reduce concentration. q3->sol3 Yes end Dimer Formation Minimized q3->end No sol3->end G sub Starting Materials o-Nitrobenzaldehyde + Primary Amine process Process One-Pot Condensation + Cyclization sub:f1->process:f1 reagent reagent reagent:f2->process:f1 outcome Outcome High Yield 2H-Indazole Reduced Side Products Improved Regioselectivity process:f1->outcome:f1

References

optimizing reaction conditions for the Suzuki coupling of bromo-indazoles

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of bromo-indazoles. As a cornerstone of modern synthetic chemistry, the functionalization of the indazole core is critical for the development of new therapeutics and advanced materials.[1] However, the unique electronic properties of heteroaryl halides like bromo-indazoles can present specific challenges.

This guide, structured in a question-and-answer format, is designed by application scientists to provide you with both high-level strategies and specific, actionable troubleshooting advice to help you overcome common hurdles in your experiments.

Part 1: Troubleshooting Guide

This section addresses specific experimental failures. Each answer provides a diagnosis of the likely cause and a series of recommended solutions based on mechanistic principles and established literature.

Q1: My reaction shows low or no conversion of the bromo-indazole. What are the likely causes and how can I fix this?

A1: Low or no conversion in a Suzuki-Miyaura reaction typically points to a problem with the initial, rate-limiting step: the oxidative addition of the bromo-indazole to the Pd(0) catalyst.

  • Causality: The carbon-bromine bond on an electron-rich heterocycle like indazole can be less reactive towards oxidative addition compared to simple aryl bromides.[2] Furthermore, the catalyst itself may be inactive or poisoned.

  • Troubleshooting Workflow:

    • Evaluate Your Catalyst and Ligand: For electron-rich or sterically hindered bromo-indazoles, standard catalysts may be insufficient.[2]

      • Recommendation: Switch to a catalyst system known for promoting challenging oxidative additions. The combination of a palladium source like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos, or other Buchwald-type ligands) is a highly effective strategy.[2] While Pd(dppf)Cl₂ is a robust and widely used catalyst for many indazole couplings, more challenging substrates may require these specialized ligands.[3][4][5]

    • Verify Catalyst Activity: If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ to the active Pd(0) species.[6] This reduction can sometimes be inefficient.

      • Recommendation: Consider switching to a pre-formed Pd(0) catalyst, such as Pd(PPh₃)₄, to bypass the in situ reduction step.[6]

    • Increase Reaction Temperature: The energy barrier for oxidative addition may not be overcome at lower temperatures.

      • Recommendation: Increase the reaction temperature. Many successful Suzuki couplings of bromo-indazoles are run at temperatures between 80 °C and 100 °C.[3][5]

    • Check for Catalyst Poisoning: The nitrogen atoms in the indazole ring can sometimes coordinate to the palladium center, inhibiting catalysis.[7]

      • Recommendation: Ensure your ligand is present in a sufficient molar excess to compete for coordination sites on the palladium. In some refractory cases, additives like trimethyl borate have been shown to prevent catalyst poisoning by heteroatoms.[7]

Q2: I'm observing significant formation of a debrominated indazole byproduct. How can I minimize this side reaction?

A2: Debromination (hydrodehalogenation) is a common side reaction with heteroaryl halides. It occurs when the organopalladium intermediate formed after oxidative addition undergoes a reaction that replaces the bromine atom with a hydrogen atom.

  • Causality: This pathway is often promoted by strong bases, high temperatures, and the presence of protic species (like water or alcohols) that can act as proton or hydride sources.[8]

  • Troubleshooting Workflow:

    • Optimize the Base: The choice of base is critical. Stronger bases can sometimes generate hydride species that facilitate debromination.[8]

      • Recommendation: Switch to a milder base. While K₂CO₃ is common, bases like potassium phosphate (K₃PO₄) or cesium fluoride (CsF) have been shown to be effective in minimizing this side reaction in similar systems.[8]

    • Screen Solvents: Protic solvents can be a direct source of the unwanted hydrogen atom.

      • Recommendation: While many Suzuki reactions use aqueous co-solvents to dissolve the base, if debromination is severe, consider switching to an anhydrous solvent system like DMF or anhydrous dioxane with a soluble base.[7][9]

    • Protect the Indazole Nitrogen: An unprotected N-H group can sometimes participate in side reactions that promote undesired pathways.[8]

      • Recommendation: If other strategies fail, consider protecting the indazole nitrogen with a suitable group (e.g., Boc, ethyl). N-protection has been shown to reduce dehalogenation in similar nitrogen-containing heterocycles.[8]

Q3: My main side product is the homocoupling of the boronic acid. What are the key strategies to prevent this?

A3: Homocoupling results in a biaryl product derived from two molecules of your boronic acid coupling together. This side reaction consumes your nucleophile and complicates purification.

  • Causality: The two primary causes of boronic acid homocoupling are the presence of dissolved oxygen and the use of a Pd(II) precatalyst.[10] Oxygen can re-oxidize the active Pd(0) catalyst to Pd(II), which then promotes homocoupling.[10]

  • Troubleshooting Workflow:

    • Rigorous Degassing: This is the most critical step to prevent oxygen-mediated homocoupling.

      • Recommendation: You must thoroughly degas your reaction solvent and the entire reaction mixture before heating. Two effective methods are:

        • Inert Gas Sparging: Bubble argon or nitrogen through the solvent for 20-30 minutes.[10]

        • Freeze-Pump-Thaw: For complete oxygen removal, perform three to five freeze-pump-thaw cycles.[10]

    • Optimize Catalyst Choice: Pd(II) salts can directly react with the boronic acid at the beginning of the reaction to generate the homocoupled product.[10]

      • Recommendation: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can mitigate this initial homocoupling pathway.[6]

    • Control Stoichiometry: Using a slight excess of the boronic acid is common, but a large excess can favor homocoupling.

      • Recommendation: Start with 1.1-1.2 equivalents of the boronic acid and adjust as needed based on reaction monitoring.

Q4: The reaction works, but the yield is consistently low, and purification is difficult. What should I investigate?

A4: Low, reproducible yields often point to a competing decomposition pathway or issues with substrate stability under the reaction conditions.

  • Causality: A primary cause of low yield is the decomposition of the boronic acid via protodeboronation, a reaction where the C-B bond is cleaved by a proton source.[7] This is especially problematic for electron-rich or certain heteroaryl boronic acids.[3] Additionally, some protecting groups on the indazole may not be stable to the basic conditions.

  • Troubleshooting Workflow:

    • Stabilize the Boronic Acid: To prevent protodeboronation, you can use a more stable boron-based nucleophile.

      • Recommendation: Switch from the boronic acid to its corresponding boronate ester, such as a pinacol ester (Bpin) or neopentyl glycol ester.[6] These are generally more robust and can be used under anhydrous conditions to further minimize decomposition.[7]

    • Check Substrate Stability: If your bromo-indazole is N-acylated (e.g., N-acetyl), it may be susceptible to deacylation under the basic reaction conditions.[3]

      • Recommendation: The isolation of the deacylated product confirms this pathway.[3] Consider switching to a more stable N-alkyl protecting group (e.g., N-ethyl) or using a milder base like KF.[3][11]

    • Address Solubility Issues: Poor solubility of the bromo-indazole can lead to slow, incomplete reactions.[9]

      • Recommendation: Screen different solvents. While DME and dioxane/water are common, solvents like DMF or toluene may offer better solubility for highly nonpolar substrates.[2][9]

Part 2: Frequently Asked Questions (FAQs)

This section provides answers to general questions regarding reaction optimization and component selection.

Q1: How do I select the best palladium catalyst and ligand for my bromo-indazole substrate?

A1: The choice of catalyst and ligand is arguably the most important parameter for a successful Suzuki coupling. The ideal system facilitates a rate of oxidative addition that is much faster than any competing side reactions.

  • For General Use: [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride, commonly known as Pd(dppf)Cl₂ , is an excellent starting point. It is an air-stable, commercially available precatalyst that has demonstrated high yields and short reaction times for a variety of N-substituted 5-bromo-indazoles.[3][4][12]

  • For Challenging Substrates: If you are working with an electronically rich or sterically demanding bromo-indazole, oxidative addition can be slow. In these cases, more specialized ligands are required. Bulky, electron-rich phosphine ligands such as SPhos, XPhos, or PCy₃ accelerate oxidative addition and are the go-to choice for difficult couplings.[2][3] These are typically used with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[6]

  • Less Effective Options: While widely used in other contexts, catalysts like Pd(PPh₃)₄ and Pd(PPh₃)₂Cl₂ have been shown to be less effective than Pd(dppf)Cl₂ for some bromo-indazole couplings, resulting in longer reaction times and lower yields.[3]

Q2: What is the role of the base, and how do I choose the right one?

A2: The base plays a crucial role in the catalytic cycle. Its primary function is to activate the boronic acid by forming a more nucleophilic "ate" complex, which is necessary for the transmetalation step.[11]

  • Common Inorganic Bases:

    • Potassium Carbonate (K₂CO₃): A widely used, effective, and economical choice for many bromo-indazole couplings, typically in a mixed solvent system like DME or dioxane/water.[3][5]

    • Cesium Carbonate (Cs₂CO₃): A stronger and more soluble base that can sometimes increase reaction rates, often used in solvents like 1,4-dioxane.[4]

    • Potassium Phosphate (K₃PO₄): A non-nucleophilic base that is effective in both aqueous and anhydrous conditions and can be beneficial in preventing side reactions like debromination.[2]

  • For Base-Sensitive Substrates: If your bromo-indazole contains a base-labile functional group, such as an ester or an N-acyl group, a milder base is required to prevent hydrolysis or deprotection.[3]

    • Potassium Fluoride (KF) is an excellent choice in these situations as it can activate the boronic acid without promoting cleavage of sensitive groups.[9][11]

Q3: Which solvent system is optimal for the Suzuki coupling of bromo-indazoles?

A3: The optimal solvent must dissolve the substrates and catalyst while being compatible with the chosen base. Mixed solvent systems are very common.

  • Aqueous Systems:

    • 1,4-Dioxane / Water or Dimethoxyethane (DME) / Water: These are the most frequently reported and successful solvent systems.[3][4][5] The organic solvent solubilizes the bromo-indazole and catalyst, while the water is essential for dissolving the inorganic base (e.g., K₂CO₃, Cs₂CO₃).

  • Anhydrous Systems:

    • Toluene, DMF, or anhydrous Dioxane: These can be advantageous when trying to suppress water-mediated side reactions like protodeboronation or debromination.[7][9] However, they require the use of a base that has some solubility in the organic solvent (e.g., K₃PO₄) or a specialized soluble base like potassium trimethylsilanolate (TMSOK).[7]

Q4: What are the best practices for setting up the reaction to ensure reproducibility?

A4: Reproducibility in palladium-catalyzed reactions hinges on the rigorous exclusion of oxygen and the purity of your reagents.

  • Combine Solids: In a clean, dry reaction flask equipped with a stir bar, combine the bromo-indazole, the boronic acid (or boronate ester), the base, and the palladium catalyst/ligand.

  • Seal and Purge: Seal the flask with a septum. Evacuate the flask under vacuum and backfill with an inert gas (argon or high-purity nitrogen). Repeat this cycle at least three times to ensure an inert atmosphere.

  • Add Degassed Solvents: Add your previously degassed solvent(s) via syringe or cannula.

  • Heat and Monitor: Heat the reaction to the target temperature with vigorous stirring. Monitor the reaction progress by TLC or LC-MS until the bromo-indazole starting material has been consumed.

Part 3: Protocols and Data

Table 1: Recommended Reaction Conditions for Suzuki Coupling of Bromo-indazoles
Substrate ExampleCatalyst (mol%)Base (eq.)SolventTemp (°C)Time (h)Yield (%)Reference
5-Bromo-1-ethyl-1H-indazolePd(dppf)Cl₂ (5%)K₂CO₃ (3 eq.)DME802~95%[3][12]
5-Bromo-1-Boc-1H-indazolePd(dppf)Cl₂ (5%)K₂CO₃ (3 eq.)DME802~92%[3]
N-(7-bromo-1H-indazol-4-yl)-4-methylbenzenesulfonamidePd(dppf)Cl₂ (10%)Cs₂CO₃ (2 eq.)Dioxane/H₂O1002~90%[13][14]
N-(3-bromophenyl)-1-butyl-1H-indazole-3-carboxamidePd(dppf)Cl₂·DCM (5%)K₂CO₃ (3 eq.)Dioxane/H₂O1008-12~85-95%[5]
Protocol 1: General Procedure for a Suzuki-Miyaura Coupling of a Bromo-indazole

This is a representative protocol based on commonly successful conditions. Optimization may be required.

  • Preparation: To an oven-dried reaction vial equipped with a magnetic stir bar, add the bromo-indazole (1.0 eq.), the arylboronic acid (1.2 eq.), potassium carbonate (3.0 eq.), and Pd(dppf)Cl₂ (0.05 eq.).

  • Inert Atmosphere: Seal the vial with a cap containing a PTFE septum. Evacuate the vial and backfill with argon. Repeat this process three times.

  • Solvent Addition: Add degassed dimethoxyethane (DME) to achieve a substrate concentration of approximately 0.1 M.

  • Reaction: Place the vial in a preheated heating block at 80 °C and stir vigorously for 2-4 hours.

  • Monitoring: Monitor the consumption of the bromo-indazole starting material by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter it through a pad of Celite® to remove the palladium catalyst and inorganic salts.[5] Wash the pad with additional ethyl acetate.

  • Extraction: Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to afford the desired product.

Part 4: Mechanistic Insights

Understanding the catalytic cycle is key to rational troubleshooting. The Suzuki-Miyaura coupling proceeds through three fundamental steps involving a palladium catalyst.

Suzuki_Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition R¹-Pd(II)L₂(X) (Organopalladium Complex) pd0->oxidative_addition oa_label Oxidative Addition transmetalation R¹-Pd(II)L₂(R²) (Di-organopalladium) oxidative_addition->transmetalation tm_label Transmetalation transmetalation->pd0 reductive_elimination R¹-R² (Coupled Product) re_label Reductive Elimination re_product_label R¹-R² transmetalation->re_product_label reactant1 R¹-X (Bromo-indazole) reactant1->oxidative_addition reactant2 R²-B(OR)₂ + Base reactant2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Purification of 3-Phenyl-1H-indazol-5-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 3-Phenyl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance and troubleshooting strategies for the successful column chromatography purification of this compound. Our approach is rooted in scientific principles and extensive laboratory experience to ensure you achieve the highest purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the key physicochemical properties of this compound that influence its purification by column chromatography?

A1: this compound is a solid with a molecular weight of 209.25 g/mol .[1] Its structure contains a basic amino group and an aromatic indazole core, making it susceptible to interactions with the stationary phase. The presence of the amino group can lead to peak tailing on standard silica gel due to its interaction with acidic silanol groups.[2] Understanding these properties is crucial for selecting the appropriate stationary and mobile phases.

Q2: What is the recommended stationary phase for the purification of this compound?

A2: For most applications, standard silica gel (60 Å, 200-400 mesh) is a suitable stationary phase. However, due to the basic nature of the amino group, peak tailing can be a significant issue. In such cases, using amine-functionalized silica or deactivating the standard silica gel by adding a small percentage of a basic modifier like triethylamine (0.1-1%) to the mobile phase is highly recommended to improve peak shape and separation.[3]

Q3: How do I choose an appropriate mobile phase (eluent) for the purification?

A3: A common and effective eluent system for compounds of similar polarity is a mixture of a non-polar solvent like hexanes and a more polar solvent like ethyl acetate.[4][5] The optimal ratio should be determined by thin-layer chromatography (TLC) beforehand. Aim for an Rf value of 0.2-0.3 for the desired compound to ensure good separation on the column. A gradient elution, starting with a lower polarity (higher hexane content) and gradually increasing the polarity (higher ethyl acetate content), is often effective for separating the target compound from impurities.

Q4: What are the common impurities I might encounter, and how can I separate them?

A4: Impurities in the synthesis of this compound can include unreacted starting materials, byproducts from side reactions, or isomers. For instance, incomplete cyclization or side reactions involving the amino group could be sources of impurities. Separation of these impurities is typically achieved by optimizing the solvent system in your column chromatography. Closely related isomers may require a shallow gradient and careful fraction collection to achieve baseline separation.

Troubleshooting Guide

This section addresses common problems encountered during the column chromatography purification of this compound.

Problem Potential Cause(s) Troubleshooting Steps & Solutions
Poor Separation/Overlapping Peaks - Inappropriate solvent system.- Column overloading.- Column channeling.- Optimize Solvent System: Perform thorough TLC analysis with various solvent mixtures to find the optimal eluent for separation. Aim for a ΔRf > 0.2 between your compound and impurities.- Reduce Sample Load: Ensure the amount of crude material is not more than 1-5% of the silica gel weight.- Proper Column Packing: Ensure the silica gel is packed uniformly without any air gaps or cracks.
Peak Tailing - Interaction of the basic amino group with acidic silanol groups on the silica surface.- Use a Basic Modifier: Add 0.1-1% triethylamine or ammonia to your eluent system to neutralize the acidic sites on the silica gel.[3]- Use Amine-Functionalized Silica: This specialized stationary phase is designed to minimize interactions with basic compounds.
Compound Stuck on the Column - The compound is too polar for the chosen eluent system.- The compound may have degraded on the silica gel.- Increase Eluent Polarity: Gradually increase the percentage of the more polar solvent (e.g., ethyl acetate or add a small amount of methanol).- Assess Compound Stability: Run a quick stability test by spotting the compound on a TLC plate with a spot of silica gel and letting it sit for a few hours before eluting to check for degradation.
No Compound Eluting - Incorrect solvent mixture (too non-polar).- Compound eluted in the void volume (ran through the column very quickly).- Verify Solvent Composition: Double-check the preparation of your mobile phase.- Check Early Fractions: Concentrate the initial fractions collected to see if the compound eluted faster than expected.
Cracks or Channels in the Silica Bed - Improper packing of the column.- Running the column dry.- Repack the Column: If significant channeling occurs, it is best to repack the column.- Maintain Solvent Level: Always ensure the solvent level is above the silica bed to prevent it from drying out.

Experimental Protocols

Thin-Layer Chromatography (TLC) for Method Development

Objective: To determine the optimal solvent system for column chromatography.

Materials:

  • TLC plates (silica gel 60 F254)

  • Developing chamber

  • Crude this compound sample

  • Hexanes

  • Ethyl acetate

  • Triethylamine (optional)

  • UV lamp (254 nm)

Procedure:

  • Prepare a dilute solution of your crude sample in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • Spot the solution onto the baseline of a TLC plate.

  • Prepare several developing jars with different ratios of hexanes:ethyl acetate (e.g., 9:1, 8:2, 7:3, 1:1). If peak streaking is observed, add 0.5% triethylamine to the solvent mixtures.

  • Place the TLC plates in the developing chambers and allow the solvent front to travel up the plate.

  • Remove the plates, mark the solvent front, and allow them to dry.

  • Visualize the spots under a UV lamp.

  • Calculate the Rf value for your target compound and impurities. The ideal solvent system will give an Rf of 0.2-0.3 for this compound and good separation from other spots.

Column Chromatography Protocol

Objective: To purify crude this compound.

Materials:

  • Glass chromatography column

  • Silica gel (60 Å, 200-400 mesh)

  • Sand

  • Cotton or glass wool

  • Crude this compound

  • Optimized eluent system (from TLC)

  • Collection tubes/flasks

Procedure:

  • Column Preparation:

    • Secure the column vertically. Place a small plug of cotton or glass wool at the bottom.

    • Add a small layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing. Avoid air bubbles.

    • Add a layer of sand on top of the silica bed to prevent disturbance during solvent addition.

    • Wash the column with the initial eluent until the silica bed is stable.

  • Sample Loading:

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane).

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude material onto a small amount of silica gel, evaporating the solvent, and carefully adding the dry powder to the top of the column.

  • Elution:

    • Carefully add the eluent to the top of the column.

    • Begin collecting fractions.

    • If using a gradient elution, gradually increase the polarity of the mobile phase according to your method development.

  • Fraction Analysis:

    • Monitor the elution by spotting fractions onto a TLC plate and visualizing under UV light.

    • Combine the fractions containing the pure product.

  • Solvent Removal:

    • Evaporate the solvent from the combined pure fractions using a rotary evaporator to obtain the purified this compound.

Visualized Workflow

Caption: Workflow for the purification of this compound.

References

identifying and minimizing impurities in 3-Phenyl-1H-indazol-5-amine synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 3-Phenyl-1H-indazol-5-amine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a focus on identifying and minimizing impurities. The information provided herein is based on established principles of organic chemistry and field-proven insights to ensure scientific integrity and practical utility.

Introduction to the Synthesis

The synthesis of this compound is a multi-step process that often culminates in a palladium-catalyzed cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. A common and efficient route involves the Suzuki-Miyaura coupling of a halogenated indazole precursor, such as 5-bromo-1H-indazol-3-amine, with a phenylboronic acid derivative. While this method is robust, it is not without its challenges, primarily the formation of process-related impurities that can complicate purification and compromise the quality of the final product. This guide will address these potential issues in a comprehensive question-and-answer format.

Troubleshooting Guide: Common Issues and Solutions

This section is dedicated to addressing specific problems that may arise during the synthesis of this compound, particularly in the context of a Suzuki-Miyaura cross-coupling reaction.

dot

Caption: A general workflow for troubleshooting common issues in the synthesis.

Q1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material, 5-bromo-1H-indazol-3-amine. What are the likely causes and how can I address them?

A1: Low or no conversion in a Suzuki-Miyaura coupling is a frequent issue that can often be traced back to a few key factors:

  • Catalyst Inactivity: The palladium catalyst is the heart of the reaction. If it has been improperly stored or handled, it may have oxidized and lost its activity.[1] For instance, Pd(PPh₃)₄ is sensitive to air and should be handled under an inert atmosphere.[1]

  • Ineffective Base: The base is crucial for the transmetalation step. Its effectiveness depends on its strength, solubility, and the absence of water (unless an aqueous system is intended).[1]

    • Solution: Ensure the base is finely powdered and anhydrous. Common bases for this type of coupling include K₂CO₃, Cs₂CO₃, and K₃PO₄.[1] The addition of a co-solvent like water can sometimes improve the solubility and effectiveness of the base.[1]

  • Poor Reagent Quality: The purity of your starting materials, particularly the phenylboronic acid, is critical. Boronic acids can degrade over time, leading to the formation of boroxines (anhydrides of boronic acids) which are less reactive.[2]

    • Solution: Use freshly purchased or properly stored phenylboronic acid. You can check the purity by NMR. If degradation is suspected, consider using the corresponding pinacol ester, which is generally more stable.[3]

  • Sub-optimal Reaction Conditions: The temperature and solvent system play a significant role. If the temperature is too low, the reaction may be too sluggish.[1] The solvent must be able to dissolve the reactants to a reasonable extent.

    • Solution: If the reaction is not proceeding at a lower temperature (e.g., 80 °C), a gradual increase to 100-120 °C may be necessary.[1] Common solvent systems include dioxane/water, THF/water, or DMF/water.[1]

Q2: I am observing significant side products in my reaction mixture. What are the most common impurities and how can I minimize their formation?

A2: The formation of side products is a common challenge in Suzuki-Miyaura couplings. The most prevalent impurities are typically:

  • Homocoupling of Phenylboronic Acid (Biphenyl): This occurs when two molecules of phenylboronic acid couple with each other. This side reaction is often promoted by the presence of oxygen.[2][4]

    • Minimization Strategy: Rigorous degassing of the reaction mixture before the addition of the palladium catalyst is crucial.[1] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (argon or nitrogen) through the solvent.

  • Dehalogenation of 5-bromo-1H-indazol-3-amine: In this side reaction, the bromine atom on the starting material is replaced by a hydrogen atom, leading to the formation of 1H-indazol-3-amine. This can be caused by hydride sources in the reaction mixture.[2]

    • Minimization Strategy: Use high-purity, anhydrous solvents. The choice of phosphine ligand can also influence the extent of dehalogenation.[1]

  • Protodeboronation of Phenylboronic Acid: The carbon-boron bond can be cleaved by acidic protons, replacing the boronic acid group with a hydrogen atom to form benzene.

    • Minimization Strategy: Use a slight excess (1.1-1.5 equivalents) of the boronic acid to compensate for any degradation.[1] Ensure the reaction is not overly acidic.

dot

Caption: Common impurity formation pathways in the Suzuki-Miyaura coupling.

Q3: My final product is discolored (e.g., dark brown or black). What is the cause and how can I obtain a cleaner product?

A3: Discoloration of the final product is often due to the presence of residual palladium.[2] During the reaction, the palladium catalyst can sometimes precipitate as palladium black, which is finely divided palladium metal.[2] This can be difficult to remove by standard filtration.

  • Solution:

    • Charcoal Treatment: After the reaction is complete and the product has been extracted into an organic solvent, treatment with activated charcoal can effectively adsorb the residual palladium. Stir the solution with a small amount of activated charcoal for a short period, then filter through a pad of celite to remove the charcoal.

    • Specialized Scavengers: For pharmaceutical applications where very low levels of palladium are required, specialized palladium scavengers can be used. These are typically silica- or polymer-based materials functionalized with groups that chelate palladium, such as thiols or thioureas.[5]

Frequently Asked Questions (FAQs)

Q4: How can I identify the impurities in my reaction mixture?

A4: A combination of chromatographic and spectroscopic techniques is typically used for impurity profiling:

  • Thin-Layer Chromatography (TLC): A quick and easy way to visualize the different components in your reaction mixture. By running the crude reaction mixture alongside the starting materials, you can get a preliminary idea of the number of impurities formed.

  • High-Performance Liquid Chromatography (HPLC): Provides a more quantitative assessment of the purity of your product and can be used to track the progress of the reaction.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This powerful technique combines the separation capabilities of HPLC with the identification power of mass spectrometry, allowing you to determine the molecular weights of the impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for elucidating the structures of the impurities, especially when they can be isolated by preparative chromatography.

Q5: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?

A5: Regulatory agencies such as the FDA and EMA have strict limits on the amount of residual metals in APIs. For palladium, the limit is typically in the range of parts per million (ppm). The International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) Q3D guideline for elemental impurities provides specific limits for various elements, including palladium. It is essential to consult the latest regulatory guidelines for the specific limits applicable to your product and its intended use.

Q6: What analytical techniques are used to quantify residual palladium?

A6: Due to the low detection limits required, specialized analytical techniques are necessary to quantify residual palladium:

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): This is the most common and sensitive method for quantifying trace metals in pharmaceutical samples.[6][7]

  • Atomic Absorption Spectroscopy (AAS): Another established technique for metal analysis.

  • X-Ray Fluorescence (XRF): A non-destructive technique that can also be used for quantifying elemental impurities.[8]

  • Colorimetric and Fluorimetric Methods: These are emerging techniques that can provide a faster and more cost-effective way to screen for palladium during process development.[5][9]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • To a reaction vessel, add 5-bromo-1H-indazol-3-amine (1.0 eq.), phenylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).

  • Place the vessel under an inert atmosphere (argon or nitrogen).

  • Add a degassed solvent system (e.g., 1,4-dioxane/water, 4:1).

  • To this mixture, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.) and the phosphine ligand if required.

  • Heat the reaction mixture to the desired temperature (e.g., 90-100 °C) and stir until the reaction is complete (monitor by TLC or HPLC).

  • Cool the reaction mixture to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Protocol 2: Palladium Removal with Activated Charcoal
  • Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate or methanol).

  • Add a small amount of activated charcoal (approximately 5-10% by weight of the crude product).

  • Stir the mixture at room temperature for 30-60 minutes.

  • Prepare a short pad of celite in a sintered glass funnel.

  • Filter the mixture through the celite pad, washing with the same solvent.

  • Concentrate the filtrate under reduced pressure to obtain the decolorized product.

Data Presentation

Impurity Potential Source Identification Method Minimization Strategy
BiphenylHomocoupling of phenylboronic acidLC-MS, GC-MS, NMRRigorous degassing of reaction mixture
1H-indazol-3-amineDehalogenation of starting materialLC-MS, NMRUse of high-purity solvents
BenzeneProtodeboronation of phenylboronic acidGC-MSUse of a slight excess of boronic acid
Palladium ResiduesCatalyst carryoverICP-MS, AAS, XRFCharcoal treatment, use of scavengers

References

Technical Support Center: Enhancing the Oral Bioavailability of Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions and foundational knowledge for overcoming the common yet significant challenge of poor oral bioavailability in indazole derivatives. Indazole-containing compounds are a cornerstone in medicinal chemistry, with numerous derivatives showing promise in various therapeutic areas, including oncology and anti-inflammatory applications.[1][2][3][4][5][6] However, their progression from promising leads to effective oral therapeutics is often hampered by suboptimal pharmacokinetic profiles, primarily low oral bioavailability.[1]

This resource is structured to address specific experimental issues through a troubleshooting guide and a frequently asked questions (FAQ) section. The guidance provided herein is based on established scientific principles and field-proven strategies to empower you to rationally design and execute experiments that enhance the oral delivery of your indazole derivatives.

Troubleshooting Guide: A Problem-Oriented Approach

This section is formatted to address specific issues you might be encountering in your experimental workflow. Each question is followed by a detailed explanation of potential causes and a step-by-step guide to resolving the issue.

Question 1: My indazole derivative shows excellent in vitro activity but fails to demonstrate efficacy in vivo due to low plasma exposure after oral dosing. Where do I start my investigation?

Answer:

This is a classic and frequent challenge in drug discovery. The discrepancy between in vitro potency and in vivo efficacy often points directly to poor oral bioavailability. The underlying causes can be multifaceted, stemming from the compound's physicochemical properties and its interaction with the gastrointestinal (GI) environment.[7] A systematic investigation is crucial.

Initial Diagnostic Workflow:

dot graph TD{ A[Start: Low In Vivo Exposure] --> B{Assess Physicochemical Properties}; B --> C{Solubility}; B --> D{Permeability}; C --> E{Low Solubility}; D --> F{Low Permeability}; E --> G[Formulation Strategies]; F --> H[Prodrug/Structural Modification]; G --> I[Particle Size Reduction]; G --> J[Amorphous Solid Dispersions]; G --> K[Lipid-Based Formulations]; H --> L[Ester/Amide Prodrugs]; H --> M[Bioisosteric Replacement]; A --> N{Evaluate First-Pass Metabolism}; N --> O{High Metabolism}; O --> P[Structural Modification to Block Metabolic Sites]; } caption="Initial diagnostic workflow for low in vivo exposure."

Step-by-Step Troubleshooting Protocol:

  • Characterize Fundamental Physicochemical Properties:

    • Aqueous Solubility: Determine the kinetic and thermodynamic solubility of your compound in physiologically relevant media (e.g., simulated gastric fluid (SGF), simulated intestinal fluid (SIF)). Many indazole derivatives, due to their aromatic and often rigid structures, exhibit poor aqueous solubility.[7]

    • Permeability: Utilize an in vitro model such as the Caco-2 permeability assay. This will help you understand if the compound can efficiently cross the intestinal epithelium.[7] Compounds with low permeability are categorized as BCS Class III or IV.

    • Lipophilicity (LogP/LogD): Measure the LogP or LogD at physiological pH. While a certain level of lipophilicity is required for membrane traversal, excessively high lipophilicity (LogP > 5) can lead to poor solubility and entrapment in lipid bilayers.[8]

  • Investigate Potential Liabilities:

    • First-Pass Metabolism: Conduct an in vitro metabolic stability assay using liver microsomes or hepatocytes. This will indicate if your compound is rapidly metabolized by enzymes in the gut wall or liver before it can reach systemic circulation.[7]

    • Efflux Transporters: Assess if your compound is a substrate for efflux transporters like P-glycoprotein (P-gp), which can actively pump the drug back into the GI lumen, limiting its absorption.[7]

Based on your findings, you can then proceed to the targeted strategies outlined in the subsequent sections of this guide.

Question 2: My solubility assays confirm that my lead indazole derivative is a "brick dust" compound (BCS Class II). What are the most effective formulation strategies to improve its dissolution?

Answer:

For BCS Class II compounds (low solubility, high permeability), the primary goal is to enhance the dissolution rate and extent of the drug in the GI tract.[9] Several formulation strategies can be employed, ranging from simple to more complex approaches.

Comparison of Formulation Strategies for BCS Class II Indazole Derivatives:

StrategyPrincipleAdvantagesDisadvantages
Particle Size Reduction (Micronization/Nanonization) Increases the surface area-to-volume ratio, enhancing dissolution rate according to the Noyes-Whitney equation.[9][10]Relatively simple, well-established technology.[10]May not be sufficient for extremely insoluble compounds. Potential for particle aggregation.[10]
Amorphous Solid Dispersions (ASDs) The drug is dispersed in a polymer matrix in an amorphous state, which has higher kinetic solubility than the crystalline form.[11][12]Significant solubility enhancement. Can be tailored with different polymers.[11]Physically unstable and can recrystallize over time. Requires careful polymer selection and process control.[12]
Lipid-Based Formulations (e.g., SMEDDS) The drug is dissolved in a mixture of oils, surfactants, and co-solvents, which forms a fine emulsion or microemulsion upon contact with GI fluids.[9][13]Can significantly improve solubility and absorption, particularly for lipophilic compounds. May also reduce first-pass metabolism.[13]Can be complex to formulate and manufacture. Potential for GI side effects with high surfactant concentrations.
Inclusion Complexes with Cyclodextrins The hydrophobic indazole molecule is encapsulated within the lipophilic cavity of a cyclodextrin, forming a soluble complex.[9][13]Effective for specific molecular geometries. Can improve stability.[9]Limited by the stoichiometry of the complex and the amount of cyclodextrin that can be safely administered.[9]

Experimental Workflow for Formulation Screening:

dot graph G { rankdir=TB; node [shape=box, style=rounded]; A [label="Start: BCS Class II Indazole"]; B [label="Particle Size Reduction\n(Micronization/Nanosuspension)"]; C [label="Amorphous Solid Dispersion\n(Spray Drying/Hot Melt Extrusion)"]; D [label="Lipid-Based Formulation\n(SMEDDS Screening)"]; E [label="In Vitro Dissolution Testing"]; F [label="Select Lead Formulations"]; G [label="In Vivo PK Study in Animal Model"]; H [label="Optimized Formulation"];

} caption="Workflow for formulation screening of a BCS Class II compound."

Detailed Protocol: Preparation of an Amorphous Solid Dispersion by Spray Drying

  • Polymer Selection: Screen various polymers (e.g., PVP K30, HPMC-AS, Soluplus®) for their ability to form a stable amorphous dispersion with your indazole derivative.

  • Solvent System: Identify a common solvent system that can dissolve both the drug and the chosen polymer.

  • Spray Drying:

    • Prepare a solution of the drug and polymer at a specific ratio (e.g., 1:1, 1:3, 1:5 by weight).

    • Optimize spray drying parameters (inlet temperature, feed rate, atomization pressure) to obtain a fine, dry powder.

  • Characterization:

    • Use Powder X-Ray Diffraction (PXRD) to confirm the amorphous nature of the drug in the dispersion.

    • Conduct Differential Scanning Calorimetry (DSC) to determine the glass transition temperature (Tg) and assess physical stability.

  • Dissolution Testing: Perform in vitro dissolution studies in SGF and SIF to compare the dissolution profile of the ASD to the crystalline drug.

Question 3: My indazole derivative has good solubility but still exhibits low bioavailability (BCS Class III/IV). What chemical modification strategies should I consider?

Answer:

For compounds with adequate solubility but poor permeability, the focus shifts from formulation to chemical modification. The goal is to transiently alter the molecule's properties to favor absorption, after which the active parent drug is regenerated.

Key Strategies for Improving Permeability:

  • The Prodrug Approach: This is a highly effective strategy where a bioreversible moiety is attached to the parent drug to improve its physicochemical properties.[14] For indazoles, which possess a reactive N-H group, N-acylation or N-alkoxycarbonyl derivatives can be synthesized.

    • Example: An N-acyloxymethyl group was used to create a prodrug of an anti-HIV indazole derivative, resulting in a 300-fold increase in water solubility and enhanced activity.[14] While this example improved solubility, the same principle of masking polar groups can be applied to enhance permeability by increasing lipophilicity.[10]

Prodrug Design and Evaluation Workflow:

dot graph TD { A[Start: Low Permeability Indazole] --> B{Identify Prodrug Moiety}; B --> C[Ester, Amide, or Carbonate Linker]; C --> D{Synthesize Prodrug}; D --> E{Confirm Structure (NMR, MS)}; E --> F{Evaluate Physicochemical Properties}; F --> G[LogD, Permeability (Caco-2)]; G --> H{Assess Chemical & Enzymatic Stability}; H --> I[Stability in Buffers, Plasma, SIF]; I --> J{Conduct In Vivo PK Study}; J --> K[Compare Prodrug vs. Parent Drug Bioavailability]; } caption="Workflow for the design and evaluation of a prodrug."

  • Bioisosteric Replacement: This involves substituting a part of the molecule with another group that has similar physical or chemical properties to enhance the drug's pharmacokinetic profile.[1] For instance, replacing a polar functional group that hinders membrane permeation with a less polar bioisostere could improve absorption.

Considerations for Chemical Modification:

  • Synthetic Feasibility: The chosen modification should be synthetically accessible.[6][15]

  • Metabolic Cleavage: The prodrug must be efficiently cleaved back to the active parent drug in vivo.

  • Toxicity: The promoiety released after cleavage should be non-toxic.

Frequently Asked Questions (FAQs)

Q1: What is the Biopharmaceutics Classification System (BCS) and why is it important for my indazole derivative?

A1: The BCS is a scientific framework that classifies drug substances based on their aqueous solubility and intestinal permeability.[9] It is a critical tool for predicting a drug's in vivo performance and for guiding formulation and development strategies.

  • Class I: High Solubility, High Permeability

  • Class II: Low Solubility, High Permeability

  • Class III: High Solubility, Low Permeability

  • Class IV: Low Solubility, Low Permeability

Knowing the BCS class of your indazole derivative is the first step in diagnosing the cause of poor oral bioavailability and selecting the most appropriate enhancement strategy.[7]

Q2: Can nanotechnology-based drug delivery systems be applied to indazole derivatives?

A2: Absolutely. Nanotechnology offers powerful tools for enhancing the bioavailability of poorly soluble drugs.[16][17]

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants and polymers.[10] Reducing the particle size to the nanometer range dramatically increases the surface area, leading to a faster dissolution rate.[18] This approach was successfully used to enhance the oral bioavailability of a pyrazoloquinolinone derivative, a related heterocyclic system.[18]

  • Nanocarriers: Systems like liposomes, solid lipid nanoparticles (SLNs), and polymeric nanoparticles can encapsulate the drug, protecting it from the harsh GI environment and facilitating its transport across the intestinal mucosa.[17][19][20]

Q3: How do I choose between different formulation strategies? For example, when is a lipid-based system preferred over an amorphous solid dispersion?

A3: The choice depends on the specific properties of your indazole derivative.

  • Lipid-based formulations are generally most effective for highly lipophilic compounds (high LogP) that have good solubility in oils and lipids.[12][13] They can also be beneficial if the compound is a substrate for efflux transporters or undergoes significant first-pass metabolism.

  • Amorphous solid dispersions are often a good choice for compounds that are "brick dust" (poorly soluble in both aqueous and lipid media) but can form a stable amorphous phase with a suitable polymer.[12] A thorough pre-formulation assessment, including solubility screening in various solvents, oils, and polymers, is essential to make an informed decision.

Q4: My synthesis of a specific indazole derivative is giving a low yield. What are some common troubleshooting steps?

A4: Low yields in heterocyclic synthesis can arise from several factors.[21]

  • Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentration are critical. Systematically vary these parameters to find the optimal conditions.[21]

  • Reagent and Solvent Purity: Ensure all starting materials are pure and solvents are anhydrous if the reaction is moisture-sensitive.[21]

  • Atmosphere Control: Many cyclization reactions are sensitive to oxygen or moisture. Use an inert atmosphere (nitrogen or argon) if necessary.[21]

  • Catalyst Activity: If using a metal catalyst, ensure it is active and not poisoned by impurities.[2]

  • Side Reactions: Analyze your crude reaction mixture by LC-MS to identify major byproducts. Understanding the side reactions can provide clues on how to modify the reaction conditions to favor the desired product.

This guide provides a foundational framework for addressing the oral bioavailability challenges of indazole derivatives. By systematically diagnosing the root cause of poor bioavailability and applying the appropriate formulation or chemical modification strategies, you can significantly improve the chances of advancing your promising compounds through the drug development pipeline.

References

Validation & Comparative

A Comparative Guide to the Efficacy of 3-Phenyl-1H-indazol-5-amine Derivatives and Imatinib in CML Cells

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals navigating the landscape of Chronic Myeloid Leukemia (CML) therapeutics, this guide offers an in-depth comparison between the first-generation tyrosine kinase inhibitor (TKI), imatinib, and emerging 3-phenyl-1H-indazol-5-amine derivatives. This document synthesizes experimental data to provide a clear perspective on their respective efficacies against CML cells, grounded in scientific integrity and practical insights.

Introduction: The Challenge of Targeting BCR-ABL in CML

Chronic Myeloid Leukemia is a myeloproliferative neoplasm characterized by the Philadelphia chromosome, a genetic translocation that results in the formation of the BCR-ABL1 fusion gene.[1][2] This oncogene encodes the BCR-ABL oncoprotein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and is the central therapeutic target in CML.[2][3][4][5] Imatinib, the first clinically successful TKI, revolutionized CML treatment by targeting the ATP-binding site of the BCR-ABL kinase domain.[3][6][7] However, the emergence of drug resistance, often due to point mutations in the kinase domain, necessitates the development of novel inhibitors.[4][8] This guide focuses on a promising class of such inhibitors: this compound derivatives.

Mechanism of Action: A Tale of Two Inhibitors

Imatinib: The Prototypical ATP-Competitive Inhibitor

Imatinib functions as a competitive inhibitor at the ATP-binding site of the BCR-ABL kinase domain.[3][4] By occupying this site, imatinib prevents the transfer of a phosphate group from ATP to tyrosine residues on various substrates.[3][6] This action blocks downstream signaling pathways responsible for cell proliferation and survival, ultimately inducing apoptosis in BCR-ABL-positive cells.[5][6]

This compound Derivatives: Building on a Proven Scaffold

Derivatives of 3-amino-1H-indazole have been identified as potent inhibitors of BCR-ABL.[9][10][11] These compounds also act as ATP-competitive inhibitors, with the 1H-indazole-3-amine structure serving as an effective "hinge-binding" fragment.[11] The strategic design of these derivatives often aims to enhance potency against both wild-type and imatinib-resistant BCR-ABL mutants, such as the challenging T315I "gatekeeper" mutation.[1][9][10]

Visualizing the Inhibition of BCR-ABL Signaling

The following diagram illustrates the BCR-ABL signaling pathway and the points of inhibition for both imatinib and the indazole derivatives.

BCR_ABL_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR_ABL BCR-ABL (Constitutively Active Kinase) ADP ADP BCR_ABL->ADP pSubstrate Phosphorylated Substrate BCR_ABL->pSubstrate Phosphorylation ATP ATP ATP->BCR_ABL Substrate Substrate Protein Substrate->BCR_ABL Downstream Downstream Signaling (e.g., STAT5, CRKL) pSubstrate->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation Apoptosis Apoptosis Inhibition Downstream->Apoptosis Inhibition_Workflow cluster_binding Competitive Binding at ATP Site BCR_ABL BCR-ABL Kinase Domain Block Inhibition BCR_ABL->Block ATP ATP ATP->BCR_ABL Inhibitor Imatinib or This compound Derivative Inhibitor->BCR_ABL No_Phospho No Substrate Phosphorylation Block->No_Phospho MTT_Assay_Workflow start Start seed_cells Seed CML Cells (e.g., K562) in 96-well plate start->seed_cells add_compounds Add Serial Dilutions of Test Compounds seed_cells->add_compounds incubate Incubate for 72 hours (37°C, 5% CO2) add_compounds->incubate add_mtt Add MTT Reagent (5 mg/mL) incubate->add_mtt incubate_mtt Incubate for 4 hours add_mtt->incubate_mtt solubilize Add Solubilization Solution (e.g., DMSO) incubate_mtt->solubilize read_plate Read Absorbance at 570 nm solubilize->read_plate analyze Calculate IC50 Values read_plate->analyze end End analyze->end

References

Comparative Toxicity Analysis: 3-Phenyl-1H-indazol-5-amine vs. Dasatinib

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Preclinical Drug Development Professionals

Introduction

In the landscape of kinase inhibitor development, understanding the toxicity profile of a novel compound in relation to established drugs is a cornerstone of preclinical assessment. This guide provides a comparative overview of the known toxicities of the well-characterized multi-kinase inhibitor, dasatinib, and the novel compound, 3-Phenyl-1H-indazol-5-amine. Dasatinib (marketed as Sprycel®) is a potent inhibitor of BCR-ABL and Src family kinases, approved for the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). Its clinical use has revealed a distinct and manageable toxicity profile.

Conversely, this compound is primarily recognized as a chemical intermediate or a scaffold for the synthesis of various kinase inhibitors. As such, a comprehensive, publicly available toxicity profile for this specific molecule is not established. Therefore, this guide will first detail the well-documented toxicological characteristics of dasatinib as a benchmark. It will then outline a robust, multi-tiered experimental strategy to comprehensively assess the toxicity of a novel compound like this compound, thereby enabling a scientifically rigorous comparison.

Part 1: Established Toxicity Profile of Dasatinib

Dasatinib's mechanism of action, while effective, is accompanied by a range of on-target and off-target toxicities. These adverse effects are primarily linked to its inhibition of kinases crucial for normal physiological functions in non-cancerous cells.

Key Toxicities Associated with Dasatinib
  • Cardiotoxicity : Dasatinib has been associated with cardiovascular events, including congestive heart failure, left ventricular dysfunction, and QT interval prolongation. A significant contributor to its cardiotoxic potential is the inhibition of the hERG (human Ether-à-go-go-Related Gene) potassium channel, which is critical for cardiac repolarization.

  • Myelosuppression : As with many chemotherapeutic agents, dasatinib can cause significant myelosuppression, leading to neutropenia, thrombocytopenia, and anemia. This is largely an on-target effect related to the inhibition of kinases involved in hematopoietic cell proliferation and survival.

  • Pulmonary Arterial Hypertension (PAH) : A serious, albeit less common, adverse effect of dasatinib is the development of PAH, a condition of high blood pressure in the arteries of the lungs. The mechanism is not fully elucidated but is a significant concern in long-term therapy.

  • Gastrointestinal and Hepatic Toxicity : Common side effects include diarrhea, nausea, and vomiting. Elevated liver enzymes (transaminases) have also been reported, indicating potential hepatotoxicity, although severe liver injury is rare.

The following table summarizes the primary toxicological concerns for dasatinib based on preclinical and clinical data.

Toxicity Type Manifestation Known/Proposed Mechanism Incidence (Clinical)
Cardiotoxicity QT Prolongation, Congestive Heart Failure, Left Ventricular DysfunctionInhibition of hERG potassium channel, off-target kinase effectsVariable, dose-dependent
Myelosuppression Neutropenia, Thrombocytopenia, AnemiaInhibition of essential hematopoietic kinases (e.g., c-Kit, Src)Common (>20%)
Pulmonary Toxicity Pulmonary Arterial Hypertension (PAH), Pleural EffusionNot fully understood, potential endothelial dysfunctionPAH is rare, Pleural Effusion is more common
Hepatotoxicity Elevated liver transaminases (ALT, AST)Off-target effects on hepatocyte signaling pathwaysCommon, generally mild to moderate
Genotoxicity Not generally considered a primary genotoxic agentPrimarily acts through kinase inhibition rather than DNA damageLow

Part 2: Profiling the Unknown: A Strategy for this compound

Given the absence of a public toxicity profile for this compound, a de novo assessment is required. The indazole scaffold, present in this molecule, is a common feature in many kinase inhibitors, some of which have their own unique toxicity profiles. Therefore, a thorough investigation is warranted rather than making assumptions based on structural similarity alone.

The following sections detail a proposed experimental workflow to characterize the toxicity of this compound and enable a direct comparison with dasatinib.

Experimental Workflow for Comparative Toxicity Assessment

This workflow progresses from broad, early-stage in vitro assays to more specific and complex evaluations, mirroring a standard preclinical drug development cascade.

G cluster_0 Tier 1: In Vitro Screening cluster_1 Tier 2: Mechanism-Specific Assays cluster_2 Tier 3: In Vivo Confirmation A Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) in Cancer vs. Normal Cell Lines D Hepatotoxicity Assessment (HepG2/Primary Hepatocytes) A->D If cytotoxic B Preliminary Genotoxicity (e.g., Ames Test) G Maximum Tolerated Dose (MTD) Study in Rodents B->G If non-genotoxic C Initial Cardiotoxicity Screen (hERG Binding/Patch Clamp) C->G If low hERG risk H Repeat-Dose Toxicity Study (e.g., 28-day rodent study) D->H E Myelotoxicity Potential (CFU Assays on HSPCs) E->H F Off-Target Kinase Profiling (Kinome Scan) F->H Correlate findings I Histopathology & Clinical Pathology H->I Terminal endpoint

Figure 1: A tiered experimental workflow for assessing the toxicity of a novel compound.

Detailed Experimental Protocols

1. In Vitro Cytotoxicity Assessment (MTT Assay)

  • Objective : To determine the concentration of this compound and dasatinib that reduces the viability of a cell population by 50% (IC50). A panel of cells should include target cancer cells and non-cancerous cells (e.g., primary human hepatocytes, renal proximal tubule epithelial cells) to assess selectivity.

  • Methodology :

    • Seed cells in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

    • Prepare serial dilutions of this compound and dasatinib in appropriate cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and positive control (e.g., doxorubicin) wells.

    • Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

    • Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or a detergent solution).

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the IC50 values by plotting the percentage of cell viability against the log concentration of the compound and fitting the data to a dose-response curve.

2. In Vitro Cardiotoxicity: hERG Patch Clamp Assay

  • Objective : To directly measure the inhibitory effect of the test compounds on the hERG potassium channel, a key indicator of potential for QT interval prolongation.

  • Methodology :

    • Use a cell line stably expressing the hERG channel (e.g., HEK293-hERG).

    • Perform whole-cell patch-clamp recordings under voltage-clamp conditions.

    • Apply a specific voltage protocol to elicit hERG tail currents.

    • After establishing a stable baseline current, perfuse the cells with increasing concentrations of this compound or dasatinib.

    • Measure the inhibition of the hERG tail current at each concentration.

    • Calculate the IC50 for hERG channel inhibition. An IC50 value in the low micromolar or nanomolar range is a significant red flag.

3. In Vitro Hepatotoxicity: Assessment in HepG2 Cells

  • Objective : To evaluate the potential for drug-induced liver injury.

  • Methodology :

    • Culture HepG2 cells, a human hepatoma cell line, in 96-well plates.

    • Expose cells to a range of concentrations of this compound and dasatinib for 24-48 hours.

    • Assess cell viability using a multiplexed assay that simultaneously measures markers of cell health, cytotoxicity, and apoptosis (e.g., Promega's MultiTox-Fluor Multiplexing Assay).

    • Measure the release of lactate dehydrogenase (LDH) or alanine aminotransferase (ALT) into the culture medium as markers of membrane integrity loss.

    • Quantify levels of reactive oxygen species (ROS) to assess oxidative stress.

Part 3: Head-to-Head Comparison Framework

Once the experimental data for this compound is generated, a direct comparison to dasatinib can be made. The goal is to establish a therapeutic index or safety margin for the novel compound relative to the established drug.

G cluster_0 Comparative Analysis A Dasatinib (Benchmark) IC50 (Target Kinase): X nM IC50 (hERG): Y µM IC50 (HepG2): Z µM C On-Target Potency (Efficacy) A->C D Off-Target Toxicity (Safety) A->D B This compound (Test Compound) IC50 (Target Kinase): ? nM IC50 (hERG): ? µM IC50 (HepG2): ? µM B->C B->D E Therapeutic Index (Toxicity IC50 / Efficacy IC50) C->E D->E

A Comparative Guide to VEGFR-2 Inhibition: Evaluating 3-Phenyl-1H-indazol-5-amine Against Established Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the comparative analysis of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) inhibitors, a cornerstone of modern anti-angiogenic cancer therapy. While specific experimental data for the novel compound 3-Phenyl-1H-indazol-5-amine is not extensively documented in publicly available literature, its core indazole scaffold is a well-established pharmacophore present in several potent, FDA-approved kinase inhibitors.[1][2][3] Therefore, this document will serve as a methodological guide, outlining the essential experimental comparisons between established multi-kinase inhibitors—Sunitinib, Sorafenib, Pazopanib, and Cabozantinib—and a representative new chemical entity (NCE) like this compound.

We will delve into the critical assays required to profile a novel inhibitor, present a comparative analysis of market-approved drugs, and provide detailed, field-proven experimental protocols to empower researchers in their drug discovery efforts.

The Central Role of VEGFR-2 in Tumor Angiogenesis

Tumor growth beyond a few millimeters is critically dependent on angiogenesis, the formation of new blood vessels to supply nutrients and oxygen.[4] The VEGFR-2 signaling pathway is a primary driver of this process.[5] Binding of the VEGF-A ligand to VEGFR-2, a receptor tyrosine kinase (RTK) on endothelial cells, triggers receptor dimerization and autophosphorylation.[6] This activation initiates a cascade of downstream signaling pathways, including PI3K/AKT and Ras/Raf/MAPK, promoting endothelial cell proliferation, migration, and survival, which are the cellular hallmarks of angiogenesis.[7][8] Inhibition of VEGFR-2 is thus a validated and powerful strategy to disrupt the tumor blood supply, thereby impeding its growth and metastasis.[5]

Below is a diagram illustrating the VEGFR-2 signaling cascade and the point of intervention for small-molecule tyrosine kinase inhibitors (TKIs).

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR2 VEGFR-2 Dimer ATP ATP PLCg PLCγ VEGFR2->PLCg Autophosphorylation PI3K PI3K VEGFR2->PI3K Ras Ras VEGFR2->Ras ADP ADP ATP->ADP Kinase Activity TKI This compound & Other TKIs TKI->VEGFR2 Inhibition PKC PKC PLCg->PKC AKT AKT PI3K->AKT Raf Raf Ras->Raf ERK ERK PKC->ERK Transcription Gene Transcription AKT->Transcription MEK MEK Raf->MEK MEK->ERK ERK->Transcription VEGF VEGF-A VEGF->VEGFR2 Ligand Binding & Dimerization

VEGFR-2 signaling pathway and TKI intervention point.

Profile of Comparator VEGFR-2 Inhibitors

Most clinically approved VEGFR-2 inhibitors are not entirely specific, targeting a spectrum of kinases. This multi-targeted approach can offer broader efficacy but may also contribute to distinct side-effect profiles.[9] Understanding these profiles is crucial when evaluating a novel, potentially more selective, compound.

  • Sunitinib (Sutent®): A potent inhibitor of VEGFRs, Platelet-Derived Growth Factor Receptors (PDGFRs), c-KIT, Fms-like tyrosine kinase 3 (FLT3), and RET.[10][11] Its action against both VEGFR and PDGFR targets endothelial cells and pericytes, respectively, leading to a robust anti-angiogenic effect.[11]

  • Sorafenib (Nexavar®): Known for its dual action on VEGFRs, PDGFRs, and the Raf/MEK/ERK signaling pathway.[12][13] By inhibiting both receptor tyrosine kinases and downstream serine/threonine kinases, Sorafenib impacts angiogenesis and direct tumor cell proliferation.[14][15]

  • Pazopanib (Votrient®): A multi-targeted TKI that strongly inhibits VEGFR-1, -2, and -3, PDGFR-α and -β, and c-KIT.[4][16] It is recognized for its potent anti-angiogenic activity.[17]

  • Cabozantinib (Cabometyx®): This inhibitor targets VEGFRs, MET, and AXL.[18][19] The additional inhibition of MET and AXL is significant, as these pathways have been implicated in promoting tumor invasion, metastasis, and resistance to therapies that solely target the VEGF pathway.[20]

Quantitative Comparison of Kinase Inhibitory Profiles

The potency and selectivity of a kinase inhibitor are defined by its half-maximal inhibitory concentration (IC₅₀) against a panel of kinases. A lower IC₅₀ value indicates greater potency. The following table summarizes publicly available IC₅₀ data for the comparator drugs, providing a benchmark for evaluating a new compound like this compound.

Kinase TargetSunitinib IC₅₀ (nM)Sorafenib IC₅₀ (nM)Pazopanib IC₅₀ (nM)Cabozantinib IC₅₀ (nM)This compound
VEGFR-2 9[9]90[9]30[9]0.035[21]To Be Determined
VEGFR-1 -26[14]10[22]-To Be Determined
VEGFR-3 -20[14]47[22]-To Be Determined
PDGFR-β 8[11]57[14]84[22]-To Be Determined
c-KIT -68[14]74[22]4.6[21]To Be Determined
c-MET ---1.3[21]To Be Determined
AXL ---7[21]To Be Determined
B-Raf -22[14]--To Be Determined
RET -43[14]-5.2[21]To Be Determined
(Note: IC₅₀ values can vary between different assay platforms and conditions. This table provides representative values from cited literature for comparative purposes.)

Experimental Workflow for Inhibitor Evaluation

A rigorous, multi-step process is required to characterize and compare a novel VEGFR-2 inhibitor. The workflow progresses from direct enzymatic assays to cell-based functional assays and finally to in vivo models.

Experimental_Workflow cluster_phase1 Phase 1: In Vitro Biochemical Assay cluster_phase2 Phase 2: In Vitro Cellular Assays cluster_phase3 Phase 3: In Vivo Model KinaseAssay VEGFR-2 Kinase Assay KinasePanel Broad Kinase Panel Screening KinaseAssay->KinasePanel HUVEC_prolif HUVEC Proliferation Assay (MTT/SRB) KinaseAssay->HUVEC_prolif Lead Compound Outcome1 Determine IC₅₀ for VEGFR-2 Establish Potency & Selectivity Profile KinasePanel->Outcome1 HUVEC_tube HUVEC Tube Formation Assay HUVEC_prolif->HUVEC_tube CAM_Assay Chick Chorioallantoic Membrane (CAM) Assay HUVEC_prolif->CAM_Assay Confirmed Cellular Activity Outcome2 Confirm Anti-Proliferative Effect Assess Inhibition of Angiogenesis Phenotype HUVEC_tube->Outcome2 Outcome3 Evaluate Anti-Angiogenic Efficacy in a Living System CAM_Assay->Outcome3

Workflow for screening and validating a novel VEGFR-2 inhibitor.

Detailed Experimental Protocols

The following protocols provide a self-validating system for assessing inhibitor performance. The causality behind experimental choices is explained to ensure technical accuracy and reproducibility.

Protocol 1: In Vitro VEGFR-2 Kinase Assay (Luminescence-Based)

Principle: This assay quantifies the enzymatic activity of recombinant human VEGFR-2 by measuring ATP consumption. As the kinase phosphorylates its substrate, ATP is converted to ADP. A proprietary reagent stops the reaction and measures the remaining ATP via a luciferase-luciferin reaction, producing a luminescent signal. Lower luminescence indicates higher kinase activity (more ATP consumed) and thus, weaker inhibition. This method is highly sensitive and suitable for high-throughput screening to determine the IC₅₀ value.[23][24][25]

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 1x Kinase Buffer by diluting a 5x stock solution with ultrapure water.

    • Prepare a 10 mM stock solution of this compound (and comparator inhibitors) in 100% DMSO.

    • Create a serial dilution series of the inhibitor in 1x Kinase Buffer. Causality: Serial dilutions are critical for generating a dose-response curve to accurately calculate the IC₅₀. The final DMSO concentration should be kept constant (≤1%) across all wells to avoid solvent-induced artifacts.

  • Master Mix Preparation:

    • On ice, prepare a master mix containing 1x Kinase Buffer, ATP, and a suitable poly (Glu, Tyr) substrate.[24] The concentrations should be optimized around the Km values for the enzyme to ensure sensitive detection of competitive inhibition.

  • Assay Plate Setup (White, Opaque 96-well plate):

    • Add 25 µL of the Master Mix to each well.

    • Test Wells: Add 5 µL of the serially diluted inhibitor.

    • Positive Control (100% Activity): Add 5 µL of 1x Kinase Buffer with the same final DMSO concentration as the test wells.

    • Blank (0% Activity): Add 5 µL of 1x Kinase Buffer.

  • Enzyme Addition & Reaction:

    • Thaw recombinant human VEGFR-2 enzyme on ice. Dilute to the working concentration in 1x Kinase Buffer.

    • Initiate the kinase reaction by adding 20 µL of the diluted enzyme to the "Test Wells" and "Positive Control" wells.

    • Add 20 µL of 1x Kinase Buffer (no enzyme) to the "Blank" wells.

    • Mix gently and incubate the plate at 30°C for 45-60 minutes. Causality: This incubation period allows for sufficient substrate turnover within the linear range of the enzyme's activity.

  • Luminescence Detection:

    • Equilibrate the plate and the detection reagent (e.g., Kinase-Glo® MAX) to room temperature.

    • Add 50 µL of the detection reagent to each well to stop the reaction and generate the luminescent signal.

    • Incubate at room temperature for 15 minutes to stabilize the signal.

    • Read luminescence on a microplate reader.

  • Data Analysis:

    • Subtract the "Blank" reading from all other wells.

    • Calculate the percentage of inhibition for each inhibitor concentration relative to the "Positive Control."

    • Plot the percent inhibition versus the log of the inhibitor concentration and use non-linear regression (sigmoidal dose-response) to determine the IC₅₀ value.

Protocol 2: HUVEC Proliferation Assay (MTT-Based)

Principle: This cell-based assay assesses the inhibitor's ability to prevent the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs), a primary cell line used for angiogenesis research. VEGF-A is used to stimulate proliferation via the VEGFR-2 pathway. The MTT reagent is metabolized by viable, proliferating cells into a purple formazan product, the amount of which is proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Culture and Seeding:

    • Culture HUVECs in endothelial cell growth medium (EGM-2) until they reach 80-90% confluency.

    • Harvest the cells and seed them into a 96-well plate at a density of 3,000-5,000 cells per well. Incubate for 24 hours to allow for cell attachment.

  • Serum Starvation:

    • Aspirate the growth medium and wash the cells with serum-free medium.

    • Add 100 µL of serum-free medium to each well and incubate for 12-24 hours. Causality: Serum starvation synchronizes the cells in the G0/G1 phase of the cell cycle, minimizing baseline proliferation and maximizing the signal-to-noise ratio upon VEGF stimulation.

  • Treatment:

    • Prepare 2x final concentrations of the test inhibitors and VEGF-A (e.g., 40 ng/mL for a 20 ng/mL final concentration) in serum-free medium.

    • Aspirate the starvation medium.

    • Add 50 µL of the 2x inhibitor dilutions to the appropriate wells.

    • Add 50 µL of 2x VEGF-A to all wells except the negative control (which receives 50 µL of medium). Include a "VEGF-A only" positive control.

  • Incubation:

    • Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Causality: During this time, mitochondrial dehydrogenases in living cells convert the yellow MTT tetrazolium salt into purple formazan crystals.

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of proliferation inhibition relative to the VEGF-A stimulated control.

    • Determine the IC₅₀ value by plotting the inhibition percentage against the log of the inhibitor concentration.

Protocol 3: In Vivo Chick Chorioallantoic Membrane (CAM) Assay

Principle: The CAM assay is a well-established in vivo model to study angiogenesis. The highly vascularized chorioallantoic membrane of a developing chick embryo provides an ideal system to visually and quantitatively assess the anti-angiogenic effects of a test compound.[3][19]

Step-by-Step Methodology:

  • Egg Preparation:

    • Obtain fertilized chicken eggs and incubate them at 37.5°C in 85% humidity for 3 days.

    • On day 3, create a small window in the eggshell to expose the developing CAM, taking care not to damage the underlying membrane. Seal the window with sterile tape and return the eggs to the incubator.

  • Compound Application:

    • On day 10 of incubation, the CAM vasculature is well-developed.

    • Dissolve the test inhibitor (and controls) in a biocompatible solvent.

    • Sterilize small filter paper disks or use a carrier like Matrigel. Apply a defined amount of the test compound onto the carrier. Causality: A carrier ensures the compound remains localized and is slowly released onto the CAM surface.

    • Gently place the carrier onto the CAM surface in a region with a good density of blood vessels. A vehicle-only disk serves as the negative control.

  • Incubation and Observation:

    • Return the eggs to the incubator for another 48-72 hours.

    • Observe the area around the carrier disk daily for signs of vascular regression or inhibition of new vessel growth compared to the control.

  • Quantification and Analysis:

    • On day 12 or 13, fix the CAM in situ with a suitable fixative (e.g., formalin).

    • Carefully excise the CAM, spread it on a glass slide, and capture high-resolution images under a stereomicroscope.

    • Quantify angiogenesis by counting the number of blood vessel branch points within a defined radius around the carrier disk.

    • Calculate the percentage of angiogenesis inhibition for the test compound relative to the vehicle control.

Addressing Resistance: The Role of AXL and MET

A significant challenge with VEGFR-2 targeted therapies is the development of resistance. Tumors can evade anti-angiogenic effects by activating alternative pro-angiogenic signaling pathways. The receptor tyrosine kinases AXL and MET are key players in this process.[2] Overexpression of AXL or MET can confer resistance to VEGFR inhibitors by providing bypass signaling routes that maintain endothelial cell survival and tumor growth.[20]

This highlights a key point of comparison. A highly selective inhibitor targeting only VEGFR-2 might be potent initially but could be more susceptible to resistance mediated by AXL/MET upregulation. In contrast, a multi-targeted inhibitor like Cabozantinib, which inhibits VEGFR-2, AXL, and MET simultaneously, may preemptively counter these resistance mechanisms.[18][20]

Resistance_Logic cluster_inhibitors cluster_pathways cluster_outcomes Selective Selective VEGFR-2 Inhibitor (e.g., Hypothetical NCE) VEGFR2 VEGFR-2 Pathway Selective->VEGFR2 Inhibits Multi Multi-Targeted Inhibitor (e.g., Cabozantinib) Multi->VEGFR2 Inhibits AXL_MET AXL / MET Bypass Pathways Multi->AXL_MET Inhibits Angio_Inhibition Angiogenesis Inhibition VEGFR2->Angio_Inhibition Blocks Resistance Acquired Resistance AXL_MET->Resistance Promotes Angio_Inhibition->Resistance Can lead to upregulation of

Logic of multi-targeted vs. selective inhibition in resistance.

Conclusion

The evaluation of a novel VEGFR-2 inhibitor like this compound requires a systematic and comparative approach. By benchmarking its performance against established multi-kinase inhibitors such as Sunitinib, Sorafenib, Pazopanib, and Cabozantinib, researchers can build a comprehensive profile of its potency, selectivity, and cellular efficacy. The detailed protocols provided in this guide offer a robust framework for generating high-quality, reproducible data, from initial enzymatic screening to in vivo validation. Understanding the multi-targeted nature of existing drugs and the mechanisms of resistance is paramount for positioning a new chemical entity within the therapeutic landscape and predicting its potential clinical advantages and limitations.

References

A Researcher's Guide to Cross-Reactivity Profiling of 3-Phenyl-1H-indazol-5-amine Against a Kinase Panel

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Selectivity in Kinase Inhibitor Development

Protein kinases are a cornerstone of cellular signaling and, consequently, one of the most critical target classes in modern drug discovery. The indazole scaffold has emerged as a privileged structure in this field, forming the core of several approved anticancer drugs like Axitinib and Pazopanib.[1][2] Our focus here is on a specific analogue, 3-Phenyl-1H-indazol-5-amine, a compound of interest for its potential therapeutic properties.

However, the high degree of conservation in the ATP-binding site across the human kinome presents a significant challenge: inhibitor promiscuity.[3] A lack of selectivity can lead to off-target effects, resulting in cellular toxicity or unforeseen pharmacological activities. Conversely, well-characterized polypharmacology can be advantageous. Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory checkbox but a foundational step in understanding a compound's true biological activity and therapeutic potential.[4][5]

This guide provides a robust framework for profiling the kinase selectivity of this compound. We will detail the strategic design of a kinase screening panel, provide a validated experimental protocol for generating high-quality data, and offer a comparative analysis against established inhibitors to contextualize the results.

PART 1: Designing the Kinase Profiling Experiment

The first critical decision is the selection of the kinase panel. A well-designed panel provides a strategic snapshot of a compound's behavior across the kinome.[4] For an indazole derivative, whose targets are not yet fully elucidated, a broad, representative panel is essential.

Causality Behind Panel Selection:

  • Kinome Coverage: The panel should include representatives from all major kinase families (e.g., Tyrosine Kinases, Serine/Threonine Kinases, etc.) to identify potential off-target activities in unexpected areas.

  • Disease-Relevant Kinases: Given that indazole derivatives are prominent in oncology, the panel must include kinases known to be dysregulated in cancer.[1] This includes receptor tyrosine kinases like VEGFRs and PDGFRs, as well as cell cycle regulators like Aurora kinases.[2][6]

  • Known Indazole Targets: Based on existing literature, kinases such as VEGFR, Aurora, and Pim kinases are known targets for other indazole-based molecules and should be included to assess on-target potency.[2][7]

For this guide, we will utilize a hypothetical 48-kinase panel that balances breadth and therapeutic relevance.

Choice of Assay Technology: Numerous technologies exist for measuring kinase activity, including radiometric, fluorescence-based, and luminescence-based assays.[8][9][10] For high-throughput profiling, luminescence-based assays like the ADP-Glo™ Kinase Assay offer a superior combination of sensitivity, scalability, and a universal format applicable to virtually any kinase.[11][12] The assay quantifies the amount of ADP produced during the kinase reaction, which is a direct measure of enzymatic activity.[13]

PART 2: Experimental Protocol — ADP-Glo™ Kinase Assay

This protocol is designed as a self-validating system. Controls are integrated at every stage to ensure data integrity. The procedure involves three main stages: the kinase reaction, ATP depletion, and ADP conversion/detection.

Detailed Step-by-Step Methodology:

1. Reagent Preparation:

  • Compound Dilution: Prepare a 10 mM stock of this compound in 100% DMSO. Create a serial dilution series (e.g., 10 points, 3-fold dilutions) in DMSO. Subsequently, create intermediate dilutions in the kinase reaction buffer to achieve the desired final assay concentrations with a consistent, low percentage of DMSO (typically ≤1%).

  • Kinase & Substrate Preparation: Dilute each kinase and its corresponding substrate to their optimal concentrations in the kinase reaction buffer. The ATP concentration should be set at or near the Km for each specific kinase to ensure that the measured IC50 values are a close approximation of the inhibitor's intrinsic affinity (Ki).[14]

  • Control Preparation:

    • Positive Control: A known potent inhibitor for a specific kinase on the panel (e.g., Alisertib for Aurora A).

    • Negative Control (Vehicle): Reaction buffer with the same final DMSO concentration as the test compound wells.

    • "No Enzyme" Control: Reaction mixture without the kinase to establish the baseline background signal.

2. Kinase Reaction (in a 384-well plate):

  • Dispense 5 µL of the kinase/substrate mixture into each well.

  • Add 5 µL of the serially diluted compound, positive control, or vehicle control to the appropriate wells.

  • Add 5 µL of the ATP solution to initiate the reaction. The total reaction volume is 15 µL.

  • Incubate the plate at room temperature for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range (typically <30% ATP consumption).

3. ATP Depletion:

  • Add 15 µL of ADP-Glo™ Reagent to each well.[15] This step terminates the kinase reaction and eliminates the remaining unconsumed ATP.[13]

  • Incubate at room temperature for 40 minutes.

4. ADP Conversion and Signal Generation:

  • Add 30 µL of Kinase Detection Reagent to each well.[15] This reagent converts the ADP generated in the kinase reaction back to ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the initial ADP amount.[11]

  • Incubate at room temperature for 30-60 minutes to allow the luminescent signal to stabilize.

5. Data Acquisition:

  • Measure the luminescence using a plate-reading luminometer with an integration time of 0.5 to 1 second per well.

Workflow Visualization

G cluster_prep 1. Reagent Preparation cluster_reaction 2. Kinase Reaction cluster_detection 3. Signal Detection cluster_analysis 4. Data Analysis Compound Compound Serial Dilution Dispense Dispense Reagents to 384-well Plate Compound->Dispense Kinase Kinase/Substrate Prep Kinase->Dispense ATP ATP Solution Prep ATP->Dispense Incubate_Kinase Incubate @ RT (60 min) Dispense->Incubate_Kinase Add_ADP_Glo Add ADP-Glo™ Reagent (Stop Reaction) Incubate_Kinase->Add_ADP_Glo Incubate_Stop Incubate @ RT (40 min) Add_ADP_Glo->Incubate_Stop Add_Detect Add Kinase Detection Reagent Incubate_Stop->Add_Detect Incubate_Detect Incubate @ RT (30-60 min) Add_Detect->Incubate_Detect Read Measure Luminescence Incubate_Detect->Read Calc_Inhib Calculate % Inhibition Read->Calc_Inhib IC50 Generate IC50 Curves Calc_Inhib->IC50 Score Calculate Selectivity Score IC50->Score

Caption: Kinase cross-reactivity profiling workflow using the ADP-Glo™ assay.

PART 3: Data Analysis and Comparative Profiling

Data Interpretation

Raw luminescence data is first converted to percent inhibition relative to the vehicle (0% inhibition) and "no enzyme" (100% inhibition) controls. For compounds showing significant inhibition (>70% at the initial screening concentration), a full dose-response curve is generated to determine the half-maximal inhibitory concentration (IC50).

Comparative Analysis

To provide context, we compare the hypothetical profile of this compound against two well-characterized, clinically relevant kinase inhibitors:

  • Axitinib: A potent and selective inhibitor of VEGFRs.[16]

  • Pazopanib: A multi-kinase inhibitor targeting VEGFR, PDGFR, and c-Kit.[17][18]

Table 1: Comparative Kinase Inhibition Profile (IC50, nM)

Kinase TargetThis compound (Hypothetical IC50)Axitinib (Reference IC50)Pazopanib (Reference IC50)
VEGFR Family
VEGFR1251.210[17]
VEGFR25 0.230[17]
VEGFR3400.1-0.347[17]
PDGFR Family
PDGFRα150>10,00071[17]
PDGFRβ1201.6[16]84[17]
Cell Cycle Kinases
AURKA8 >10,000>10,000
AURKB250>10,000>10,000
CDK2>10,000>10,000>10,000
PLK18,500>10,000>10,000
Other Key Kinases
c-Kit2,10040[19]74[17]
FGFR13,500>10,000140[17]
SRC950>5,000>5,000
ABL1>10,000>5,000>5,000
... (additional 36 kinases with IC50 > 10,000 nM).........

Note: Reference IC50 values are sourced from literature and may vary based on assay conditions.

Quantifying Selectivity

A simple and effective way to quantify selectivity is the Selectivity Score (S-score) .[14][20] It is calculated by dividing the number of kinases inhibited below a certain threshold by the total number of kinases tested. A lower score indicates higher selectivity.

  • S(100 nM): Number of kinases with IC50 < 100 nM / Total kinases tested (48)

  • This compound: S(100 nM) = 3 / 48 = 0.0625

  • Axitinib: S(100 nM) = 5 / 48 = 0.104 (VEGFR1/2/3, PDGFRβ, c-Kit)

  • Pazopanib: S(100 nM) = 6 / 48 = 0.125 (VEGFR1/2/3, PDGFRα/β, c-Kit)

From this hypothetical data, this compound displays a highly selective profile, potently inhibiting VEGFR2 and Aurora Kinase A (AURKA), with weaker inhibition of VEGFR1/3. This dual-targeting profile is distinct from both the highly VEGFR-focused Axitinib and the broader multi-kinase activity of Pazopanib.

PART 4: Mechanistic Insights and Future Directions

The selectivity profile suggests that this compound may function as a dual inhibitor of angiogenesis and mitosis, two critical pathways in cancer progression.[21][22]

Hypothesized Signaling Pathway Inhibition

The diagram below illustrates the potential dual points of intervention for our compound. It targets VEGFR2 to block pro-angiogenic signaling and AURKA to disrupt proper mitotic spindle formation, potentially leading to mitotic catastrophe in cancer cells.[23][24]

G cluster_angiogenesis Angiogenesis Pathway cluster_mitosis Mitosis Pathway VEGFA VEGF-A VEGFR2 VEGFR2 VEGFA->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K/AKT VEGFR2->PI3K Angio_Outcomes Cell Proliferation, Migration, Survival PLCg->Angio_Outcomes PI3K->Angio_Outcomes AURKA Aurora A Centrosome Centrosome Maturation AURKA->Centrosome Spindle Bipolar Spindle Assembly AURKA->Spindle Mitosis_Outcomes Proper Chromosome Segregation Spindle->Mitosis_Outcomes Compound This compound Compound->VEGFR2 Inhibits Compound->AURKA Inhibits

References

A Comparative Guide to the Anti-proliferative Activity of 3-Phenyl-1H-Indazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with significant therapeutic potential. Notably, derivatives of this heterocyclic system have demonstrated potent anti-cancer properties, with several indazole-based drugs, such as Pazopanib and Axitinib, gaining FDA approval for cancer therapy.[1] This guide provides a comparative analysis of the anti-proliferative activity of various 3-phenyl-1H-indazole derivatives, offering insights into their structure-activity relationships (SAR), mechanisms of action, and the experimental protocols used to evaluate their efficacy.

The 3-Phenyl-1H-Indazole Scaffold: A Versatile Framework for Anti-Cancer Drug Discovery

The 3-phenyl-1H-indazole core offers a versatile framework for the design of novel anti-cancer agents. The phenyl group at the 3-position provides a key point for structural modification, allowing for the fine-tuning of the molecule's pharmacological properties. These derivatives have been shown to exert their anti-proliferative effects through various mechanisms, most notably by inhibiting protein kinases that are crucial for cancer cell signaling and survival.[2]

Comparative Anti-proliferative IC50 Values

The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. In the context of cancer research, it represents the concentration of a drug that is required for 50% inhibition of cancer cell proliferation. The following table summarizes the anti-proliferative IC50 and GI50 (50% growth inhibition) values of a selection of 3-phenyl-1H-indazole and related indazole derivatives against various human cancer cell lines.

Compound IDStructureCancer Cell LineAssay MethodIC50 / GI50 (µM)Reference
1c 3-Amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamideColon (KM12)Not Specified0.041[3]
Melanoma (SK-MEL-5)Not Specified0.048[3]
Leukemia (K-562)Not Specified0.08[3]
2f (E)-3-(3,5-dimethoxystyryl)-6-(6-(4-methylpiperazin-1-yl)pyridin-3-yl)-1H-indazoleBreast (4T1)MTT Assay0.23[1][4]
Breast (MCF-7)MTT Assay0.34[1][4]
Liver (HepG2)MTT Assay0.80[1][4]
Lung (A549)MTT Assay1.15[1][4]
6o N-(1H-indazol-3-yl)-4-((4-methylpiperazin-1-yl)methyl)benzamideLeukemia (K-562)MTT Assay5.15[5][6]
Lung (A549)MTT Assay>40[5][6]
Prostate (PC-3)MTT Assay>40[5][6]
Liver (HepG2)MTT Assay>40[5][6]
10 3-ethynyl-1-(2-(pyridin-2-yl)ethyl)-1H-indazoleProstate (PC3)Not Specified0.3[7]
Breast (MD-MA-231)Not Specified0.4[7]
Breast (MCF7)Not Specified0.4[7]
Cervical (HeLa)Not Specified0.7[7]
13o 5-fluoro-N-(piperidin-4-yl)-3-(pyrazin-2-yl)-1H-indazol-1-amineMultiple Myeloma (KMS-12)Not SpecifiedNot Specified[8]

Mechanism of Action: Targeting Key Cancer Pathways

The anti-proliferative activity of 3-phenyl-1H-indazole derivatives is often attributed to their ability to inhibit protein kinases, which are key regulators of cellular processes such as proliferation, survival, and angiogenesis.[2]

Kinase Inhibition

Many indazole derivatives function as ATP-competitive inhibitors, binding to the ATP-binding pocket of kinases and preventing the phosphorylation of their downstream substrates.[2] This disruption of signaling pathways can lead to cell cycle arrest and apoptosis. For instance, certain indazole derivatives have shown potent inhibitory activity against:

  • Fibroblast Growth Factor Receptors (FGFRs): Dysregulation of FGFR signaling is implicated in various cancers.[2]

  • Pim Kinases: These serine/threonine kinases are involved in cell survival and proliferation and are attractive targets for cancer therapy.[8][9]

  • Glycogen Synthase Kinase-3 (GSK-3): This kinase is involved in multiple signaling pathways, including those related to cell proliferation and survival.[2]

  • Tropomyosin Receptor Kinases (TRKs): Fusions involving TRK genes are oncogenic drivers in a range of tumors.[10]

The specific kinase inhibitory profile of a given 3-phenyl-1H-indazole derivative is determined by the nature and position of the substituents on the indazole and phenyl rings.

The following diagram illustrates a simplified signaling pathway involving a receptor tyrosine kinase (RTK), a common target for indazole-based inhibitors.

RTK_Signaling_Pathway Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (RTK) Ligand->RTK Binds and activates P1 Downstream Signaling Proteins RTK->P1 Phosphorylates Indazole 3-Phenyl-1H-Indazole Derivative Indazole->RTK Inhibits P2 Transcription Factors P1->P2 Activates P3 Cell Proliferation, Survival, Angiogenesis P2->P3 Promotes

Caption: Simplified RTK signaling pathway and the inhibitory action of 3-phenyl-1H-indazole derivatives.

Experimental Protocol: Determination of Anti-proliferative IC50 using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The principle of the assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology
  • Cell Seeding:

    • Culture the desired cancer cell line in a suitable medium.

    • Trypsinize the cells and perform a cell count.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium.

    • Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment:

    • Prepare a stock solution of the 3-phenyl-1H-indazole derivative in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the stock solution in culture medium to obtain a range of desired concentrations.

    • Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a blank (medium only).

    • Incubate the plate for a specified period (e.g., 48 or 72 hours) at 37°C and 5% CO2.

  • MTT Addition and Incubation:

    • After the incubation period, add 10-20 µL of MTT solution (typically 5 mg/mL in PBS) to each well.

    • Incubate the plate for an additional 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100-150 µL of a solubilization solution (e.g., DMSO or an acidic isopropanol solution) to each well.

    • Gently shake the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan crystals.

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and use non-linear regression analysis to determine the IC50 value.

The following diagram outlines the workflow for determining the anti-proliferative IC50 of a 3-phenyl-1H-indazole derivative using the MTT assay.

MTT_Assay_Workflow MTT Assay Workflow for IC50 Determination cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Culture 1. Cell Culture Cell_Seeding 3. Cell Seeding (96-well plate) Cell_Culture->Cell_Seeding Compound_Prep 2. Compound Preparation (Serial Dilutions) Treatment 4. Compound Treatment (48-72h incubation) Compound_Prep->Treatment Cell_Seeding->Treatment MTT_Addition 5. MTT Addition (2-4h incubation) Treatment->MTT_Addition Solubilization 6. Formazan Solubilization (e.g., DMSO) MTT_Addition->Solubilization Absorbance 7. Absorbance Reading (570 nm) Solubilization->Absorbance IC50_Calc 8. IC50 Calculation (Non-linear regression) Absorbance->IC50_Calc

Caption: Workflow for determining the anti-proliferative IC50 using the MTT assay.

Conclusion

3-Phenyl-1H-indazole derivatives represent a promising class of compounds with significant anti-proliferative activity against a range of cancer cell lines. Their efficacy is often linked to the inhibition of key protein kinases involved in cancer cell signaling. The continued exploration of the structure-activity relationships within this scaffold, coupled with rigorous experimental evaluation using standardized protocols such as the MTT assay, will undoubtedly pave the way for the development of novel and effective cancer therapeutics.

References

The Evolution of Indazole-Based Kinase Inhibitors: A Head-to-Head Comparison of Second and Third-Generation TKIs

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

The landscape of targeted cancer therapy is in a perpetual state of advancement, with tyrosine kinase inhibitors (TKIs) standing as a testament to the power of precision medicine. Within this class of therapeutics, indazole-based inhibitors have emerged as a significant scaffold, giving rise to potent drugs targeting key signaling pathways in oncology. This guide provides an in-depth, head-to-head comparison of second and third-generation indazole-based TKIs, offering field-proven insights and detailed experimental methodologies for their evaluation. We will dissect the nuances of their mechanisms of action, resistance profiles, and the innovative strategies employed in the development of the next wave of these powerful inhibitors.

The Second Generation: Axitinib as a Case Study in Potent VEGFR Inhibition

Axitinib, a second-generation TKI, is a potent and selective inhibitor of vascular endothelial growth factor receptors (VEGFRs) 1, 2, and 3.[1] Its indazole core is a key structural feature that contributes to its high affinity and inhibitory activity.[2] Axitinib has been a valuable therapeutic agent in the context of advanced renal cell carcinoma (RCC), primarily by disrupting tumor angiogenesis.[3]

Mechanism of Action and Signaling Pathway

Axitinib competitively binds to the ATP-binding pocket of the VEGFR kinase domain, thereby inhibiting receptor autophosphorylation and the subsequent activation of downstream signaling pathways.[3][4] This blockade of VEGFR signaling leads to the inhibition of endothelial cell proliferation and migration, ultimately suppressing the formation of new blood vessels that are critical for tumor growth and metastasis.[5] The primary signaling cascades affected are the Ras/Raf/MEK/ERK (MAPK) and the PI3K/Akt pathways.[4]

Axitinib_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR VEGFR VEGF->VEGFR Ligand Binding Ras Ras VEGFR->Ras PI3K PI3K VEGFR->PI3K Raf Raf Ras->Raf Akt Akt PI3K->Akt MEK MEK Raf->MEK mTOR mTOR Akt->mTOR ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival mTOR->Proliferation Angiogenesis Angiogenesis mTOR->Angiogenesis ERK->Proliferation ERK->Angiogenesis Axitinib Axitinib Axitinib->VEGFR Inhibition

Caption: Axitinib inhibits VEGFR, blocking downstream MAPK and PI3K/Akt pathways.

Performance and Limitations of Axitinib

Axitinib exhibits high potency against VEGFRs, with IC50 values in the sub-nanomolar range.[1] However, like many targeted therapies, its efficacy can be limited by the development of acquired resistance. Mechanisms of resistance to axitinib are multifaceted and can include:

  • Upregulation of alternative signaling pathways: Activation of bypass tracks, such as the MET or AXL pathways, can compensate for the inhibition of VEGFR signaling.

  • Target gene mutations: While less common for axitinib compared to other TKIs, mutations in the VEGFR kinase domain can reduce drug binding affinity.

  • Increased drug efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as ABCB1 (MDR1), can actively pump the drug out of cancer cells, reducing its intracellular concentration and efficacy.[6]

The Third Generation: Overcoming Resistance with Novel Indazole Scaffolds

The development of third-generation TKIs is largely driven by the need to overcome the resistance mechanisms that limit the efficacy of their predecessors. While a clinically approved third-generation TKI with an indazole core for direct comparison with axitinib is not yet available, the preclinical pipeline is rich with promising candidates. These next-generation inhibitors often feature structural modifications to the indazole scaffold designed to enhance potency, improve selectivity, and, most importantly, circumvent known resistance pathways.

A compelling example of a third-generation indazole-based TKI in development is AKE-72 , a potent pan-BCR-ABL inhibitor.[7] While its primary target is BCR-ABL in the context of Chronic Myeloid Leukemia (CML), its design principles and preclinical performance offer valuable insights into the evolution of indazole-based TKIs. AKE-72 was specifically designed to inhibit the T315I "gatekeeper" mutation in BCR-ABL, a common mechanism of resistance to first and second-generation TKIs.[7]

Comparative Preclinical Data: Axitinib vs. AKE-72 (as a representative third-generation indazole TKI)

The following table summarizes the key preclinical performance metrics for axitinib and AKE-72, highlighting the advancements of the third-generation compound.

FeatureAxitinib (Second Generation)AKE-72 (Third Generation)
Primary Target(s) VEGFR1, VEGFR2, VEGFR3Pan-BCR-ABL (including T315I mutant)
Potency (IC50) Sub-nanomolar against VEGFRs[1]<0.5 nM against wild-type BCR-ABL; 9 nM against T315I mutant[7]
Key Advantage High potency and selectivity for VEGFRs.Overcomes key resistance mutations (e.g., T315I).
Resistance Profile Susceptible to bypass pathway activation and drug efflux.[6]Designed to be effective against common resistance mutations.

Experimental Protocols for Head-to-Head TKI Comparison

To objectively evaluate and compare the performance of second and third-generation indazole-based TKIs, a series of well-defined in vitro experiments are essential. The following are detailed protocols for key assays.

In Vitro Kinase Assay

This assay directly measures the ability of a TKI to inhibit the enzymatic activity of its target kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Kinase, Substrate, ATP, and TKI solutions Incubation Incubate Kinase, Substrate, ATP, and TKI Reagents->Incubation Detection Measure Kinase Activity (e.g., ADP-Glo, Radioactivity) Incubation->Detection Analysis Calculate IC50 values Detection->Analysis

References

A Comparative Guide to Validating the Inhibition of the p53/MDM2 Pathway by a Novel Indazole Compound, IND-123

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of the p53/MDM2 Axis in Cancer Therapy

The tumor suppressor protein p53, often hailed as the "guardian of the genome," plays a pivotal role in maintaining cellular integrity.[1] In response to cellular stress, such as DNA damage or oncogenic signaling, p53 orchestrates a range of cellular responses, including cell cycle arrest, senescence, and apoptosis, thereby preventing the propagation of damaged cells.[2] However, in approximately half of all human cancers, the p53 pathway is functionally inactivated, not by mutation of the TP53 gene itself, but through the overexpression of its principal negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[1][3]

MDM2 directly binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation.[4][5] This interaction effectively silences p53's tumor-suppressive functions. Consequently, the disruption of the p53/MDM2 protein-protein interaction has emerged as a highly attractive, non-genotoxic therapeutic strategy for reactivating latent p53 in wild-type cancers.[4][6] This has spurred the development of numerous small-molecule inhibitors, with several advancing into clinical trials.[7][8][9]

This guide introduces a novel indazole-based compound, hereafter referred to as IND-123 , as a potent and selective inhibitor of the p53/MDM2 interaction. We will provide a comprehensive, step-by-step framework for its preclinical validation, comparing its performance against the well-characterized MDM2 inhibitor, Nutlin-3a. This guide is designed to provide not just protocols, but the scientific rationale behind each experimental choice, ensuring a robust and self-validating approach to drug discovery.

The p53/MDM2 Signaling Pathway and the Mechanism of Action of IND-123

The intricate dance between p53 and MDM2 forms a negative feedback loop essential for cellular homeostasis.[10] Under normal conditions, p53 levels are kept low by MDM2-mediated degradation. Upon cellular stress, this interaction is disrupted, allowing p53 to accumulate and activate its downstream targets. One of these targets is the MDM2 gene itself, creating a feedback mechanism that eventually restores p53 to its basal state. In many cancers, however, MDM2 is overexpressed, leading to a persistent suppression of p53 activity.[11]

IND-123 is a rationally designed small molecule that, like Nutlin-3a, is engineered to fit into the hydrophobic pocket of MDM2 that normally accommodates p53.[1] By occupying this pocket, IND-123 competitively inhibits the p53/MDM2 interaction, thereby preventing p53 degradation and unleashing its tumor-suppressive functions.

p53_MDM2_pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 MDM2 MDM2 p53->MDM2 Induces Transcription p21 p21 p53->p21 Activates Transcription PUMA PUMA p53->PUMA Activates Transcription MDM2->p53 Inhibits & Degrades IND123 IND-123 IND123->MDM2 Inhibits Cell_Cycle_Arrest Cell Cycle Arrest p21->Cell_Cycle_Arrest Apoptosis Apoptosis PUMA->Apoptosis DNA_damage DNA Damage / Oncogenic Stress DNA_damage->p53 Activates

Caption: The p53/MDM2 signaling pathway and the inhibitory action of IND-123.

A Multi-tiered Approach to the Validation of IND-123

A robust validation of a novel p53/MDM2 inhibitor requires a multi-pronged approach, progressing from biochemical assays to cellular and, ultimately, in vivo models. The following sections outline a comprehensive experimental workflow, with direct comparisons to Nutlin-3a at each stage.

Tier 1: Biochemical Validation of Direct MDM2 Binding

The foundational step is to confirm the direct interaction of IND-123 with its intended target, MDM2, and to quantify its binding affinity.

Experimental Workflow: Biochemical Assays

biochemical_workflow start Start: Purified Recombinant MDM2 Protein spr Surface Plasmon Resonance (SPR) start->spr itc Isothermal Titration Calorimetry (ITC) start->itc elisa Competitive ELISA start->elisa end End: Determine Binding Affinity (KD) and IC50 spr->end itc->end elisa->end

Caption: Workflow for biochemical validation of IND-123 binding to MDM2.

Detailed Protocols:

  • Surface Plasmon Resonance (SPR):

    • Immobilize recombinant human MDM2 protein on a sensor chip.

    • Flow varying concentrations of IND-123 and Nutlin-3a across the chip.

    • Measure the change in the refractive index at the chip surface to determine the association and dissociation rates.

    • Calculate the equilibrium dissociation constant (KD) to quantify binding affinity.

  • Competitive ELISA:

    • Coat a 96-well plate with recombinant human MDM2 protein.

    • Add a fixed concentration of biotinylated p53 peptide along with increasing concentrations of IND-123 or Nutlin-3a.

    • After incubation, wash the plate and add streptavidin-HRP.

    • Add a chromogenic substrate and measure the absorbance to determine the IC50 value, the concentration of the inhibitor required to displace 50% of the p53 peptide.[12]

Comparative Data Summary:

CompoundSPR (KD, nM)Competitive ELISA (IC50, nM)
IND-123 5.215.8
Nutlin-3a 90.5150.3

Note: Data is hypothetical for illustrative purposes.

Tier 2: Cellular Validation of p53 Pathway Reactivation

The next crucial step is to demonstrate that IND-123 can effectively reactivate the p53 pathway in a cellular context. This involves assessing the stabilization of p53 protein and the upregulation of its downstream target genes.

Experimental Workflow: Cellular Assays

cellular_workflow start Start: Wild-Type p53 Cancer Cell Line (e.g., MCF-7, HCT116) treatment Treat with IND-123 or Nutlin-3a (Dose-Response and Time-Course) start->treatment western Western Blot Analysis (p53, p21, MDM2) treatment->western qpcr RT-qPCR (CDKN1A, MDM2, PUMA) treatment->qpcr reporter p53-Luciferase Reporter Assay treatment->reporter viability Cell Viability/Apoptosis Assays (MTT, Caspase-Glo) treatment->viability end End: Confirm p53 Pathway Activation and Cellular Response western->end qpcr->end reporter->end viability->end

Caption: Workflow for cellular validation of p53 pathway reactivation by IND-123.

Detailed Protocols:

  • Western Blot Analysis:

    • Seed MCF-7 cells (a breast cancer cell line with wild-type p53) in 6-well plates.

    • Treat the cells with increasing concentrations of IND-123 or Nutlin-3a for 8-24 hours.

    • Lyse the cells and perform SDS-PAGE to separate the proteins.[13]

    • Transfer the proteins to a PVDF membrane and probe with primary antibodies against p53, p21, and MDM2.

    • Incubate with an HRP-conjugated secondary antibody and detect the signal using chemiluminescence.

  • RT-qPCR for Target Gene Expression:

    • Treat MCF-7 cells as described for the Western blot analysis.

    • Isolate total RNA from the cells and synthesize cDNA.

    • Perform quantitative PCR using primers for CDKN1A (p21), MDM2, and PUMA.

    • Normalize the expression levels to a housekeeping gene (e.g., GAPDH) and calculate the fold change relative to the vehicle-treated control.

  • Cell Viability Assay (MTT):

    • Seed MCF-7 cells in a 96-well plate and treat with a serial dilution of IND-123 or Nutlin-3a for 72 hours.

    • Add MTT reagent and incubate for 4 hours.

    • Add solubilization solution and measure the absorbance at 570 nm.

    • Calculate the GI50 (concentration for 50% growth inhibition).

Comparative Data Summary:

Compoundp53 Stabilization (EC50, µM)p21 Induction (EC50, µM)Cell Growth Inhibition (GI50, µM, MCF-7)
IND-123 0.150.200.5
Nutlin-3a 1.21.53.8

Note: Data is hypothetical for illustrative purposes.

Tier 3: In Vivo Validation of Anti-Tumor Efficacy

The ultimate test of a novel anti-cancer compound is its efficacy in a preclinical in vivo model. A xenograft model using a human cancer cell line with wild-type p53 is the gold standard for this purpose.

Experimental Protocol: Xenograft Mouse Model

  • Implant human osteosarcoma SJSA-1 cells (which have MDM2 amplification and wild-type p53) subcutaneously into immunodeficient mice.

  • Once tumors are established, randomize the mice into three groups: vehicle control, IND-123, and Nutlin-3a.

  • Administer the compounds orally, daily, for 21 days.

  • Measure tumor volume and body weight twice a week.

  • At the end of the study, harvest the tumors for pharmacodynamic analysis (e.g., Western blot for p53 and p21).

Expected Outcomes:

  • IND-123 is expected to show superior tumor growth inhibition compared to Nutlin-3a, consistent with its enhanced in vitro potency.

  • Pharmacodynamic analysis of the tumors should reveal a robust activation of the p53 pathway in the IND-123-treated group.

  • IND-123 should be well-tolerated, with no significant loss of body weight.

Conclusion and Future Directions

This guide has outlined a comprehensive and logical framework for the preclinical validation of IND-123, a novel indazole-based inhibitor of the p53/MDM2 interaction. The proposed experiments are designed to rigorously assess its biochemical and cellular activity in a comparative manner with the established inhibitor, Nutlin-3a. The superior in vitro potency of IND-123 suggests its potential for enhanced in vivo efficacy.

Future studies should focus on a broader profiling of IND-123 across a panel of cancer cell lines with varying p53 and MDM2 status to establish a clear patient selection strategy. Furthermore, combination studies with standard-of-care chemotherapies or other targeted agents could reveal synergistic anti-tumor effects. The promising preclinical data for IND-123 warrants its further development towards clinical evaluation as a next-generation p53-reactivating cancer therapy.

References

evaluating the synergistic effects of 3-Phenyl-1H-indazol-5-amine with other chemotherapies

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to Evaluating the Synergistic Effects of 3-Phenyl-1H-indazol-5-amine with Other Chemotherapies

Introduction: The Rationale for Combination Therapy

In the landscape of modern oncology, the principle of combination therapy is paramount. The goal is to achieve a therapeutic effect greater than the sum of individual agents—a phenomenon known as synergy.[1] This approach can enhance efficacy, overcome drug resistance, and potentially reduce dosages to minimize toxicity.[1] Our focus here is on this compound, a member of the indazole class of compounds. Various substituted indazole derivatives have demonstrated significant biological activities, including potent antiproliferative effects against numerous cancer cell lines.[2][3][4][5] Studies on related compounds have shown they can induce cell cycle arrest, typically in the G0-G1 phase, by modulating proteins such as the Retinoblastoma protein (pRb).[2][6]

This guide, intended for researchers and drug development professionals, provides a comprehensive framework for evaluating the synergistic potential of this compound when combined with standard-of-care chemotherapeutic agents. We will delve into the core methodologies for quantifying synergy, provide detailed experimental protocols, and explore the mechanistic rationale behind potential synergistic interactions.

Part 1: Foundational Methodologies for Quantifying Synergy

Before initiating experimental work, it is crucial to understand the quantitative frameworks used to define drug interactions. An additive effect occurs when the combined effect equals the sum of the individual effects, while an antagonistic interaction results in a combined effect that is less than the sum.[1] Synergy is the desired outcome, where the combined effect is greater than the sum of the parts.[1]

The Chou-Talalay Method and Combination Index (CI)

The most widely adopted method for quantifying drug interactions is the Chou-Talalay method, which is based on the median-effect principle of the mass-action law.[7] This method generates a quantitative measure called the Combination Index (CI), which provides a clear definition for the nature of the drug interaction.[7][8]

  • Synergism: CI < 1

  • Additive Effect: CI = 1

  • Antagonism: CI > 1

The CI value is calculated from dose-effect data of the individual drugs and their combination.[9][10] Software like CompuSyn can be used to automate these calculations and generate CI plots, which show the level of synergy or antagonism across a range of effect levels.[10]

Isobologram Analysis

Isobologram analysis is a graphical method that visualizes drug interactions.[1] In an isobologram, the concentrations of two drugs required to produce a specific effect level (e.g., 50% inhibition of cell viability, or IC50) are plotted on the x- and y-axes. A straight line connecting the IC50 values of the individual drugs represents the line of additivity.[11]

  • Synergy: The data point for the combination falls below the line of additivity.

  • Additivity: The data point falls on the line of additivity.

  • Antagonism: The data point lies above the line of additivity.

Experimental_Workflow cluster_prep Phase 1: Preparation & Single-Agent Screening cluster_combo Phase 2: Combination Screening cluster_analysis Phase 3: Data Analysis & Interpretation start Select Cancer Cell Lines culture Cell Culture & Seeding start->culture ic50 Determine Single-Agent IC50 (MTT Assay) culture->ic50 design Design Combination Ratios (Fixed-Ratio Based on IC50s) ic50->design treat Treat Cells with Drug Combinations design->treat measure Measure Cell Viability (MTT Assay) treat->measure calc Calculate Combination Index (CI) (Chou-Talalay Method) measure->calc interpret Determine Synergy, Additivity, or Antagonism calc->interpret iso Generate Isobolograms iso->interpret Signaling_Pathway cluster_drugA This compound cluster_drugB Doxorubicin / Cisplatin cluster_pathway Cellular Pathway drugA This compound cdk CDK4/6 drugA->cdk Inhibits drugB Doxorubicin / Cisplatin dna_damage DNA Damage drugB->dna_damage Induces g1_s G1-S Transition cdk->g1_s Promotes g1_s->dna_damage Increased Susceptibility apoptosis Apoptosis dna_damage->apoptosis Triggers

References

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of 3-Phenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

This document provides essential, step-by-step guidance for the safe and compliant disposal of 3-Phenyl-1H-indazol-5-amine. As researchers, scientists, and drug development professionals, our commitment to safety extends beyond the bench to the entire lifecycle of the chemicals we handle. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a culture of safety and environmental responsibility in your laboratory.

Disclaimer: No specific, publicly available Safety Data Sheet (SDS) for this compound was identified at the time of this writing. The following procedures are therefore based on a synthesis of information from SDSs for structurally analogous compounds, established laboratory safety protocols, and federal regulations. It is imperative that you consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure full compliance with all federal, state, and local regulations.[1]

Part 1: Hazard Assessment and Waste Characterization

Before any disposal protocol can be initiated, a thorough understanding of the compound's potential hazards is critical. Based on data from similar aromatic amine and indazole-containing molecules, this compound should be handled as a hazardous substance.

Assumed Hazard Profile

The hazard profile below is extrapolated from analogous compounds and represents a conservative safety approach. The primary hazards include acute oral toxicity and irritation to the skin and eyes.[2][3]

Hazard ClassificationGHS CodeSignal WordDescriptionSource(s)
Acute Toxicity, OralH302WarningHarmful if swallowed.[3]
Skin IrritationH315WarningCauses skin irritation.
Eye IrritationH319WarningCauses serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)H335WarningMay cause respiratory irritation.[4]
Waste Characterization

Proper disposal begins with characterizing the waste stream at the point of generation. This waste is classified as hazardous chemical waste.[4] You must determine the physical state of the waste:

  • Solid Waste: Includes the pure compound, contaminated personal protective equipment (PPE) like gloves and weigh boats, and paper towels used for cleanup.[5]

  • Liquid Waste: Includes solutions of the compound in organic or aqueous solvents.

  • Sharps Waste: Any needles, syringes, or broken glass contaminated with the compound.[6]

Part 2: Safety First - PPE and Engineering Controls

Given the assumed hazards, stringent safety measures are non-negotiable. Handling of this compound and its associated waste requires both engineering controls and appropriate PPE.

  • Engineering Controls: All handling and preparation for disposal of this compound must be conducted within a certified chemical fume hood to mitigate the risk of inhaling dust or vapors.[6] Ensure that a safety shower and eyewash station are readily accessible.[7]

  • Personal Protective Equipment (PPE):

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

    • Eye Protection: Use safety glasses with side shields or chemical splash goggles.

    • Skin and Body Protection: A standard laboratory coat is required. Ensure contaminated clothing is removed immediately and decontaminated before reuse.

Part 3: Segregation and Container Management - The Foundation of Safe Disposal

Cross-contamination of waste streams can lead to dangerous chemical reactions and complicates the disposal process. Therefore, strict segregation is paramount.[8]

  • Use Designated Containers: All waste containing this compound must be collected in containers specifically designated for hazardous chemical waste. Never mix this waste with non-hazardous trash.[9]

  • Maintain Separation: Keep amine waste separate from other chemical waste streams, particularly acids and strong oxidizing agents, to prevent potentially violent reactions.[10]

  • Container Integrity: Use only containers that are in good condition, compatible with the chemical waste, and have a tightly sealing lid. The original product container is often a suitable choice for waste collection.[11]

  • Labeling is Crucial: Every waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name ("this compound"), and the specific hazards (e.g., "Toxic," "Irritant").[9]

  • Keep Containers Closed: Waste containers must be kept tightly sealed at all times, except when adding waste.[9]

Part 4: Step-by-Step Disposal Protocols

The following protocols provide a direct, actionable workflow for managing waste generated from this compound.

Protocol 4.1: Solid Waste Disposal

This protocol applies to the pure compound and any disposable lab materials contaminated with it.

  • Collection: Carefully transfer any residual solid this compound into a designated solid hazardous waste container using a spatula or brush.

  • Contaminated Materials: Place all contaminated disposables, such as gloves, weigh paper, and paper towels, into the same solid hazardous waste container.[5]

  • Sealing and Storage: Securely close the container. Store it in a designated satellite accumulation area within your laboratory, away from incompatible materials.[12]

Protocol 4.2: Liquid Waste Disposal

This protocol applies to any solutions containing this compound.

  • No Drain Disposal: Under no circumstances should this chemical or its solutions be poured down the drain.[9][10]

  • Collection: Pour all liquid waste containing the compound into a designated liquid hazardous waste container that is compatible with the solvent used.

  • Avoid Overfilling: Do not fill liquid waste containers beyond 90% capacity to allow for vapor expansion and prevent spills.[8]

  • Sealing and Storage: Securely cap the container and store it in your laboratory's satellite accumulation area, ensuring secondary containment (such as a spill tray) is used.[12]

Protocol 4.3: Empty Container Disposal

An "empty" container that held this compound must be treated as hazardous waste until properly decontaminated.[11]

  • Triple Rinsing: The standard procedure for decontaminating an empty container is to triple-rinse it.[11]

    • Add a small amount of a suitable solvent (one that can dissolve the compound) to the container, equal to about 5% of the container's volume.

    • Securely close the container and agitate it to rinse all interior surfaces.

    • Pour the solvent rinsate into your designated liquid hazardous waste container.

    • Repeat this rinsing process two more times.

  • Final Disposal: After triple-rinsing, the container can be managed as non-hazardous waste. Deface or remove the original chemical label and remove the cap before placing it in the appropriate bin for regular trash or glass recycling, as per your institution's policy.[11]

Part 5: Disposal Workflow and Regulatory Oversight

The entire disposal process is governed by federal and local regulations. The U.S. Environmental Protection Agency (EPA) regulates hazardous waste under the Resource Conservation and Recovery Act (RCRA), while the Occupational Safety and Health Administration (OSHA) ensures worker safety.[13][14] The following diagram illustrates the decision-making process for proper disposal.

G Disposal Workflow for this compound start Waste Generation (this compound) char_waste Characterize Waste (Solid, Liquid, Sharps, Empty Container) start->char_waste solid_waste Solid Waste (Pure compound, contaminated PPE) char_waste->solid_waste Solid liquid_waste Liquid Waste (Solutions containing compound) char_waste->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, glass) char_waste->sharps_waste Sharps empty_container Empty Container char_waste->empty_container Empty collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->collect_liquid collect_sharps Dispose in Designated Sharps Container sharps_waste->collect_sharps triple_rinse Triple-Rinse Container with Suitable Solvent empty_container->triple_rinse store_waste Store in Satellite Accumulation Area collect_solid->store_waste collect_liquid->store_waste collect_sharps->store_waste collect_rinsate Collect Rinsate as Liquid Hazardous Waste triple_rinse->collect_rinsate dispose_container Deface Label & Dispose of Decontaminated Container triple_rinse->dispose_container collect_rinsate->collect_liquid pickup Arrange for Pickup by EHS or Licensed Contractor store_waste->pickup

Caption: Decision workflow for handling and segregating waste streams.

References

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Phenyl-1H-indazol-5-amine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 3-Phenyl-1H-indazol-5-amine is foundational to discovery. This compound, a member of the indazole class, serves as a critical building block in medicinal chemistry.[1] However, realizing its potential requires an unwavering commitment to safety. This guide provides essential, field-proven guidance on the selection and use of Personal Protective Equipment (PPE). Our objective is to move beyond mere compliance and instill a deep, causal understanding of why specific protective measures are imperative, ensuring a self-validating system of safety for every procedure.

Hazard Identification and Risk Assessment: The Foundation of Safety

Before any handling operation, a thorough risk assessment is non-negotiable. This compound is a solid, crystalline powder with a defined set of hazards that dictate our safety protocols. A failure to appreciate these risks can lead to acute health effects and compromise laboratory safety.

The primary hazards, as defined by the Globally Harmonized System (GHS), are summarized below.

Hazard Class GHS Pictogram Signal Word Hazard Statement Implication for Handling
Acute Oral Toxicity
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H302: Harmful if swallowed.Prevents ingestion via hand-to-mouth contact. Strict personal hygiene and glove protocols are essential.
Skin Irritation
alt text
Warning H315: Causes skin irritation.Requires robust skin protection to prevent direct contact, which can lead to dermatitis or inflammation.
Eye Irritation
ngcontent-ng-c1205671314="" class="ng-star-inserted">alt text
Warning H319: Causes serious eye irritation.Mandates the use of sealed eye protection, as even minor contact with dust can cause significant irritation.
Respiratory Irritation
alt text
Warning H335: May cause respiratory irritation.[2]Operations must be conducted in a way that prevents inhalation of the powder, necessitating engineering controls or respiratory protection.
Physical Hazard None specifiedNone specifiedMay form combustible dust concentrations in air.Fine dust dispersed in the air creates a potential explosion hazard if an ignition source is present.[3] This requires stringent dust control and housekeeping.

The PPE Protocol: A Multi-Layered Defense

Effective protection is not about a single piece of equipment but an integrated system of engineering controls and personal gear. The following protocol is designed to mitigate the risks identified above.

Primary Engineering Controls: Your First Line of Defense

Before selecting any wearable PPE, engineering controls must be in place. These are designed to contain the hazard at the source.

  • Fume Hood/Containment Ventilated Enclosure (CVE): All weighing and handling of this compound powder must be performed within a certified chemical fume hood or a CVE. This is the most critical step to mitigate respiratory irritation and prevent the formation of combustible dust clouds in the general lab environment.[4]

  • Ventilation: The laboratory must have adequate general ventilation to ensure any fugitive emissions are diluted and removed.[5]

Eye and Face Protection: Preventing Serious Irritation

Given the risk of serious eye irritation from airborne particles, standard safety glasses are insufficient.

  • Recommendation: Wear tightly fitting, indirectly vented chemical splash goggles conforming to EN 166 or an equivalent standard.[2]

  • Causality: Fine powders can easily bypass the protection offered by standard safety glasses. Goggles provide a seal around the eyes, offering comprehensive protection from dust.[2] For operations with a higher risk of splashing (e.g., during dissolution in a solvent), a full-face shield should be worn in addition to goggles.

Skin and Body Protection: An Impermeable Barrier
  • Lab Coat: A clean, flame-resistant lab coat with long sleeves and a secure closure is mandatory. This protects against incidental contact and prevents the contamination of personal clothing.

  • Gloves: Glove selection is one of the most critical decisions. Due to the aromatic amine structure, material compatibility is a significant concern. Standard, thin nitrile gloves often used for general lab work may offer poor resistance to amines and are recommended only for brief, incidental splash protection, after which they must be changed immediately.[6][7]

Glove Material Protection Level Use Case Considerations
Nitrile (Heavy-Duty, >8 mil) Fair to Good (Splash)Short-duration tasks, handling sealed containers, splash protection.Conflicting data exists for amines.[6][7] Must be replaced immediately upon contact. Not for prolonged handling or immersion.
Neoprene GoodGeneral handling, solution preparation, weighing operations.Offers a good balance of chemical resistance, dexterity, and tear resistance.[8]
Butyl Rubber Very GoodHigh-risk operations, handling large quantities, spill cleanup.Provides excellent resistance to a wide range of chemicals but may reduce dexterity.[8]

Expert Insight: Always consult the glove manufacturer's specific chemical resistance chart for this compound or chemically similar aromatic amines. The "breakthrough time" is a critical parameter; for any sustained work, select a glove with a breakthrough time significantly longer than the planned procedure.[9] After use, remove gloves using a technique that avoids touching the outer surface with bare skin and wash hands thoroughly.[9]

Respiratory Protection: When Engineering Controls Are Not Enough

In a properly functioning fume hood, respiratory protection is typically not required. However, it becomes essential in specific scenarios:

  • Spill Cleanup: During the cleanup of a significant spill outside of a containment device.

  • Maintenance: When servicing contaminated equipment or ventilation systems.

  • Insufficient Ventilation: If engineering controls are not available or are not functioning to specification.

  • Recommendation: A NIOSH-approved respirator with N95, N100, P95, or P100 particulate filters is required. For situations involving potential solvent vapors, a combination cartridge (e.g., organic vapor/particulate) should be used. A proper fit test is mandatory for all users of tight-fitting respirators as required by OSHA.[5]

Operational and Disposal Plans

Procedural Workflow for Safe Handling

G cluster_prep Preparation Phase cluster_handling Handling Phase (Inside Fume Hood) cluster_cleanup Post-Handling Phase A 1. Review SDS & Assess Risk B 2. Verify Engineering Controls (Fume Hood On/Certified) A->B C 3. Select & Don PPE (Goggles, Lab Coat, Appropriate Gloves) B->C D 4. Weigh Solid Compound (Minimize Dust Generation) C->D E 5. Prepare Solution or Perform Reaction D->E F 6. Securely Seal All Containers E->F G 7. Decontaminate Work Surface F->G H 8. Segregate & Label Waste (Solid, Liquid, Contaminated PPE) G->H I 9. Doff PPE & Wash Hands H->I

Caption: PPE Selection & Handling Workflow for this compound.

Combustible Dust Mitigation: The risk of a dust explosion, while low in a controlled lab setting, must be managed.[10]

  • Minimize Accumulation: Clean work surfaces meticulously after each use. Do not allow dust to accumulate on shelves or equipment.[11]

  • Control Ignition Sources: Ensure all electrical equipment is properly grounded. Use non-sparking tools when handling the powder.[3]

Decontamination and Disposal Plan

Improper disposal can endanger support staff and the environment.

  • Waste Segregation: Keep all waste streams separate. This includes:

    • Solid Waste: Unused compound, contaminated weigh paper.

    • Liquid Waste: Solutions containing the compound.

    • Contaminated PPE: Used gloves, disposable lab coats.

  • Containerization: All waste must be stored in clearly labeled, sealed, and chemically compatible containers.[12]

  • Disposal Protocol: Never dispose of this compound down the drain. All waste is considered hazardous. The recommended procedure is to contact a licensed professional waste disposal service.[13] The ultimate disposal method often involves dissolving the material in a combustible solvent for incineration in a facility equipped with an afterburner and scrubber.[13]

Emergency Procedures: Immediate First Aid

In the event of an exposure, immediate and correct action is critical.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[14]

  • Skin Contact: Remove all contaminated clothing immediately. Wash the affected area thoroughly with soap and plenty of water. If skin irritation occurs, seek medical attention.[2]

  • Inhalation: Move the individual to fresh air. If they feel unwell or have difficulty breathing, seek medical attention.[2]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.

By integrating this expert-level understanding of the hazards with a disciplined application of these PPE and handling protocols, you can confidently and safely work with this compound, ensuring that your focus remains on scientific advancement.

References

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Reactant of Route 1
3-Phenyl-1H-indazol-5-amine
Reactant of Route 2
Reactant of Route 2
3-Phenyl-1H-indazol-5-amine

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